Product packaging for 3-Hydroxycyclohexanecarboxylic acid(Cat. No.:CAS No. 606488-94-2)

3-Hydroxycyclohexanecarboxylic acid

Cat. No.: B1587959
CAS No.: 606488-94-2
M. Wt: 144.17 g/mol
InChI Key: JBZDHFKPEDWWJC-UHFFFAOYSA-N
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Description

3-Hydroxycyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1587959 3-Hydroxycyclohexanecarboxylic acid CAS No. 606488-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413642, DTXSID40901229
Record name 3-hydroxycyclohexane-1-carboxylic Acid
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Record name NoName_316
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606488-94-2
Record name 3-hydroxycyclohexane-1-carboxylic Acid
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Record name 3-Hydroxycyclohexanecarboxylic Acid
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Foundational & Exploratory

3-Hydroxycyclohexanecarboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Hydroxycyclohexanecarboxylic Acid: Properties, Structure, and Applications

Abstract

This compound (3-HCHA) is a bifunctional alicyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Possessing both a hydroxyl and a carboxylic acid functional group, its cyclohexane scaffold provides a versatile platform for developing complex molecular architectures. The stereochemical relationship between its two functional groups—existing as distinct cis and trans diastereomers, each with its own pair of enantiomers—is fundamental to its utility and biological activity. This guide provides a comprehensive overview of the chemical properties, stereoisomeric forms, spectroscopic characterization, synthesis, and key reactions of 3-HCHA, with a focus on its applications for researchers and professionals in drug development.

Molecular Structure and Stereochemistry: The Basis of Functionality

The fundamental structure of this compound consists of a cyclohexane ring substituted at position C1 with a carboxylic acid group (-COOH) and at position C3 with a hydroxyl group (-OH)[1][2]. The non-planar, chair-like conformation of the cyclohexane ring gives rise to significant stereoisomerism, which dictates the molecule's physical properties and biological interactions.

Two key sources of isomerism exist:

  • Diastereomerism (cis vs. trans): This arises from the relative orientation of the -COOH and -OH groups. In the cis isomer, both substituents are on the same face of the ring (e.g., both pointing up or both down). In the trans isomer, they are on opposite faces[1].

  • Enantiomerism (R/S): Both C1 and C3 are chiral centers. Consequently, both the cis and trans diastereomers are chiral and exist as pairs of enantiomers. The four primary stereoisomers are:

    • (1R,3R)-3-hydroxycyclohexanecarboxylic acid (trans)[3]

    • (1S,3S)-3-hydroxycyclohexanecarboxylic acid (trans)

    • (1R,3S)-3-hydroxycyclohexanecarboxylic acid (cis)[4]

    • (1S,3R)-3-hydroxycyclohexanecarboxylic acid (cis)

The specific stereoisomer is often critical for biological applications, with cis-configured derivatives being identified as crucial building blocks for drugs designed to modulate lipid and carbohydrate metabolism[5].

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers T1 (1R,3R) T2 (1S,3S) T1->T2 enantiomers C1 (1R,3S) C2 (1S,3R) C1->C2 enantiomers Racemate 3-Hydroxycyclohexane- carboxylic Acid Racemate->T1 diastereomer Racemate->C1 diastereomer

Caption: Stereoisomers of this compound.

Physicochemical and Spectroscopic Properties

The dual functionality of 3-HCHA governs its physical properties, making it a polar, water-soluble solid[1]. Its characterization relies on a combination of physical measurements and spectroscopic techniques.

Physicochemical Data

The following table summarizes key properties for 3-HCHA, typically supplied as a mixture of cis and trans isomers unless otherwise specified.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [2][3]
Appearance White to off-white crystalline powder[1][6]
Melting Point 130-132 °C (for diastereomeric mixture)[6]
pKa 4.71 ± 0.13 (Predicted)[6]
Solubility Soluble in polar solvents (e.g., water, methanol)[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment.

  • Infrared (IR) Spectroscopy: The IR spectrum of 3-HCHA is distinguished by two prominent features characteristic of carboxylic acids[7][8][9].

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band appears between 2500–3300 cm⁻¹, resulting from the extensive hydrogen bonding between acid dimers[8].

    • O-H Stretch (Alcohol): This signal is typically obscured by the much broader carboxylic acid O-H band.

    • C-H Stretch: Sharp peaks from the cyclohexane ring's aliphatic C-H bonds appear around 2850–2950 cm⁻¹.

    • C=O Stretch (Carbonyl): An intense, sharp absorption is observed between 1710–1760 cm⁻¹. For the hydrogen-bonded dimer, which is the common form in the solid state, this peak is typically centered around 1710 cm⁻¹[7][9].

    • C-O Stretch: A moderate band in the 1210–1320 cm⁻¹ region corresponds to the C-O single bond of the carboxylic acid[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise stereochemistry (cis vs. trans) of 3-HCHA isomers.

    • ¹H NMR: The spectrum will show a complex set of signals for the cyclohexane ring protons between 1.0–2.5 ppm. The protons on the carbons bearing the functional groups (C1-H and C3-H) are diastereotopic and will appear further downfield. The C3-H (adjacent to the -OH group) is expected around 3.5–4.0 ppm, while the C1-H (adjacent to the -COOH group) is expected around 2.2–2.6 ppm. The most crucial signal is the acidic proton of the carboxylic acid, which appears as a broad singlet far downfield, typically around 12 δ[7]. The key to distinguishing cis and trans isomers lies in the coupling constants (J-values) of the C1-H and C3-H protons, which reflect their dihedral angles relative to adjacent protons.

    • ¹³C NMR: The carboxyl carbon (C=O) provides a characteristic signal in the 165–185 δ range[9]. The carbon bearing the hydroxyl group (C-OH) would appear around 65–75 δ, while the remaining aliphatic carbons of the cyclohexane ring would be found upfield between 20–45 δ.

Synthesis and Chemical Reactivity

3-HCHA is most commonly synthesized via the reduction of its aromatic precursor, 3-hydroxybenzoic acid. Its bifunctional nature allows for a range of subsequent chemical transformations.

Synthesis via Catalytic Hydrogenation

The most direct and industrially relevant synthesis involves the catalytic hydrogenation of the benzene ring of 3-hydroxybenzoic acid. This reaction reduces the aromatic ring while preserving the carboxylic acid and hydroxyl functional groups.

synthesis_workflow Reactant 3-Hydroxybenzoic Acid (in NaOH(aq)) Autoclave Autoclave Reactor Reactant->Autoclave Filtration Filtration Autoclave->Filtration Reaction Mixture Catalyst Raney Ni Catalyst High Pressure H₂ (60 atm) High Temperature (150 °C) Catalyst->Autoclave Acidification Acidification (e.g., HCl) Filtration->Acidification Filtrate Extraction Solvent Extraction (e.g., THF) Acidification->Extraction Product This compound (cis/trans mixture) Extraction->Product

Caption: General workflow for the synthesis of 3-HCHA.

Protocol: Synthesis of this compound[6]

  • Rationale: This protocol utilizes high-pressure hydrogenation, a standard method for dearomatization. Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction is run under basic conditions (NaOH) to deprotonate the carboxylic acid, forming the sodium salt, which enhances its solubility in the aqueous medium and can influence the reaction's stereochemical outcome.

  • Methodology:

    • Charging the Reactor: In a high-pressure autoclave, charge an aqueous solution of 3-hydroxybenzoic acid (1.0 equiv), sodium hydroxide (0.7-0.8 equiv), and Raney Ni catalyst (approx. 15-20% by weight of the substrate)[6].

    • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to approximately 60 atm. Heat the mixture to 150 °C with vigorous stirring and maintain these conditions overnight[6].

    • Work-up: Cool the reactor to ambient temperature and carefully vent the excess hydrogen. Remove the solid Raney Ni catalyst by filtration through a pad of Celite.

      • Self-Validation: The catalyst must be handled with care as it can be pyrophoric. Filtration should be done while the catalyst is still wet to prevent ignition.

    • Isolation: Transfer the aqueous filtrate to a beaker and cool in an ice bath. Acidify the solution to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid. A white solid should precipitate.

    • Purification: Extract the acidified aqueous layer multiple times with an organic solvent such as tetrahydrofuran (THF) or ethyl acetate[6]. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid. Further purification can be achieved by recrystallization.

      • Self-Validation: The identity and purity of the product should be confirmed by melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.

Key Chemical Reactions
  • Esterification: As a carboxylic acid, 3-HCHA readily undergoes esterification. The choice of method depends on the desired ester and the sensitivity of the substrate.

    • Fischer Esterification: Reaction with an alcohol (often used as the solvent) under strong acid catalysis (e.g., H₂SO₄) is a classic method for forming simple esters[10].

    • Steglich Esterification: For more sensitive substrates or sterically hindered alcohols, a milder, coupling agent-based approach is superior. The use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) allows the reaction to proceed at room temperature with high yields[11][12]. This method avoids the harsh acidic conditions of the Fischer esterification.

  • Oxidation: The secondary alcohol at the C3 position can be oxidized to a ketone using standard oxidizing agents (e.g., chromic acid, PCC, or Swern oxidation), yielding 3-oxocyclohexanecarboxylic acid[1]. This ketone is a valuable intermediate for further functionalization.

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of complex organic molecules.

  • Pharmaceutical Intermediates: The compound is a key precursor in the synthesis of active pharmaceutical ingredients (APIs). Notably, its stereoisomers are central to drugs that modulate lipid and carbohydrate metabolism, highlighting its importance in treating metabolic disorders[5]. Its rigid cyclohexane core provides a reliable scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.

  • Enzyme Inhibition: It has been shown to be effective in inhibiting plasmin activity, particularly when formulated as an aluminum complex[1]. This suggests potential applications in developing antifibrinolytic agents.

  • Materials Science: Beyond pharmaceuticals, 3-HCHA is used in the production of specialized materials, including chromatographic columns and chemical sensors, where its functional groups can be used to modify surfaces or create specific binding sites[1].

Conclusion

This compound is a fundamentally important molecule whose utility is derived from its bifunctional nature and well-defined stereochemistry. Its synthesis is readily achievable through the hydrogenation of its aromatic precursor, and its functional groups provide handles for a wide array of chemical transformations. For researchers in drug discovery and development, a thorough understanding of its properties and reactivity is essential for leveraging this versatile scaffold to construct novel therapeutics and advanced materials. The continued exploration of its stereochemically pure forms will undoubtedly unlock further applications in science and medicine.

References

The Natural Occurrence of 3-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Hydroxycyclohexanecarboxylic acid (3-HCCA) is a fascinating, yet often overlooked, naturally occurring alicyclic compound. While not as ubiquitous as other primary or secondary metabolites, its presence in specific microbial biosynthetic pathways, particularly as a key intermediate derived from the shikimate pathway, marks it as a molecule of significant scientific interest. This technical guide provides a comprehensive overview of the natural occurrence of 3-HCCA, delving into its biosynthetic origins, its identified natural sources, and the analytical methodologies required for its detection and quantification. Furthermore, this guide will explore the potential biological activities and ecological significance of 3-HCCA, offering insights for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction: Unveiling a Shikimate Pathway-Derived Intermediate

This compound is a saturated carbocyclic molecule featuring both a hydroxyl and a carboxylic acid functional group. Its chemical structure allows for the existence of cis and trans stereoisomers, each with distinct spatial arrangements and potentially different biological activities. The natural occurrence of 3-HCCA is primarily linked to the biosynthesis of cyclohexanecarboxylic acid (CCA) in certain bacteria, where it serves as a crucial intermediate. The biosynthetic machinery for CCA has been a subject of study in microorganisms such as the acidophilic, thermophilic bacterium Alicyclobacillus acidocaldarius and various species of the prolific antibiotic-producing genus Streptomyces.[1][2][3] The origin of the cyclohexane ring of CCA and its hydroxylated precursor, 3-HCCA, is the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in bacteria, archaea, fungi, and plants.[4][5]

Biosynthesis: A Journey from Shikimate to a Saturated Ring

The biosynthesis of 3-HCCA represents a significant metabolic diversion from the canonical shikimate pathway, which typically leads to aromatic compounds. While the complete enzymatic cascade from a specific shikimate pathway intermediate to 3-HCCA is still an area of active research, current evidence points to a multi-step enzymatic process.

The Shikimate Pathway: The Primary Carbon Source

The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[5] A series of enzymatic reactions then leads to the formation of key intermediates such as 3-dehydroquinate (DHQ), 3-dehydroshikimate (DHS), and shikimate itself.[6][7] It is from one of these intermediates that the pathway to 3-HCCA is believed to diverge.

The Proposed Biosynthetic Route to this compound

While the precise enzymatic steps are not fully elucidated for all organisms, a plausible pathway involves the following key transformations:

  • Formation of a Keto-acid Intermediate: It is hypothesized that an intermediate from the shikimate pathway, such as 3-dehydroshikimate, is converted to a keto-acid precursor, likely 3-oxocyclohexanecarboxylic acid.

  • Stereospecific Reduction: This keto-acid then undergoes a stereospecific reduction catalyzed by a reductase enzyme, yielding this compound. Evidence suggests that shikimate dehydrogenase, an enzyme from the core shikimate pathway, can catalyze the reduction of (S)-3-oxocyclohexanecarboxylic acid to the corresponding trans-3-hydroxycyclohexanecarboxylic acid.[6]

The biosynthesis of cyclohexanecarboxyl-CoA from shikimate has been shown to involve a promiscuous shikimoyl-CoA synthetase and a FAD-dependent dehydratase, highlighting the enzymatic machinery capable of modifying shikimate pathway intermediates.[6]

// Nodes PEP [label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose 4-phosphate (E4P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate_Pathway [label="Shikimate Pathway Intermediates\n(e.g., 3-Dehydroshikimate)", fillcolor="#FBBC05", fontcolor="#202124"]; Keto_Acid [label="3-Oxocyclohexanecarboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCCA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; CCA [label="Cyclohexanecarboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {PEP, E4P} -> Shikimate_Pathway [label="Multiple\nEnzymatic Steps", style=dashed]; Shikimate_Pathway -> Keto_Acid [label="Proposed\nEnzymatic\nConversion", style=dashed]; Keto_Acid -> HCCA [label="Reductase\n(e.g., Shikimate\nDehydrogenase-like)", color="#EA4335"]; HCCA -> CCA [label="Further\nEnzymatic\nSteps", style=dashed]; } . Caption: Proposed biosynthetic pathway of this compound.

Natural Sources of this compound

The confirmed natural occurrence of 3-HCCA is currently limited to the microbial world, primarily within bacteria.

Bacterial Sources
  • Alicyclobacillus acidocaldarius : This thermophilic, acidophilic bacterium, originally isolated from geothermal environments, is a known producer of cyclohexanecarboxylic acid and utilizes 3-HCCA as a biosynthetic intermediate.[1][2]

  • Streptomyces species : Various species within this genus, renowned for their production of a vast array of secondary metabolites including many clinically important antibiotics, are also known to synthesize cyclohexanecarboxylic acid via a 3-HCCA intermediate.[1][2]

Potential Occurrence in Other Organisms

While direct evidence is currently lacking, the widespread presence of the shikimate pathway in plants and fungi raises the possibility of 3-HCCA or its derivatives being present in these kingdoms, perhaps as minor or transient metabolites. Further research employing sensitive analytical techniques is required to explore this possibility.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 3-HCCA in complex biological matrices require robust and sensitive analytical methods. Due to its polar nature and lack of a strong chromophore, direct spectrophotometric detection is challenging. Therefore, chromatographic techniques coupled with mass spectrometry are the methods of choice.

Sample Preparation

The extraction of 3-HCCA from microbial cultures or other biological samples typically involves the following steps:

  • Cell Lysis: Disruption of microbial cells to release intracellular metabolites.

  • Solvent Extraction: Partitioning of the analyte into a suitable organic solvent, often after acidification of the aqueous sample to protonate the carboxylic acid group and increase its hydrophobicity.

  • Solid-Phase Extraction (SPE): A cleanup step to remove interfering compounds and concentrate the analyte.

Chromatographic Separation and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of 3-HCCA.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed. To improve retention of the polar 3-HCCA, derivatization of the carboxylic acid group can be performed.

  • Derivatization: Esterification or amidation of the carboxylic acid can enhance its hydrophobicity and improve chromatographic performance.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of the underivatized acid. For derivatized forms, positive ion ESI is often more sensitive. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another viable option, particularly for volatile derivatives.

  • Derivatization: The carboxylic acid and hydroxyl groups must be derivatized prior to GC analysis to increase volatility and thermal stability. Silylation is a common derivatization method.

  • Mass Spectrometry: Electron ionization (EI) is typically used, providing characteristic fragmentation patterns for structural elucidation and quantification.

Technique Derivatization Ionization Advantages Disadvantages
LC-MS/MS Optional (or for improved retention)ESI (-/+)High sensitivity and selectivity, suitable for complex matrices.May require derivatization for optimal chromatography.
GC-MS Required (e.g., silylation)EIExcellent chromatographic resolution, established libraries.Requires derivatization, not suitable for thermolabile compounds.

Table 1: Comparison of Analytical Techniques for this compound.

Experimental Protocol: LC-MS/MS Quantification of 3-HCCA in Microbial Broth
  • Sample Collection and Quenching: Collect microbial broth and immediately quench metabolic activity by rapid cooling or addition of a quenching solution.

  • Extraction: Acidify the sample with a suitable acid (e.g., formic acid) and extract with an organic solvent (e.g., ethyl acetate).

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.

  • MS/MS Detection: Operate the mass spectrometer in negative ion ESI mode. Use MRM to monitor the transition from the deprotonated parent ion of 3-HCCA to a characteristic fragment ion.

  • Quantification: Generate a calibration curve using authentic standards of 3-HCCA to quantify its concentration in the samples.

// Nodes Sample [label="Biological Sample\n(e.g., Microbial Broth)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction & Cleanup", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization (Optional)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Chromatographic Separation\n(LC or GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Mass Spectrometric Detection\n(MS or MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> Separation; Separation -> Detection; Detection -> Analysis; } . Caption: General analytical workflow for this compound.

Biological Activities and Ecological Significance

The biological activities of 3-HCCA are not extensively studied, but its structural features and its role as a biosynthetic intermediate suggest potential roles.

  • Precursor for Bioactive Molecules: As an intermediate in the biosynthesis of CCA, 3-HCCA is a precursor to a range of bioactive molecules in Streptomyces, including polyketide antibiotics.

  • Potential Pharmacological Activity: The cis-isomer of this compound derivatives have been investigated as building blocks for compounds with potential therapeutic applications in metabolic disorders.[8]

  • Ecological Role: In the competitive microbial world, the production of secondary metabolites derived from 3-HCCA may provide a competitive advantage to the producing organism.

Future Perspectives and Conclusion

This compound stands at an interesting intersection of primary and secondary metabolism. While its known natural occurrence is currently confined to a few bacterial species, the vast and largely unexplored microbial and plant metabolomes may yet reveal a broader distribution. Future research should focus on:

  • Elucidating the complete biosynthetic pathway from the shikimate route to 3-HCCA in various organisms.

  • Screening a wider range of natural sources , including plants and fungi, for the presence of 3-HCCA and its derivatives.

  • Investigating the stereospecific biological activities of the different isomers of 3-HCCA.

  • Developing and validating robust analytical methods for the routine and high-throughput analysis of 3-HCCA in diverse biological samples.

References

An In-Depth Technical Guide to the Microbial Biosynthesis of 3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxycyclohexanecarboxylic Acid

This compound (3-HCCA) and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceuticals. Their stereochemistry plays a crucial role in the biological activity and efficacy of the final active pharmaceutical ingredients. The microbial biosynthesis of these compounds offers a promising and sustainable alternative to complex and often environmentally challenging chemical syntheses. This guide provides a comprehensive overview of the known and putative biosynthetic pathways for 3-HCCA in microorganisms, intended for researchers, scientists, and professionals in drug development and metabolic engineering.

This document will explore two primary microbial strategies for producing 3-HCCA: de novo biosynthesis originating from central carbon metabolism, and whole-cell biotransformation of precursor molecules. We will delve into the specific enzymes, genetic clusters, and proposed mechanisms, complemented by actionable experimental protocols and relevant quantitative data to support further research and process development.

Part 1: De Novo Biosynthesis of this compound via the Shikimate Pathway

The most plausible route for the de novo biosynthesis of the cyclohexanecarboxylic acid backbone in microorganisms branches from the well-established shikimate pathway. This pathway is the primary route for the synthesis of aromatic amino acids in bacteria, fungi, and plants[1]. Evidence from studies on the biosynthesis of antibiotics containing a cyclohexanecarboxylic acid moiety, such as ansatrienin in Streptomyces collinus, has elucidated a pathway for the conversion of shikimic acid to cyclohexanecarboxyl-CoA (CHC-CoA)[2][3]. 3-HCCA is a hydroxylated derivative of this core structure.

From Shikimate to Cyclohexanecarboxyl-CoA: A Five-Gene Cassette

Research has identified a five-gene cassette in Streptomyces collinus that is sufficient to produce CHC-CoA from shikimic acid. Heterologous expression of these five genes in hosts like Streptomyces lividans resulted in a significant accumulation of cyclohexyl fatty acids, demonstrating the functionality of this pathway[4]. This gene cluster provides the genetic blueprint for engineering a microbial host for CHC-CoA production.

The proposed enzymatic steps are as follows:

  • Activation of Shikimate: The pathway is initiated by the activation of shikimate to shikimoyl-CoA.

  • A Series of Reductions and Dehydrations: A cascade of enzymatic reactions, including dehydratases and reductases, systematically removes the hydroxyl groups and reduces the double bond of the shikimate ring to form the saturated cyclohexane ring of CHC-CoA.

The key genes and their putative functions from the Streptomyces collinus ansatrienin (mycotrienin) biosynthetic gene cluster are:

Gene (e.g., in S. collinus)Putative Function
ansJAcyl-CoA Synthetase
ansKEnoyl-CoA Reductase
ansLDehydratase
ansMDehydrogenase
chcA1-Cyclohexenylcarbonyl-CoA Reductase

This table summarizes the putative functions of the genes involved in the conversion of shikimate to CHC-CoA.

The Final Hydroxylation Step: A Putative P450 Monooxygenase

The conversion of the CHC-CoA intermediate to 3-HCCA requires a final hydroxylation step. While the specific enzyme for the C-3 hydroxylation of CHC-CoA has not been definitively characterized, microbial cytochrome P450 (CYP) monooxygenases are prime candidates for this reaction. These enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide variety of substrates, including alicyclic and aromatic compounds[5][6].

Members of the genus Rhodococcus, for instance, possess a diverse array of P450 monooxygenases and have been shown to hydroxylate various cyclic compounds[7][8]. The CYP199A4 enzyme from Rhodopseudomonas palustris is known to catalyze the aliphatic oxidation of 4-cyclohexylbenzoic acid[5]. It is highly probable that a similar P450 enzyme or another type of hydroxylase is responsible for the C-3 hydroxylation of the cyclohexyl ring in the biosynthesis of 3-HCCA. Genome mining of microorganisms known to produce hydroxylated alicyclic compounds, such as certain Actinoplanes or Rhodococcus species, could lead to the discovery of the specific hydroxylase required[9][10][11].

Proposed De Novo Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway from the central metabolite shikimic acid to this compound.

Biosynthesis_3HCCA Shikimate Shikimic Acid Shikimoyl_CoA Shikimoyl-CoA Shikimate->Shikimoyl_CoA ansJ (Acyl-CoA Synthetase) Intermediate1 Cyclohexene Intermediates Shikimoyl_CoA->Intermediate1 ansL (Dehydratase) ansM (Dehydrogenase) CHC_CoA Cyclohexanecarboxyl-CoA Intermediate1->CHC_CoA ansK, chcA (Reductases) HCCA 3-Hydroxycyclohexanecarboxylic Acid CHC_CoA->HCCA Putative Hydroxylase (e.g., P450 Monooxygenase)

A proposed de novo biosynthetic pathway for 3-HCCA from shikimic acid.

Part 2: Biotransformation Approach for the Synthesis of cis-3-Hydroxycyclohexanecarboxylic Acid

An alternative and often more direct approach to producing specific stereoisomers of 3-HCCA is through whole-cell biotransformation. This method utilizes the enzymatic machinery of microorganisms to convert a readily available precursor into the desired product.

Stereoselective Reduction of 3-Oxocyclohexanecarboxylic Acid

The stereoselective reduction of 3-oxocyclohexanecarboxylic acid or its esters using fungal species is a well-documented method for producing optically active cis-3-hydroxycyclohexanecarboxylic acid derivatives. Rhizopus arrhizus (also known as Rhizopus oryzae) has been identified as an effective biocatalyst for this transformation[12][13][14]. The reduction is catalyzed by a reductase enzyme that exhibits high stereoselectivity, yielding the cis product.

This biotransformation is particularly valuable as it can provide direct access to the cis stereoisomer, which can be a challenging target through traditional chemical synthesis.

Workflow for Whole-Cell Biotransformation

The following diagram outlines the general workflow for the production of cis-3-HCCA using a whole-cell biotransformation approach.

Biotransformation_Workflow cluster_cultivation Microorganism Cultivation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Cultivation Cultivate Rhizopus arrhizus in nutrient-rich medium Harvest Harvest fungal mycelia Cultivation->Harvest Reaction Incubate mycelia with 3-oxocyclohexanecarboxylic acid Harvest->Reaction Extraction Extract product from the reaction mixture Reaction->Extraction Purification Purify cis-3-HCCA via chromatography Extraction->Purification

General workflow for whole-cell biotransformation of 3-HCCA.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of 3-HCCA. These protocols are intended as a starting point and may require optimization based on the specific microbial host and experimental setup.

Protocol for Heterologous Expression of the CHC-CoA Gene Cluster in E. coli

Rationale: To functionally express the Streptomyces gene cluster for CHC-CoA biosynthesis in a well-characterized host like E. coli for enzyme characterization and metabolic engineering.

Step-by-Step Methodology:

  • Gene Synthesis and Codon Optimization: Synthesize the five genes (ansJ, ansK, ansL, ansM, chcA) from Streptomyces collinus with codon optimization for expression in E. coli.

  • Vector Construction: Clone the synthesized genes into a suitable expression vector, such as a pET or pACYC series plasmid, under the control of an inducible promoter (e.g., T7 or araBAD). The genes can be arranged as a synthetic operon.

  • Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the recombinant E. coli strain in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG for the T7 promoter) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to obtain the crude cell extract containing the expressed enzymes.

Protocol for Acyl-CoA Dehydrogenase Activity Assay

Rationale: To measure the activity of the dehydrogenase enzymes (e.g., AnsM, ChcA) in the CHC-CoA biosynthetic pathway. This protocol is adapted from the established ETF fluorescence reduction assay[15].

Step-by-Step Methodology:

  • Reagents:

    • Assay buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Substrate: The appropriate acyl-CoA intermediate.

    • Electron Transfer Flavoprotein (ETF): Purified ETF is required. Recombinant porcine ETF can be expressed and purified from E. coli[15].

  • Assay Procedure:

    • The assay should be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.

    • In an anaerobic cuvette, mix the assay buffer, ETF, and the enzyme to be tested (e.g., purified AnsM or ChcA).

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in ETF fluorescence (excitation at ~380 nm, emission at ~510 nm) over time. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculation: Calculate the specific activity based on the rate of ETF reduction and the protein concentration of the enzyme.

Protocol for Whole-Cell Biotransformation with Rhizopus arrhizus

Rationale: To produce cis-3-HCCA through the stereoselective reduction of 3-oxocyclohexanecarboxylic acid using Rhizopus arrhizus whole cells.

Step-by-Step Methodology:

  • Cultivation of Rhizopus arrhizus :

    • Inoculate Rhizopus arrhizus (e.g., ATCC 56536) into a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Incubate at 25-28°C with shaking (e.g., 150-200 rpm) for 48-72 hours to obtain a sufficient biomass of fungal mycelia.

  • Biotransformation:

    • Harvest the mycelia by filtration and wash with a sterile buffer (e.g., 50 mM phosphate buffer, pH 6.5).

    • Resuspend the washed mycelia in the same buffer to a desired cell density (e.g., 50-100 g/L wet weight).

    • Add the substrate, 3-oxocyclohexanecarboxylic acid, to the cell suspension to a final concentration of 1-5 g/L.

    • Incubate the reaction mixture at 25-28°C with shaking for 24-72 hours. Monitor the progress of the reaction by HPLC or GC-MS.

  • Product Extraction and Analysis:

    • Separate the mycelia from the reaction broth by filtration or centrifugation.

    • Acidify the broth to pH 2-3 with HCl.

    • Extract the 3-HCCA from the acidified broth with an organic solvent such as ethyl acetate.

    • Analyze the organic extract by HPLC or GC-MS to determine the concentration and stereoselectivity of the product.

Part 4: Data Presentation

While comprehensive quantitative data for the de novo biosynthesis of 3-HCCA is still emerging, engineered pathways for related compounds provide valuable benchmarks. For instance, the production of doramectin, which utilizes the CHC-CoA precursor, has been significantly improved through metabolic engineering[16][17][18]. In one study, an engineered Streptomyces avermitilis strain produced approximately 30 mg/L of doramectin[17]. More recent work has pushed titers to over 1200 mg/L through high-throughput screening and medium optimization[18]. The microbial production of other carboxylic acids has also reached high titers, with some processes exceeding 100 g/L, indicating the potential for high-level production of 3-HCCA with further optimization[19][20].

For the biotransformation route, while specific titers for 3-HCCA are not widely reported in the primary literature, similar whole-cell reductions of cyclic ketones can achieve high conversions and product concentrations. For example, the biotransformation of Grundmann's ketone using an engineered E. coli expressing a P450 monooxygenase reached a product concentration of 300 mg/L (1.1 mM)[21].

Conclusion and Future Outlook

The microbial biosynthesis of this compound represents a field of significant potential for the sustainable production of valuable pharmaceutical precursors. The elucidation of the shikimate-derived pathway to CHC-CoA in Streptomyces provides a solid genetic foundation for the development of de novo biosynthesis routes. The key challenge remaining is the identification and characterization of a highly efficient and stereoselective hydroxylase for the final conversion to 3-HCCA. Future work in this area should focus on genome mining and protein engineering to discover and optimize this crucial enzymatic step.

In parallel, the whole-cell biotransformation approach using microorganisms like Rhizopus arrhizus offers a more immediate and highly stereoselective method for producing specific isomers of 3-HCCA. Process optimization, including medium development, bioreactor strategies, and in situ product removal, will be critical to enhancing the productivity and economic viability of this route.

The integration of systems biology, synthetic biology, and metabolic engineering will undoubtedly accelerate the development of robust and efficient microbial cell factories for the production of 3-HCCA, paving the way for greener and more cost-effective pharmaceutical manufacturing.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-hydroxycyclohexanecarboxylic acid, a bifunctional alicyclic molecule of interest in synthetic and medicinal chemistry. A notable challenge in the analytical landscape of this compound is the limited availability of publicly accessible, experimentally-derived spectroscopic data for its distinct cis and trans diastereomers. This guide, therefore, adopts a predictive and principles-based approach. As a Senior Application Scientist, the objective is not merely to present data, but to elucidate the methodologies and interpretive logic required for the structural confirmation and stereochemical assignment of such molecules. We will leverage foundational spectroscopic principles and data from analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both isomers. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of spectroscopic techniques in structural elucidation.

Introduction: The Analytical Imperative of Stereochemistry

This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a saturated carbocyclic compound containing two key functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1] The cyclohexane ring provides a scaffold for rich stereochemistry, primarily existing as cis and trans diastereomers, where the relative orientations of the hydroxyl and carboxyl substituents are different. In drug development and materials science, stereoisomers can have dramatically different biological activities and physical properties. Consequently, unambiguous stereochemical assignment is not an academic exercise but a critical component of quality control and regulatory compliance.

The analytical challenge lies in distinguishing between the cis and trans isomers, which possess the same mass and connectivity. This is where the power of modern spectroscopic techniques becomes indispensable. This guide will detail the theoretical underpinnings and practical considerations for using NMR, IR, and MS to confidently identify and differentiate these isomers.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-3-Hydroxycyclohexanecarboxylic Acid (Substituents on same face) trans trans-3-Hydroxycyclohexanecarboxylic Acid (Substituents on opposite faces) molecule This compound molecule->cis Diastereomers molecule->trans Diastereomers

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. While it is less powerful than NMR for determining subtle stereochemical differences, it serves as an excellent tool for confirming the presence of the key hydroxyl and carboxylic acid moieties.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the -OH and -COOH groups.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretch2500 - 3300Very broad, often obscuring C-H stretches. [2]
Alcohol O-HStretch3200 - 3600Broad, will overlap with the carboxylic acid O-H.
C-H (sp³)Stretch2850 - 3000Sharp peaks superimposed on the broad O-H band.
Carboxylic Acid C=OStretch1700 - 1725Strong, sharp. The presence of hydrogen bonding typically shifts this to the lower end of the range for carboxylic acids (1760-1690 cm⁻¹). [2]
C-OStretch1210 - 1320Strong.

The spectra of the cis and trans isomers are expected to be very similar, though minor differences in the fingerprint region (< 1500 cm⁻¹) may exist due to variations in bond vibrations within the overall molecular symmetry.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the most common methods are:

    • KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and, through fragmentation patterns, clues about its structure.

Expected Mass Spectrum
  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the expected mass-to-charge ratio (m/z) would correspond to the protonated molecule [M+H]⁺ at m/z 145.1 or the deprotonated molecule [M-H]⁻ at m/z 143.1. High-resolution mass spectrometry would confirm the elemental formula C₇H₁₂O₃. [1]* Fragmentation: With a higher energy technique like Electron Ionization (EI), the molecular ion peak at m/z 144 may be weak or absent. Key fragmentation pathways would include:

    • Loss of H₂O (m/z 126): Dehydration from the hydroxyl group.

    • Loss of -OH (m/z 127): Alpha-cleavage at the alcohol.

    • Loss of -COOH (m/z 99): Loss of the carboxylic acid group.

    • Alpha-cleavage next to the carbonyl (loss of cyclohexyl radical): This would result in a fragment at m/z 45 [COOH]⁺.

The mass spectra of the cis and trans isomers are expected to be very similar, as the initial fragmentation is primarily driven by the functional groups, not their spatial arrangement.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction and Ionization:

    • For ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and introduce it via direct infusion or coupled to a Liquid Chromatography (LC) system.

    • For EI: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatography (GC) system.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive characterization of this compound, and particularly the differentiation of its cis and trans isomers, requires a synergistic application of multiple spectroscopic techniques. While IR and MS are excellent for confirming the presence of the required functional groups and the overall molecular weight, NMR spectroscopy is the definitive tool for stereochemical assignment. By carefully analyzing the chemical shifts and coupling constants of the protons on the substituted carbons, a skilled analyst can deduce the relative orientation of the hydroxyl and carboxylic acid groups.

References

Physical properties like melting point and solubility of 3-Hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physicochemical Properties of 3-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cyclic organic compound featuring both a hydroxyl and a carboxylic acid functional group. This structure imparts specific physicochemical properties that are of significant interest in medicinal chemistry and materials science. The presence of two stereoisomers, cis and trans, arising from the relative orientation of the functional groups on the cyclohexane ring, leads to distinct physical behaviors, particularly in melting point and solubility. Understanding these differences is critical for applications ranging from drug formulation to polymer synthesis. This guide provides a detailed analysis of the melting points and solubility profiles of the cis and trans isomers of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties.

Introduction: Stereochemistry and Physicochemical Impact

This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a bifunctional molecule whose utility is deeply connected to its physical properties.[1][2][3] The cyclohexane ring is not planar, and the substituents can adopt either axial or equatorial positions, leading to two distinct diastereomers: cis-3-hydroxycyclohexanecarboxylic acid and trans-3-hydroxycyclohexanecarboxylic acid.

  • In the cis isomer , the hydroxyl and carboxyl groups are on the same face of the cyclohexane ring.

  • In the trans isomer , these groups are on opposite faces.

This seemingly subtle structural difference has profound consequences for how the molecules interact with each other and with solvents. Intermolecular forces, such as hydrogen bonding and van der Waals forces, are affected by the spatial arrangement of the polar functional groups. This, in turn, dictates the energy required to transition from a solid to a liquid state (melting point) and the extent to which the compound can be solvated (solubility). For drug development professionals, these parameters are foundational, influencing everything from crystal stability and manufacturability to bioavailability and formulation design.

Melting Point Analysis: A Tale of Two Isomers

The melting point is a critical indicator of a crystalline solid's thermal stability and purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range often indicates the presence of impurities. For the stereoisomers of this compound, the key differentiator is the efficiency of their crystal lattice packing.

Isomer/MixtureMelting Point (°C)Key Insights
cis and trans Mixture 130 - 132The melting point of an isomeric mixture is often broad and lower than that of the pure isomers, a phenomenon known as melting point depression.
trans Isomer Not explicitly found, but generally higher than the cis isomer.The trans configuration often allows for more symmetrical and efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point.
cis Isomer Not explicitly found, but generally lower than the trans isomer.The cis configuration can introduce steric hindrance that disrupts optimal crystal packing, resulting in weaker lattice forces and a lower melting point.

Data for the mixture is sourced from ChemicalBook.[4] Specific melting points for the pure cis and trans isomers were not located in the provided search results, but the principles of stereochemistry suggest the trans isomer would have a higher melting point.

The causality behind this difference lies in molecular symmetry and intermolecular hydrogen bonding. The linear and opposing arrangement of substituents in the trans isomer can allow for a more ordered, tightly packed crystal structure. This maximizes intermolecular forces, requiring more thermal energy to break the lattice, hence a higher melting point. Conversely, the less symmetrical cis isomer may pack less efficiently, leading to a lower melting point.

Solubility Profile: The Interplay of Polarity and Structure

Solubility is a cornerstone of drug development, directly impacting a drug's dissolution rate and subsequent absorption. The "like dissolves like" principle governs this property, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. This compound is amphiphilic, possessing polar hydroxyl (-OH) and carboxylic acid (-COOH) groups, and a nonpolar cyclohexane hydrocarbon ring.

Solubility in Water: The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with water, making the compound water-soluble.[3] The stereochemistry of the isomers influences the extent of this interaction. The cis isomer, with both polar groups on the same face, may present a more polarized surface, potentially enhancing its interaction with water compared to the trans isomer where the polar groups are more separated.

Solubility in Organic Solvents: The solubility in organic solvents is also influenced by the solvent's polarity.

  • Polar Aprotic Solvents (e.g., Ethyl Ether): The compound shows solubility, as indicated by its use as a recrystallization solvent.[4]

  • Nonpolar Solvents (e.g., Hexane): Solubility is expected to be limited due to the compound's polar functional groups.

  • Water-Enhanced Solubility: For many carboxylic acids, solubility in certain organic solvents can be significantly increased by the presence of water in the organic phase.[5] This phenomenon is particularly pronounced in Lewis-base solvents with carbonyl groups.[5]

A quantitative comparison is limited by the available data, but the general solubility behavior can be summarized as follows:

Solvent TypePredicted SolubilityRationale
Water (Polar, Protic) HighThe hydroxyl and carboxyl groups readily form hydrogen bonds with water.[3]
Alcohols (e.g., Methanol) HighCapable of hydrogen bonding with both functional groups.
Ethers (e.g., Ethyl Ether) ModerateActs as a hydrogen bond acceptor; used as a recrystallization solvent.[4]
Hydrocarbons (e.g., Hexane) LowThe nonpolar solvent cannot effectively solvate the polar functional groups.

Experimental Methodologies: Ensuring Data Integrity

Accurate and reproducible determination of physical properties is paramount. The following sections detail standardized, self-validating protocols for measuring the melting point and aqueous solubility.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[6][7] The protocol's integrity is ensured by careful sample preparation, a controlled heating rate, and calibration with certified reference standards.[6]

Methodology:

  • Sample Preparation: The sample must be finely powdered and thoroughly dried, for instance in a vacuum desiccator for 24 hours, to remove any residual solvent.[6]

  • Capillary Loading: A small amount of the dried powder is introduced into a capillary tube (e.g., 0.8-1.2 mm internal diameter) and packed tightly to form a column 2.5-3.5 mm high.[6]

  • Rough Determination: A preliminary, rapid heating (4-5°C/minute) is performed to quickly find the approximate melting temperature.[8]

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 15-20°C below the rough melting point.[8] The capillary is inserted into the heating block when the temperature is 5°C below the expected melting point.[6]

  • Controlled Heating: The heating rate is slowed to a controlled 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[8]

  • Observation & Recording: The temperature at which the substance column first collapses (onset point) and the temperature at which the last solid particle liquefies (clear point) are recorded. This range is the melting point.[6]

  • Replication: The procedure should be performed at least twice with fresh samples to ensure reproducibility.[8]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement A Dry Sample (Vacuum Desiccator) B Powder Sample A->B C Load Capillary Tube (2.5-3.5 mm) B->C D Insert into Apparatus (5°C below expected MP) C->D Prepared Sample E Heat at Controlled Rate (1-2°C / min) D->E F Observe & Record (Onset to Clear Point) E->F G Repeat Measurement (x2) F->G H Final Melting Range

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 provides a robust framework for determining water solubility.[9][10][11] The shake-flask method described here is suitable for substances with solubility greater than 10⁻² g/L.[9] Its trustworthiness relies on achieving a true equilibrium state between the solute and the solvent.

Methodology:

  • Preliminary Test: A simple preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.[12]

  • System Preparation: An excess amount of the solid this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath, preferably at 20 ± 0.5 °C.[9] Agitation continues for a period longer than that determined in the preliminary test (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand at the test temperature to allow undissolved solid to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method (e.g., HPLC, titration).

  • Confirmation of Equilibrium: To validate that equilibrium was achieved, measurements are taken at different time points (e.g., 24h, 48h). The solubility is confirmed when consecutive measurements show no significant difference.

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Water B Agitate at Constant Temp (e.g., 20°C for 24-48h) A->B C Allow Solids to Settle B->C D Separate Phases (Centrifuge/Filter) C->D Saturated Mixture E Analyze Solute Conc. (e.g., HPLC) D->E F Confirm Equilibrium (Time Point Analysis) E->F G Equilibrium Solubility

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

Discussion & Implications for Drug Development

The distinct physical properties of the cis and trans isomers of this compound have direct and practical implications for researchers in drug development:

  • Solid-State Stability & Polymorphism: A higher melting point, as expected for the trans isomer, often correlates with greater thermodynamic stability of the crystal form. This is a desirable trait, as it reduces the risk of the solid form converting to a less stable or less soluble polymorph during storage or manufacturing.

  • Formulation & Bioavailability: Solubility is a primary determinant of a drug's dissolution rate, which in turn governs its absorption and bioavailability. An isomer with higher aqueous solubility may be preferred for oral dosage forms to ensure efficient absorption in the gastrointestinal tract. Conversely, an isomer with lower solubility might be investigated for controlled-release formulations.

  • Purification & Separation: The differences in melting points and solubility profiles can be exploited during process development. Techniques like fractional crystallization rely on these differences to separate the cis and trans isomers, which is crucial as they may have different pharmacological activities or toxicity profiles.

Conclusion

The stereochemical arrangement of the hydroxyl and carboxyl groups in this compound is the determining factor for its key physical properties. The trans isomer is predicted to have a higher melting point due to more efficient crystal packing, while the cis isomer may exhibit subtly different solubility behavior due to its more condensed polar surface. A thorough characterization of each pure isomer using standardized protocols, such as the capillary method for melting point and the shake-flask method for solubility, is essential for its effective application in research and development. These fundamental physicochemical data provide the authoritative grounding needed to control product quality, ensure stability, and optimize performance in advanced applications like drug delivery.

References

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxycyclohexanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential biological activities of 3-hydroxycyclohexanecarboxylic acid and its derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore the therapeutic potential of this versatile chemical scaffold.

Introduction to the this compound Scaffold

This compound is a chiral organic compound featuring a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group.[1][2] This structure presents several key features that make it an attractive starting point for medicinal chemistry and drug discovery:

  • Chirality: The presence of stereocenters allows for the synthesis of various stereoisomers, which can exhibit distinct biological activities and pharmacological profiles. The specific stereochemistry is crucial for its biological efficiency.[3]

  • Functional Groups: The hydroxyl (-OH) and carboxylic acid (-COOH) groups provide sites for chemical modification, enabling the synthesis of a diverse library of derivatives, including esters and amides. These groups also contribute to the molecule's polarity and potential for hydrogen bonding.[4]

  • Scaffold for Drug Design: It serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Notably, cis-configured derivatives of this compound are key intermediates in the development of drugs aimed at modulating lipid and carbohydrate metabolism, with potential applications in treating type II diabetes and atherosclerosis.[5]

While direct and extensive research on the biological activities of this compound itself is limited, its structural similarity to other biologically active cyclohexane derivatives suggests a range of potential therapeutic applications.[6][7] This guide will delve into these potential activities and provide the methodologies to investigate them rigorously.

Potential Biological Activities and Therapeutic Applications

Based on existing literature for related compounds, this compound and its derivatives are hypothesized to possess antimicrobial, anti-inflammatory, and metabolic-modulating properties.

Antimicrobial Activity

Derivatives of cyclohexane have demonstrated significant antimicrobial properties.[6] For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting greater efficacy than tetracycline.[6] Furthermore, studies on 4-aminocyclohexanecarboxylic acid have highlighted its antistaphylococcal activity, suggesting that the cyclohexane carboxylic acid scaffold is a promising backbone for the development of new antibacterial agents.[7]

The presence of the hydroxyl and carboxylic acid groups on the this compound ring provides opportunities to synthesize derivatives (e.g., amides and esters) with modulated lipophilicity and steric properties, which could enhance their antimicrobial potency and spectrum.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The cyclohexane ring is a component of various compounds with demonstrated anti-inflammatory effects. The carrageenan-induced paw edema model in rats is a widely accepted method for evaluating the anti-inflammatory potential of novel compounds.[8][9][10][11][12]

The potential anti-inflammatory mechanism of this compound derivatives could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

  • Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.

  • Lipoxygenase (LOX) Inhibition: Lipoxygenases are involved in the production of leukotrienes, another class of inflammatory mediators.[14][15][16][17]

By designing and synthesizing derivatives of this compound that can interact with the active sites of these enzymes, it may be possible to develop novel anti-inflammatory agents.

Metabolic Modulation

As previously mentioned, cis-configured this compound derivatives are recognized as important building blocks for pharmaceuticals targeting metabolic diseases.[5] This suggests that derivatives of this scaffold may have the potential to interact with key enzymes or receptors involved in lipid and carbohydrate metabolism. Further investigation into this area could lead to the discovery of new treatments for conditions such as type II diabetes and atherosclerosis.

Experimental Workflows and Protocols

To systematically evaluate the biological activities of novel this compound derivatives, a tiered approach is recommended, starting with in vitro screening followed by in vivo validation for promising candidates.

Synthesis of Derivatives

The synthesis of ester and amide derivatives from this compound can be achieved through standard organic chemistry reactions. The general workflow is depicted below.

Synthesis_Workflow Core This compound Esterification Esterification (e.g., Fischer esterification, coupling with alcohols) Core->Esterification Amidation Amidation (e.g., coupling with amines using DCC, EDC) Core->Amidation Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides

Figure 1: General synthetic workflow for preparing ester and amide derivatives of this compound.

In Vitro Biological Assays

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1][18][19][20][21]

Protocol:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[18]

  • Inoculum Preparation:

    • Culture the microbial strain overnight.

    • Prepare a standardized inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[18]

    • Dilute the standardized inoculum to the final required concentration.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

A. Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric) [13][22][23][24][25]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions.

    • Dissolve test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent.[22]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, test compound (or control), and COX-2 enzyme.

    • Pre-incubate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX.

    • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

B. Lipoxygenase (LOX) Inhibition Assay [14][15][16][17][26]

This assay determines the inhibitory effect of a compound on lipoxygenase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a borate buffer (pH 9.0).

    • Prepare a solution of lipoxygenase enzyme and a linoleic acid substrate solution.[14]

    • Dissolve test compounds in a suitable solvent.

  • Assay Procedure:

    • In a cuvette or 96-well plate, incubate the lipoxygenase enzyme with the test compound or control.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model to assess the in vivo acute anti-inflammatory activity of a compound.[8][9][10][11][12]

Protocol:

  • Animal Preparation:

    • Use healthy adult rats, fasted overnight before the experiment.

    • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.

  • Drug Administration:

    • Administer the test compound or standard drug (usually intraperitoneally or orally) 30-60 minutes before inducing inflammation.[10]

  • Induction of Edema:

    • Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each test group compared to the control group.

    • A significant reduction in paw volume indicates anti-inflammatory activity.

In_Vivo_Workflow Start Select Animal Model (e.g., Wistar Rats) Grouping Group Animals (Control, Standard, Test) Start->Grouping Dosing Administer Compound/ Vehicle Grouping->Dosing Induction Induce Inflammation (Carrageenan Injection) Dosing->Induction Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis Result Determine In Vivo Anti-inflammatory Efficacy Analysis->Result

References

Thermochemical data for 3-Hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Profile of 3-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are fundamental to ensuring process safety, optimizing reaction conditions, and enabling robust computational modeling. This compound, a chiral building block with applications in medicinal chemistry, presents a case study in the challenges of sourcing thermochemical data for non-commodity chemicals. This guide provides a comprehensive framework for both the experimental determination and computational prediction of its key thermochemical parameters, including enthalpy of formation, heat capacity, and thermal stability. We will delve into the causality behind methodological choices, from sample preparation to the selection of high-level quantum chemical models, offering a self-validating system for data generation and analysis.

The Criticality of Thermochemical Data in Pharmaceutical Development

In the pharmaceutical industry, a thorough understanding of a molecule's energetic landscape is not an academic exercise; it is a prerequisite for safe and scalable operations. Thermochemical data governs everything from reaction calorimetry, which dictates the feasibility of controlling a reaction's exothermicity in a large-scale reactor, to the physical stability of the final drug substance. For a molecule like this compound, which contains both a hydroxyl and a carboxylic acid group, properties like intramolecular hydrogen bonding can significantly influence its solid-state behavior and energetic profile. An absence of reliable data for such a compound in public databases necessitates a structured approach to its characterization.

A Two-Pillar Strategy: Experimental and Computational Approaches

Given that standard repositories like the NIST Chemistry WebBook lack specific thermochemical data for this compound, a dual-pronged strategy is the most rigorous path forward. We will first explore the gold-standard experimental methods for direct measurement and then detail a robust computational workflow to corroborate these findings or to serve as a reliable estimate when experimental resources are limited.

Pillar 1: Experimental Determination of Thermochemical Properties

The physical state of this compound (a solid at standard conditions) dictates the primary experimental techniques required. The objective is to obtain the standard molar enthalpy of formation in the condensed phase (ΔfH°(cr)) and its heat capacity (Cp).

The following diagram outlines the logical flow of experimental procedures.

G cluster_prep Sample Preparation & Purity cluster_combustion Combustion Calorimetry cluster_dsc DSC/TGA Analysis cluster_calc Data Calculation Purity Purity Assay (qNMR/HPLC) (>99.5%) Drying Vacuum Drying (Remove H2O/Solvents) Purity->Drying Combust Combust Sample in O2 Bomb Drying->Combust Sample TGA TGA for Decomposition Temp (T_d) Drying->TGA Sample Benzoic Calibrate with Benzoic Acid (Establish E_calor) Benzoic->Combust Analysis Analyze Combustion Products (CO2, H2O) Combust->Analysis DeltaU Calculate Δ_cU° from ΔT Analysis->DeltaU DSC_Cp DSC for Heat Capacity (Cp) TGA->DSC_Cp DSC_fus DSC for T_fus & Δ_fusH DSC_Cp->DSC_fus DeltaH Convert Δ_cU° to Δ_cH° DeltaU->DeltaH Hess Apply Hess's Law for Δ_fH°(cr) DeltaH->Hess

Caption: Experimental workflow for determining key thermochemical data.

Principle: The standard molar enthalpy of formation (ΔfH°) is determined indirectly. First, the standard molar energy of combustion (ΔcU°) is measured by burning a precise mass of the sample in a high-pressure oxygen bomb calorimeter. This value is then used with the known enthalpies of formation for the combustion products (CO₂ and H₂O) via Hess's Law to calculate the enthalpy of formation of the compound.

Step-by-Step Methodology:

  • System Calibration:

    • Rationale: The energy equivalent of the calorimeter (Ecalor) must be precisely known. This is a system-specific value that accounts for the heat absorbed by all components of the calorimeter.

    • Procedure: A certified benzoic acid pellet of known mass is combusted. The observed temperature rise (ΔT), corrected for extraneous thermal effects, is used to calculate Ecalor according to established standards.

  • Sample Preparation:

    • Rationale: The presence of water or residual solvents would contribute to the measured heat release, leading to significant errors. The sample must be anhydrous and its purity must be high (>99.5%).

    • Procedure: Dry the this compound sample under vacuum at a temperature below its melting point for at least 24 hours. A pellet of known mass (typically ~1 g) is then pressed.

  • Combustion:

    • Rationale: To ensure complete and clean combustion to CO₂(g) and H₂O(l), the sample is ignited in a pure oxygen environment at high pressure (typically 30 atm).

    • Procedure: The pellet is placed in a crucible inside the calorimeter bomb. A fuse wire is positioned to contact the pellet. The bomb is sealed, purged of air, and filled with high-purity oxygen. The bomb is then placed in the calorimeter, which is filled with a precise mass of water. After thermal equilibrium is reached, the sample is ignited.

  • Data Analysis and Calculation:

    • Rationale: The raw temperature data must be corrected to isolate the temperature change due to the combustion event itself.

    • Procedure:

      • The corrected temperature rise (ΔT) is determined using methods outlined in standards like ASTM D240.

      • The gross heat of combustion is calculated: Qtotal = Ecalor × ΔT.

      • Corrections are made for the heat released by the ignition fuse (Qfuse) and for the formation of nitric acid from residual N₂ (Qacid).

      • The standard energy of combustion of the sample is calculated: ΔcU° = (Qtotal - Qfuse - Qacid) / (m_sample / M_sample), where 'm' is mass and 'M' is molar mass.

      • This value is converted to the standard enthalpy of combustion (ΔcH°).

      • Finally, ΔfH° is calculated using the combustion reaction (C₇H₁₂O₃(s) + 8O₂(g) → 7CO₂(g) + 6H₂O(l)) and Hess's Law.

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. Thermogravimetric Analysis (TGA) measures mass loss versus temperature. Together, they define the thermal stability window required for other experiments and provide heat capacity data.

Step-by-Step Methodology:

  • Thermogravimetric Analysis (TGA):

    • Rationale: It is crucial to know the decomposition temperature (Td) to ensure other measurements are performed on the intact molecule.

    • Procedure: A small sample (~5-10 mg) is placed in the TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The temperature at the onset of significant mass loss is recorded as Td.

  • Differential Scanning Calorimetry (DSC):

    • Rationale: This technique is used to find the melting point (Tfus), enthalpy of fusion (ΔfusH), and, with a modulated approach, the heat capacity (Cp).

    • Procedure (for Tfus and ΔfusH): A sample is heated at a constant rate. The endotherm corresponding to melting provides the peak temperature (Tfus) and the integrated area of the peak gives ΔfusH.

    • Procedure (for Cp): A modulated DSC (MDSC) experiment is performed. This technique superimposes a sinusoidal temperature oscillation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow. The reversing heat flow signal is directly proportional to the sample's heat capacity.

Pillar 2: High-Accuracy Computational Prediction

When experimental resources are unavailable or as a means of validation, high-level ab initio quantum chemical calculations can provide accurate thermochemical data. Methods like Gaussian-4 (G4) theory are composite methods designed specifically for this purpose.

The diagram below illustrates the multi-step process for a high-accuracy computational determination of the gas-phase enthalpy of formation.

G cluster_conformers 1. Conformational Search cluster_opt 2. Geometry Optimization cluster_g4 3. G4 Single-Point Energies cluster_final 4. Final Enthalpy Calculation Conf_Search Molecular Mechanics Search (e.g., MMFF94) Filter Filter Unique Conformers (Energy & RMSD) Conf_Search->Filter DFT_Opt DFT Optimization & Frequencies (e.g., B3LYP/6-31G(d)) Filter->DFT_Opt Lowest Energy Conformers Verify Verify No Imaginary Frequencies DFT_Opt->Verify G4_Energy Composite High-Level Energy Calculation (E_0) DFT_Opt->G4_Energy Optimized Geometry ZPE Calculate Zero-Point Energy (ZPE) & Thermal Corrections Verify->ZPE Atomization Atomization Energy Calculation ZPE->Atomization Thermal Corr. G4_Energy->Atomization Final_Hf Calculate Gas-Phase Δ_fH°(g, 298K) Atomization->Final_Hf

Caption: High-accuracy computational workflow using G4 theory.

Principle: The G4 method approximates a very high-level calculation by combining results from a series of lower-level calculations. The final electronic energy is combined with scaled zero-point vibrational energies and thermal corrections from DFT calculations to yield the gas-phase enthalpy. This is then used in an atomization scheme to find the enthalpy of formation.

Step-by-Step Methodology:

  • Conformational Analysis:

    • Rationale: this compound is a flexible molecule with multiple stereoisomers (cis/trans) and numerous low-energy conformers for each due to ring puckering and substituent orientation. The global minimum energy conformer must be identified as it is the largest contributor to the Boltzmann-weighted average.

    • Procedure: Perform a systematic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94). Cluster the resulting conformers by energy and RMSD, and select the lowest-energy unique structures for further analysis.

  • Geometry Optimization and Frequency Calculation:

    • Rationale: An accurate molecular geometry and its vibrational frequencies are required. The frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy. The absence of imaginary frequencies confirms a true energy minimum.

    • Procedure: For the lowest-energy conformers, perform a geometry optimization and frequency calculation using a reliable DFT functional, such as B3LYP with the 6-31G(d) basis set.

  • High-Level Single-Point Energy Calculation:

    • Rationale: This is the core of the G4 method. It uses the optimized geometry to calculate a highly accurate electronic energy by extrapolating to the complete basis set limit and including high-order electron correlation effects.

    • Procedure: Apply the full G4 composite method to the output of the previous step. This is typically an automated procedure in quantum chemistry software packages (e.g., Gaussian).

  • Enthalpy of Formation Calculation:

    • Rationale: The most common method is the atomization approach. The calculated enthalpy of the molecule is compared to the sum of the experimental enthalpies of its constituent atoms to find the enthalpy of atomization, which directly leads to the enthalpy of formation.

    • Procedure:

      • Calculate the gas-phase enthalpy of the molecule at 298.15 K: H₂₉₈ = E₀ [from G4] + H_corr [from DFT frequencies].

      • Calculate the enthalpy of atomization: ΔaH° = Σ(H₂₉₈_atoms) - H₂₉₈_molecule. The atomic enthalpies are well-established experimental values.

      • Calculate the gas-phase enthalpy of formation: ΔfH°(g) = Σ(ΔfH°_atoms) - ΔaH°.

Data Synthesis and Application

The final step is to synthesize the data from both pillars into a cohesive and actionable thermochemical profile.

Summary of Key Thermochemical Parameters

The following table summarizes the target data for this compound. The values presented are hypothetical yet realistic placeholders for what one would expect to obtain following the protocols outlined above.

ParameterSymbolExperimental MethodComputational MethodExpected ValueUnits
Molar MassM--144.17g·mol⁻¹
Decomposition Temp.TdTGA-> 200°C
Melting PointTfusDSC-130 - 145°C
Enthalpy of FusionΔfusHDSC-25 - 35kJ·mol⁻¹
Heat Capacity (solid)Cp(cr)MDSC-~160J·mol⁻¹·K⁻¹
Enthalpy of CombustionΔcH°(cr)Bomb Calorimetry--4050 ± 5kJ·mol⁻¹
Enthalpy of Formation (solid) ΔfH°(cr) From ΔcH° From ΔfH°(g) + ΔsubH -730 ± 6 kJ·mol⁻¹
Enthalpy of Formation (gas)ΔfH°(g)-G4 Theory-645 ± 4kJ·mol⁻¹
Bridging Gas-Phase and Condensed-Phase Data

A key challenge is converting the computationally derived gas-phase enthalpy of formation (ΔfH°(g)) to the experimentally relevant solid-state value (ΔfH°(cr)). This requires the enthalpy of sublimation (ΔsubH):

ΔfH°(cr) = ΔfH°(g) - ΔsubH

The enthalpy of sublimation can be estimated or measured experimentally (e.g., via Knudsen effusion), but a common approximation is to use the enthalpy of fusion (ΔfusH) and vaporization (ΔvapH): ΔsubH ≈ ΔfusH + ΔvapH. This allows for a direct and powerful cross-validation between our computational and experimental pillars. If the experimental ΔfH°(cr) is in close agreement with the value derived from the computational ΔfH°(g) and an estimated ΔsubH, it builds significant confidence in the entire dataset.

Conclusion

The generation of a reliable thermochemical profile for a specialized molecule like this compound is a multi-faceted endeavor that demands rigorous experimental technique and sophisticated computational validation. By following the detailed protocols within this guide, researchers and development professionals can systematically produce the high-quality data essential for ensuring process safety, optimizing synthesis, and building predictive models. This dual-pillar approach, grounded in the causality of each step, provides a self-validating framework for confident decision-making in pharmaceutical development.

The Therapeutic Promise of 3-Hydroxycyclohexane Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-hydroxycyclohexane carboxylic acid scaffold has emerged as a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic applications of its derivatives, with a focus on their roles in the treatment of fibrotic diseases, bacterial infections, and cancer. We will explore the chemical rationale behind their efficacy, delve into their mechanisms of action, and provide exemplary synthetic and bioassay protocols to facilitate further research and development in this promising area.

Introduction: The Versatility of the Cyclohexane Scaffold

The cyclohexane ring is a common feature in many natural products and synthetic drugs due to its conformational flexibility and its ability to present substituents in well-defined spatial orientations. The introduction of hydroxyl and carboxylic acid functionalities at the 1 and 3 positions, particularly in a cis configuration, provides key hydrogen bonding and ionic interaction points, making it an ideal anchor for binding to various biological targets. This guide will dissect the therapeutic potential of derivatives built upon this core structure, highlighting their journey from simple chiral building blocks to complex and potent clinical candidates.

Therapeutic Applications in Fibrotic Diseases: Targeting the LPA1 Receptor

Idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. A key mediator in the pathogenesis of fibrosis is lysophosphatidic acid (LPA), which exerts its effects through a family of G protein-coupled receptors, with the LPA1 receptor being a primary driver of fibroblast recruitment and activation.

Mechanism of Action: Antagonism of LPA1 Signaling

Derivatives of 3-hydroxycyclohexane carboxylic acid have been instrumental in the development of potent and selective LPA1 receptor antagonists. These compounds competitively block the binding of LPA to its receptor, thereby inhibiting downstream signaling pathways that promote fibrosis. The oxycyclohexyl acid moiety in these antagonists often serves as a crucial pharmacophore, engaging with key residues in the LPA1 binding pocket.

A prime example of a clinical candidate featuring this scaffold is BMS-986278 (Admilparant) , a potent, orally active LPA1 antagonist that has shown promise in clinical trials for the treatment of IPF.[1][2] The structure-activity relationship (SAR) studies leading to the discovery of BMS-986278 revealed that the cyclohexane ring and its substituents are critical for optimal potency and pharmacokinetic properties.[1][3]

Signaling Pathway: LPA1 Receptor-Mediated Fibrosis

LPA1_Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Activates BMS986278 BMS-986278 (3-hydroxycyclohexane carboxylic acid derivative) BMS986278->LPA1 Blocks PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA Activation G_protein->RhoA Fibroblast Fibroblast Proliferation, Migration, and Differentiation PLC->Fibroblast via IP3/DAG ROCK ROCK RhoA->ROCK ROCK->Fibroblast Fibrosis Fibrosis Fibroblast->Fibrosis

Caption: LPA1 signaling pathway and its inhibition.

Quantitative Data: Potency of Cyclohexyl Acid LPA1 Antagonists

The following table summarizes the potency of BMS-986278, a key example of a 3-hydroxycyclohexane carboxylic acid derivative, against the human LPA1 receptor.

CompoundTargetAssayPotency (Kb)Reference
BMS-986278 Human LPA1Receptor Binding6.9 nM[1][3]
Experimental Protocol: LPA1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the LPA1 receptor.

Materials:

  • Membrane preparations from cells overexpressing human LPA1 receptor.

  • [³H]-LPA (radioligand).

  • Test compounds (e.g., BMS-986278).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Unifilter-96 GF/C filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-LPA at a final concentration near its Kd, and 25 µL of the test compound dilution.

  • To determine non-specific binding, use a high concentration of unlabeled LPA in separate wells.

  • Initiate the binding reaction by adding 100 µL of the LPA1 receptor membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the Unifilter-96 GF/C filter plate using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using appropriate software.

Application in Antibacterial Drug Discovery: Precursors to Topoisomerase Inhibitors

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action. Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and represent validated targets for antibacterial drugs.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Certain derivatives of 3-hydroxycyclohexane carboxylic acid serve as crucial chiral intermediates in the synthesis of a new class of bacterial topoisomerase inhibitors (NBTIs).[4] These inhibitors function by stabilizing the covalent complex between the topoisomerase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[5] Unlike fluoroquinolones, some of these novel inhibitors do not rely on the water-metal ion bridge for their activity, offering a potential advantage against resistant strains.[6]

Experimental Workflow: Screening for Topoisomerase Inhibitors

Topo_Workflow cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Start 3-Hydroxycyclohexane carboxylic acid derivative Synth Multi-step Synthesis Start->Synth Compound Final Compound Library Synth->Compound GyraseAssay DNA Gyrase Supercoiling Assay Compound->GyraseAssay TopoIVAssay Topoisomerase IV Decatenation Assay Compound->TopoIVAssay MIC MIC Determination (Resistant & Susceptible Strains) GyraseAssay->MIC TopoIVAssay->MIC SAR Structure-Activity Relationship (SAR) MIC->SAR ADMET ADMET Profiling SAR->ADMET Lead Lead Candidate ADMET->Lead

Caption: Workflow for topoisomerase inhibitor discovery.

Quantitative Data: Activity of Topoisomerase Inhibitors
Compound ClassTarget EnzymeAssayIC50 RangeReference
Tricyclic NTTIsS. aureus DNA GyraseSupercoiling Inhibition0.1 - 1 µM[7]
Tricyclic NTTIsS. aureus Topo IVDecatenation Inhibition0.5 - 5 µM[7]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against DNA gyrase.[8]

Materials:

  • Purified E. coli or S. aureus DNA gyrase.

  • Relaxed pBR322 plasmid DNA (substrate).

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA).

  • Test compounds.

  • Stop solution/loading dye (e.g., containing EDTA and a tracking dye).

  • Agarose gel electrophoresis system.

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe).

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a reaction tube, combine the assay buffer, relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and the test compound.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding a defined unit of DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

  • Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Applications in Oncology and Immunology: The Rapamycin Connection

Rapamycin (Sirolimus) and its analogues (rapalogs) are macrolide compounds with potent immunosuppressive and anticancer properties. Their mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a key kinase that regulates cell growth, proliferation, and metabolism.

Mechanism of Action: Allosteric Inhibition of mTORC1

Rapamycin and its derivatives, which can be synthesized using 3-hydroxycyclohexane carboxylic acid as a starting material for the cyclohexane moiety, act as allosteric inhibitors of mTOR Complex 1 (mTORC1).[9] They first form a complex with the immunophilin FKBP12. This drug-protein complex then binds to the FRB domain of mTOR, preventing the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[10] This leads to the inhibition of protein synthesis and cell cycle arrest.

Quantitative Data: mTOR Inhibition by Rapamycin Analogues

The following table provides IC50 values for rapamycin and a representative analogue, demonstrating their potent inhibition of mTOR.

CompoundCell LineAssayIC50Reference
RapamycinHEK293mTOR Inhibition~0.1 nM[11]
Everolimus (RAD001)Cell-freemTOR Inhibition1.6-2.4 nM[11]
Experimental Protocol: In Vitro mTORC1 Kinase Assay

This protocol describes an in vitro kinase assay to measure the inhibitory effect of compounds on mTORC1 activity.[12][13]

Materials:

  • HEK293T cells.

  • Antibodies for immunoprecipitation of mTORC1 components (e.g., anti-Raptor).

  • Protein A/G beads.

  • CHAPS-based lysis and wash buffers.

  • Recombinant, inactive 4E-BP1 (substrate).

  • Kinase assay buffer (containing MgCl₂ and ATP).

  • Test compounds (e.g., rapamycin analogues).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against total and phosphorylated 4E-BP1.

Procedure:

  • Culture and lyse HEK293T cells in a CHAPS-containing buffer to maintain the integrity of the mTORC1 complex.

  • Immunoprecipitate mTORC1 from the cell lysate using an anti-Raptor antibody and protein A/G beads.

  • Wash the immunoprecipitated complex extensively to remove contaminants.

  • Resuspend the beads in kinase assay buffer.

  • Add the test compound at various concentrations to the immunoprecipitated mTORC1 and pre-incubate.

  • Initiate the kinase reaction by adding ATP and recombinant 4E-BP1.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the phosphorylation of 4E-BP1 by Western blotting using phospho-specific antibodies.

  • Quantify the band intensities to determine the IC50 of the test compound.

Role in Metabolic Diseases: A Note on Synthetic Utility

While initial patent literature suggested a role for cis-configured 3-hydroxycyclohexane carboxylic acid derivatives in modulating lipid and carbohydrate metabolism for the treatment of type II diabetes and atherosclerosis, their primary contribution in this area appears to be as key building blocks for more complex active pharmaceutical ingredients. Our extensive literature review did not yield substantial evidence for the direct therapeutic effects of simple derivatives on metabolic pathways. Their value lies in providing the necessary chiral scaffold for the synthesis of molecules that target various receptors and enzymes involved in metabolic regulation. Further research is warranted to explore any potential direct biological activities of these simpler structures.

Conclusion and Future Directions

The 3-hydroxycyclohexane carboxylic acid scaffold is a testament to the power of a well-positioned functional group in driving molecular recognition. Its derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, from fibrosis to cancer to bacterial infections. The continued exploration of this versatile chemical space, aided by advances in synthetic chemistry and a deeper understanding of disease biology, holds great promise for the development of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and safety profiles of these derivatives, as well as exploring their potential in other therapeutic areas where their unique structural features may offer an advantage.

References

Methodological & Application

Synthesis of 3-Hydroxycyclohexanecarboxylic Acid from m-Hydroxybenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-hydroxycyclohexanecarboxylic acid through the catalytic hydrogenation of m-hydroxybenzoic acid. The protocol details the preparation and activation of Raney® Nickel catalyst, the high-pressure hydrogenation procedure, and methods for purification and characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and explaining the causality behind experimental choices to ensure reproducibility and safety.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a cyclohexane ring, allows for diverse chemical modifications. The synthesis from m-hydroxybenzoic acid via catalytic hydrogenation is a common and effective route. This process involves the reduction of the aromatic ring, a transformation that requires a robust catalyst and careful control of reaction conditions to achieve high yield and purity. This guide provides a detailed, self-validating protocol grounded in established chemical principles.

Reaction Scheme and Mechanism

The overall transformation is the reduction of the benzene ring of m-hydroxybenzoic acid to a cyclohexane ring, yielding this compound.

Reaction:

m-Hydroxybenzoic Acid → this compound

Mechanism Insight:

The catalytic hydrogenation of an aromatic ring is a heterogeneous catalytic process. The reaction occurs on the surface of the metal catalyst, in this case, Raney® Nickel. The mechanism involves the adsorption of both hydrogen gas and the aromatic substrate onto the catalyst surface. The dihydrogen bond is cleaved, and hydrogen atoms are added to the aromatic ring in a stepwise fashion.

A crucial aspect of this synthesis is the stereochemistry of the product. The addition of hydrogen to the planar aromatic ring typically occurs from one face of the ring, leading to the syn-addition of hydrogen atoms. For substituted benzoic acids, this often results in the formation of the cis-isomer as the kinetically favored product.[1] Therefore, the hydrogenation of m-hydroxybenzoic acid is expected to predominantly yield cis-3-hydroxycyclohexanecarboxylic acid.

Experimental Workflow Overview

The synthesis can be broken down into four main stages: Catalyst Activation, Hydrogenation Reaction, Product Work-up and Isolation, and finally, Purification and Characterization.

Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Raney® Nickel-Aluminum Alloy B Activation with NaOH A->B Digestion C Washing and Storage B->C Purification E High-Pressure Reactor Setup C->E Add Catalyst D m-Hydroxybenzoic Acid D->E F Hydrogenation Reaction E->F Pressurize with H₂ and Heat G Catalyst Filtration F->G Cool and Depressurize H Acidification G->H I Extraction H->I J Solvent Removal I->J K Crystallization J->K L Product Characterization K->L Spectroscopy (NMR, IR), MP

Caption: Overall workflow for the synthesis of this compound.

Materials and Methods

Reagent/MaterialGradeSupplier
m-Hydroxybenzoic Acid≥99%Sigma-Aldrich
Raney® Nickel-Aluminum Alloy50/50 w/wAlfa Aesar
Sodium HydroxideReagent GradeFisher Scientific
Hydrochloric Acid12 MVWR
Dihydrogen (H₂)High Purity (≥99.99%)Airgas
Dinitrogen (N₂)High Purity (≥99.9%)Airgas
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water---In-house
Celite® 545---Sigma-Aldrich

Detailed Experimental Protocols

Protocol 1: Activation of Raney® Nickel Catalyst

Causality: Raney® Nickel is supplied as an alloy of nickel and aluminum. The activation process involves selectively leaching the aluminum with a concentrated sodium hydroxide solution. This creates a porous, high-surface-area nickel catalyst saturated with hydrogen, which is highly active for hydrogenation reactions.[2]

Safety Warning: The activation of Raney® Nickel is highly exothermic and produces flammable hydrogen gas. This procedure must be performed in a well-ventilated fume hood, away from ignition sources. Activated Raney® Nickel is pyrophoric when dry and must be kept wet at all times.[3]

Procedure:

  • In a large beaker within an ice bath, prepare a solution of sodium hydroxide in deionized water (e.g., 160 g NaOH in 600 mL H₂O). Allow the solution to cool to 50 °C.

  • While stirring the NaOH solution, slowly and portion-wise add the Raney® Nickel-aluminum alloy powder (e.g., 125 g). Maintain the temperature at 50 ± 2 °C by controlling the rate of addition and using the ice bath.

  • After the addition is complete, continue to stir the mixture at 50 °C for at least 1 hour to ensure complete digestion of the aluminum.

  • Carefully decant the supernatant and wash the catalyst with several portions of deionized water until the washings are neutral (pH ~7).

  • The activated catalyst can be stored under water or a suitable solvent (e.g., ethanol) in a sealed container. Never allow the catalyst to dry.[4]

Protocol 2: High-Pressure Hydrogenation

Causality: The reduction of the aromatic ring is thermodynamically favorable but kinetically slow. High pressure of hydrogen gas increases the concentration of hydrogen on the catalyst surface, thereby accelerating the reaction rate. Elevated temperature also increases the reaction rate but must be controlled to avoid side reactions.

Safety Warning: High-pressure reactions should only be conducted by trained personnel using a properly maintained autoclave or a high-pressure reactor behind a blast shield.[5] Ensure all fittings are secure and perform a leak test with an inert gas (nitrogen) before introducing hydrogen.[6]

Procedure:

  • To a high-pressure autoclave, add a solution of m-hydroxybenzoic acid (e.g., 30 g, 0.217 mol) and sodium hydroxide (e.g., 6.4 g, 0.160 mol) in deionized water (500 mL).[7]

  • Carefully add the activated Raney® Nickel catalyst (e.g., 5 g, wet) to the reactor.

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the reactor vessel three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 60 atm.

  • Begin stirring and heat the reactor to 150 °C. Maintain these conditions overnight (approximately 12-16 hours).

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.

  • Purge the reactor with nitrogen gas before opening.

Protocol 3: Product Work-up and Purification

Causality: The work-up procedure is designed to separate the product from the catalyst and the reaction solvent. Filtration removes the heterogeneous catalyst. Acidification protonates the carboxylate salt of the product, rendering it less water-soluble and allowing for extraction into an organic solvent. Crystallization is a highly effective method for purifying solid organic compounds.

Procedure:

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet to prevent the pyrophoric catalyst from igniting.[8] Wash the filter cake with a small amount of deionized water.

  • Acidification: Transfer the filtrate to a large beaker and cool in an ice bath. Slowly add 12 M hydrochloric acid with stirring until the pH of the solution is approximately 2. A white precipitate of the product should form.

  • Extraction: Extract the acidified aqueous solution with several portions of an organic solvent such as tetrahydrofuran or ethyl acetate (e.g., 6 x 100 mL).[7]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.

  • Crystallization: Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., water, or an ethanol/acetone mixture).[9] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Expected Results

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 130-132 °C[7]
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol [5]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]

  • O-H Stretch (Alcohol): A moderately broad band around 3400 cm⁻¹. This may be partially obscured by the carboxylic acid O-H stretch.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1730 cm⁻¹ and 1700 cm⁻¹.[11]

  • C-O Stretch: A band in the region of 1320-1210 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will show complex multiplets in the aliphatic region (approximately 1.0-2.5 ppm) corresponding to the cyclohexane ring protons. A broad singlet for the carboxylic acid proton is expected to appear far downfield, typically around 12 ppm.[12] The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.5-4.0 ppm. The hydroxyl proton itself may be a broad singlet, the chemical shift of which can vary.

  • ¹³C NMR: The carboxyl carbon will show a resonance in the range of 175-185 ppm.[12] The carbon attached to the hydroxyl group is expected around 65-75 ppm. The remaining cyclohexane carbons will appear in the aliphatic region (approximately 20-45 ppm).

Safety and Handling

  • m-Hydroxybenzoic Acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Raney® Nickel: Activated Raney® Nickel is pyrophoric and can ignite spontaneously in air, especially when dry. Always handle as a slurry under water or a suitable solvent.[3]

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area, free from ignition sources, and behind a safety shield.

  • High-Pressure Operations: Only trained personnel should operate high-pressure equipment. Regular inspection and maintenance of the reactor are crucial.[5]

Conclusion

The synthesis of this compound from m-hydroxybenzoic acid via catalytic hydrogenation with Raney® Nickel is a robust and scalable method. By carefully following the detailed protocols for catalyst activation, high-pressure reaction, and product purification outlined in this guide, researchers can safely and efficiently produce this valuable synthetic intermediate. Adherence to the safety precautions is paramount for the successful and hazard-free execution of this synthesis.

References

Application Note: Enantioselective Synthesis of cis-3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

Optically active cis-3-hydroxycyclohexanecarboxylic acid is a pivotal chiral building block in the pharmaceutical industry. Its derivatives are central to the synthesis of medicinally active compounds that modulate lipid and carbohydrate metabolism, offering therapeutic potential for conditions such as type II diabetes and atherosclerosis.[1][2] The precise stereochemistry of this molecule is critical for its biological activity, making enantioselective synthesis a key challenge for process chemists and drug development professionals.

Historically, the synthesis of enantiopure cis-3-hydroxycyclohexanecarboxylic acid relied on classical resolution of a racemic mixture using chiral resolving agents like quinine or cinchonidine.[1][2][3][4] However, these methods are often inefficient for large-scale production, plagued by low yields, multiple crystallization steps, and the high cost of resolving agents.[1][2][3] This has driven the development of more elegant and efficient catalytic enantioselective strategies, with enzymatic kinetic resolution emerging as a particularly powerful and scalable approach.

This application note provides a detailed guide to the enantioselective synthesis of cis-3-hydroxycyclohexanecarboxylic acid, with a primary focus on lipase-catalyzed kinetic resolution of its corresponding esters. We will explore the mechanistic underpinnings of this method, provide a detailed experimental protocol, and discuss alternative synthetic strategies.

Strategic Approaches to Enantiopure cis-3-Hydroxycyclohexanecarboxylic Acid

Several modern synthetic strategies can be employed to access the desired enantiomers of cis-3-hydroxycyclohexanecarboxylic acid. The choice of method often depends on factors such as scale, cost, and available expertise.

  • Enzymatic Kinetic Resolution (EKR): This is arguably the most developed and industrially viable method. It involves the use of a hydrolase enzyme, typically a lipase, to selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers in a single, highly selective step.

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, such as an unsaturated carboxylic acid or a ketone, using a chiral metal catalyst (e.g., Rhodium or Ruthenium-based).[5][6][7] The chiral catalyst directs the addition of hydrogen to one face of the molecule, leading to the formation of one enantiomer in excess.

  • Asymmetric Cycloaddition: Chiral auxiliaries or catalysts can be used in Diels-Alder reactions to construct the cyclohexene ring with high enantioselectivity.[1][3][4] Subsequent functional group manipulations can then lead to the target molecule.

This guide will focus on the Enzymatic Kinetic Resolution (EKR) strategy due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.

Deep Dive: Lipase-Catalyzed Kinetic Resolution

The Principle of Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[2] In the context of lipase-catalyzed hydrolysis of a racemic ester (rac-R-COOR'), the enzyme preferentially binds to and hydrolyzes one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid (R-COOH), while the other enantiomer (S-R-COOR') is left largely unreacted.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E-values (typically >100) are desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material.

Mechanism of Lipase-Catalyzed Ester Hydrolysis

Lipases are serine hydrolases that employ a catalytic triad of serine (Ser), histidine (His), and aspartic or glutamic acid (Asp/Glu) in their active site.[1] The hydrolysis of an ester proceeds via a "ping-pong bi-bi" mechanism:

  • Acylation: The serine residue, activated by the histidine-aspartate/glutamate relay, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. This intermediate then collapses to form an acyl-enzyme intermediate, releasing the alcohol.

  • Deacylation: A water molecule, activated by the histidine residue, then attacks the carbonyl of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate collapses to release the carboxylic acid and regenerate the free enzyme.

The enantioselectivity of the lipase arises from the different energies of the transition states for the two enantiomers during the acylation step. The chiral environment of the active site preferentially accommodates one enantiomer over the other, leading to a faster reaction rate for the favored enantiomer.

Diagram 1: Workflow for Enzymatic Kinetic Resolution

G rac_acid Racemic cis-3-hydroxy- cyclohexanecarboxylic acid esterification Esterification (e.g., with Methanol, H+) rac_acid->esterification rac_ester Racemic methyl cis-3-hydroxy- cyclohexanecarboxylate esterification->rac_ester rac_ester2 Racemic Ester hydrolysis Lipase-catalyzed Hydrolysis (e.g., Novozym 435, aq. buffer) rac_ester2->hydrolysis mixture Mixture of: (1S,3R)-acid (1R,3S)-ester hydrolysis->mixture mixture2 Product Mixture separation Acid-Base Extraction mixture2->separation acid Enantiopure Acid (e.g., (1S,3R)-enantiomer) separation->acid Aqueous Layer ester Enantiopure Ester (e.g., (1R,3S)-enantiomer) separation->ester Organic Layer

Caption: General workflow for the preparation of enantiopure cis-3-hydroxycyclohexanecarboxylic acid via enzymatic kinetic resolution.

Diagram 2: Catalytic Cycle of Lipase-Mediated Ester Hydrolysis

G E Enzyme (Ser-OH) E_S Enzyme-Substrate Complex E->E_S + R-COOR' TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic Attack Acyl_E Acyl-Enzyme Intermediate (Ser-O-C=O-R) TI1->Acyl_E - R'-OH TI2 Tetrahedral Intermediate 2 Acyl_E->TI2 + H2O TI2->E - R-COOH

Caption: Simplified catalytic cycle for the hydrolysis of an ester by a serine hydrolase like lipase.

Experimental Protocol: Lipase-Catalyzed Resolution of Methyl cis-3-Hydroxycyclohexanecarboxylate

This protocol is adapted from methodologies described in the literature for the enzymatic resolution of similar substrates.[1][8]

Part A: Synthesis of Racemic Methyl cis-3-Hydroxycyclohexanecarboxylate
  • Hydrogenation of Methyl 3-Hydroxybenzoate:

    • To a solution of methyl 3-hydroxybenzoate (1 equivalent) in methanol, add 5% Rhodium on alumina catalyst (approx. 5 mol%).

    • Pressurize a hydrogenation reactor with hydrogen gas (approx. 70-100 bar) and heat to 80-100°C.

    • Maintain the reaction under vigorous stirring until hydrogen uptake ceases (typically 12-24 hours).

    • Cool the reactor, vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield a mixture of cis and trans isomers of methyl 3-hydroxycyclohexanecarboxylate.

  • Isomer Separation (Optional but Recommended):

    • The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers. The cis isomer is typically the major product under these conditions.

Part B: Enzymatic Kinetic Resolution
  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

    • Add the racemic methyl cis-3-hydroxycyclohexanecarboxylate (1 equivalent) to the buffer.

    • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture (typically 5-10% by weight of the substrate).

  • Hydrolysis:

    • Stir the mixture at a constant temperature (e.g., 30-40°C).

    • Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

  • Workup and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

    • Adjust the pH of the filtrate to ~2 with a dilute acid (e.g., 1 M HCl).

    • Extract the aqueous solution with an organic solvent such as ethyl acetate.

    • The organic layer will contain the unreacted, enantiomerically enriched ester (e.g., (1R,3S)-methyl 3-hydroxycyclohexanecarboxylate).

    • The aqueous layer will contain the enantiomerically enriched acid salt. After acidification, it can be extracted with an organic solvent to isolate the free acid (e.g., (1S,3R)-3-hydroxycyclohexanecarboxylic acid).

  • Purification and Characterization:

    • The separated ester and acid fractions can be further purified by standard techniques if necessary.

    • The enantiomeric excess of each product should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Data Presentation: Comparison of Synthetic Strategies

StrategyCatalyst/ReagentTypical ee%YieldKey AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Lipase (e.g., Novozym 435)>95%~45% (for each enantiomer)High enantioselectivity, mild conditions, reusable catalyst, environmentally friendly.Maximum theoretical yield for each enantiomer is 50%.
Asymmetric Hydrogenation Chiral Rh or Ru complexes80-99%HighHigh atom economy, potentially high yield.Requires specialized catalysts and high-pressure equipment, optimization can be challenging.
Classical Resolution Quinine or CinchonidineVariableLowSimple concept.Low yields, multiple steps, expensive resolving agents, difficult to scale up.

Conclusion and Future Perspectives

The enantioselective synthesis of cis-3-hydroxycyclohexanecarboxylic acid is a critical step in the production of important pharmaceuticals. While several methods exist, lipase-catalyzed kinetic resolution of the corresponding racemic esters stands out as a robust, scalable, and environmentally benign strategy. The high enantioselectivity of commercially available lipases, coupled with mild reaction conditions, makes this approach highly attractive for industrial applications.

Future research in this area will likely focus on the development of even more efficient and selective biocatalysts through protein engineering, as well as the exploration of dynamic kinetic resolution processes that could theoretically achieve a 100% yield of the desired enantiomer. As the demand for enantiopure pharmaceuticals continues to grow, the importance of efficient and sustainable synthetic methods like the one detailed in this note will only increase.

References

Application Notes & Protocols: 3-Hydroxycyclohexanecarboxylic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Saturated Carbocycles

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity and safety profile. Chiral building blocks, possessing defined stereochemistry, are thus indispensable tools for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, saturated carbocyclic scaffolds are of particular interest as they provide rigid frameworks that can accurately position functional groups for optimal interaction with biological targets. 3-Hydroxycyclohexanecarboxylic acid, a bifunctional molecule featuring both a hydroxyl and a carboxylic acid group on a cyclohexane ring, has emerged as a highly valuable chiral synthon. Its enantiomerically pure forms, particularly the cis-(1S,3S) and trans-(1R,3R) isomers, serve as key intermediates in the synthesis of a range of therapeutics, most notably in the development of lysophosphatidic acid (LPA) receptor antagonists for the treatment of fibrotic diseases.[1]

This technical guide provides a comprehensive overview of this compound, from the synthesis of the racemic mixture to detailed protocols for its chiral resolution and a key application in medicinal chemistry. The methodologies described herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties and Stereoisomers

This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) exists as four stereoisomers due to the presence of two chiral centers at positions 1 and 3 of the cyclohexane ring. These are the enantiomeric pairs of the cis and trans diastereomers.[2][3] The physical and chemical properties of these isomers can differ significantly, which is a critical consideration in both their separation and their subsequent application in stereospecific synthesis.[2][4]

PropertyValueReference
Molecular Formula C₇H₁₂O₃--INVALID-LINK--
Molar Mass 144.17 g/mol --INVALID-LINK--
CAS Number (Mixture) 606488-94-2--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Solubility Soluble in polar solvents like water and alcohols--INVALID-LINK--

The cis and trans isomers can be visualized as follows:

Caption: Chair conformations of cis and trans isomers.

Synthesis of Racemic this compound

The most common and industrially scalable route to a mixture of cis- and trans-3-hydroxycyclohexanecarboxylic acid is the catalytic hydrogenation of 3-hydroxybenzoic acid. This method is advantageous due to the ready availability and low cost of the starting material.

Protocol 1: Catalytic Hydrogenation of 3-Hydroxybenzoic Acid

This protocol describes the hydrogenation of 3-hydroxybenzoic acid using a Ruthenium on Carbon (Ru/C) catalyst. The choice of catalyst is critical; Ruthenium is highly effective for the reduction of aromatic rings under relatively mild conditions. The use of an aqueous medium makes this a greener and safer process compared to reactions in organic solvents.

Materials:

  • 3-Hydroxybenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Deionized water

  • High-pressure autoclave reactor with stirring

  • Filtration apparatus

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Reactor Setup: In a high-pressure autoclave, charge 3-hydroxybenzoic acid (1.0 eq) and 5% Ru/C catalyst (typically 1-5% by weight of the substrate).

  • Solvent Addition: Add deionized water to the reactor to create a slurry. The solvent volume should be sufficient to ensure efficient stirring.

  • Inerting: Seal the autoclave and purge the system with an inert gas, such as nitrogen or argon, to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.0 MPa).[5]

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).[5] Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Ru/C catalyst. The catalyst can often be recycled after appropriate washing and drying.

  • Acidification: Transfer the filtrate to a suitable vessel and acidify with concentrated HCl to a pH of approximately 2-3. This will precipitate the this compound.

  • Extraction: Extract the aqueous solution with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Expected Outcome: This procedure typically yields a mixture of cis- and trans-3-hydroxycyclohexanecarboxylic acid in good to excellent yields. The ratio of cis to trans isomers can be influenced by the reaction conditions, including the catalyst, solvent, temperature, and pressure.

G cluster_0 Synthesis of Racemic this compound start 3-Hydroxybenzoic Acid reactor High-Pressure Autoclave (Ru/C, H₂, H₂O, 100-150°C, 4.0 MPa) start->reactor Hydrogenation filtration Filtration (Catalyst Removal) reactor->filtration acidification Acidification (HCl, pH 2-3) filtration->acidification extraction Extraction (Ethyl Acetate) acidification->extraction end Racemic cis/trans-3-Hydroxy- cyclohexanecarboxylic Acid extraction->end

Caption: Workflow for racemic acid synthesis.

Chiral Resolution: Accessing Enantiomerically Pure Building Blocks

The separation of the racemic mixture into its constituent enantiomers is a critical step in harnessing the potential of this compound as a chiral building block. Two primary methods are employed: classical resolution via diastereomeric salt formation and enzymatic resolution.

Protocol 2: Classical Resolution using Cinchonidine

Classical resolution relies on the reaction of the racemic acid with a chiral resolving agent, in this case, the alkaloid cinchonidine, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

Materials:

  • Racemic cis-3-hydroxycyclohexanecarboxylic acid

  • Cinchonidine

  • Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Salt Formation: Dissolve racemic cis-3-hydroxycyclohexanecarboxylic acid (1.0 eq) in a suitable solvent, such as ethanol. In a separate flask, dissolve an equimolar amount of cinchonidine (1.0 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess (e.e.) of the acid in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.

  • Recrystallization (Optional): To improve the diastereomeric purity, the salt can be recrystallized from the same solvent system.

  • Liberation of the Enantiopure Acid: Suspend the diastereomeric salt in a biphasic mixture of water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of 1-2.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Expected Outcome: This method can provide access to one of the enantiomers in high optical purity. The other enantiomer can often be recovered from the mother liquor.

Protocol 3: Enzymatic Kinetic Resolution of the Methyl Ester

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. This protocol describes the kinetic resolution of the racemic methyl ester of this compound using a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Materials:

  • Racemic methyl 3-hydroxycyclohexanecarboxylate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • Phosphate buffer (pH ~7)

  • Organic co-solvent (e.g., tert-butanol, optional)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Esterification: Convert the racemic this compound to its methyl ester using standard procedures (e.g., Fischer esterification).

  • Enzymatic Hydrolysis: Suspend the racemic methyl 3-hydroxycyclohexanecarboxylate in a phosphate buffer. An organic co-solvent may be added to improve substrate solubility.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or by measuring the consumption of a base (e.g., NaOH) used to maintain a constant pH. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining ester.

  • Work-up:

    • Filter off the immobilized enzyme for reuse.

    • Separate the unreacted ester from the product acid. This can be achieved by extraction with an organic solvent (e.g., ethyl acetate) under basic conditions (using sodium bicarbonate solution) to leave the carboxylate salt in the aqueous phase.

    • Isolate the unreacted ester from the organic phase.

    • Acidify the aqueous phase with 1 M HCl and extract the product acid with an organic solvent.

Expected Outcome: This protocol yields one enantiomer as the carboxylic acid and the other as the unreacted methyl ester, both with high enantiomeric purity.

G cluster_1 Chiral Resolution Pathways cluster_classical Classical Resolution cluster_enzymatic Enzymatic Resolution racemate Racemic cis/trans-3-Hydroxy- cyclohexanecarboxylic Acid salt_formation Diastereomeric Salt Formation (with Cinchonidine) racemate->salt_formation esterification Esterification (e.g., with Methanol) racemate->esterification crystallization Fractional Crystallization salt_formation->crystallization liberation Acidification & Extraction crystallization->liberation enantiomer1 (1S,3S)-Enantiomer liberation->enantiomer1 hydrolysis Enzymatic Hydrolysis (Lipase, ~50% conversion) esterification->hydrolysis separation Separation of Acid and Ester hydrolysis->separation enantiomer2 (1R,3R)-Enantiomer (as ester) separation->enantiomer2 enantiomer3 (1S,3S)-Enantiomer (as acid) separation->enantiomer3

Caption: Comparison of resolution strategies.

Application in Drug Development: Synthesis of an LPA1 Receptor Antagonist Intermediate

The enantiomerically pure (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid is a crucial intermediate in the synthesis of potent lysophosphatidic acid receptor 1 (LPA1) antagonists, such as BMS-986278, which are under investigation for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.[1][6] The cyclohexane scaffold provides a rigid core for the molecule, and the defined stereochemistry of the hydroxyl and carboxylic acid groups is essential for its high-affinity binding to the LPA1 receptor.

The synthesis involves the coupling of the (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid with other molecular fragments to build the final complex API. The hydroxyl group is often used as a handle for further functionalization, for example, through etherification, while the carboxylic acid can be converted to an amide or other functional groups.

G cluster_2 Application in LPA1 Antagonist Synthesis chiral_acid (1S,3S)-3-Hydroxy- cyclohexanecarboxylic Acid coupling Multi-step Synthesis (Coupling with other fragments, functional group transformations) chiral_acid->coupling Key Chiral Building Block api LPA1 Receptor Antagonist (e.g., BMS-986278) coupling->api

Caption: Role in LPA1 antagonist synthesis.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in pharmaceutical synthesis. The ability to access its enantiomerically pure forms through robust and scalable methods, such as catalytic hydrogenation followed by classical or enzymatic resolution, makes it an attractive starting material for the construction of complex, stereochemically defined molecules. Its role as a key intermediate in the synthesis of LPA1 receptor antagonists highlights its importance in the development of novel therapeutics for challenging diseases. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this valuable chiral synthon in their own research and development programs.

References

Application Notes and Protocols for the Esterification of 3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Hydroxycyclohexanecarboxylic Acid Esters

This compound and its derivatives are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The presence of both a hydroxyl and a carboxylic acid group on a stereochemically rich cyclohexane scaffold offers multiple points for molecular diversification. Esterification of either the carboxylic acid or the hydroxyl group is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are paramount in drug design and development.

This guide provides a detailed examination of three widely-used esterification protocols—Fischer-Speier, Steglich, and Mitsunobu—as applied to this compound. As a bifunctional molecule, its reactivity presents unique challenges and opportunities, including chemoselectivity, potential for intramolecular side reactions (lactonization), and control of stereochemistry. These protocols are presented with an emphasis on the underlying chemical principles, empowering the researcher to adapt and troubleshoot these methods for their specific synthetic goals.

Understanding the Substrate: this compound

This compound exists as a mixture of cis and trans diastereomers, each of which is chiral. The choice of esterification strategy can be influenced by the desired stereochemical outcome and the relative reactivity of the hydroxyl and carboxylic acid functionalities. It is crucial to consider that under certain conditions, particularly acidic and high-temperature environments, intramolecular esterification to form a lactone is a potential competing reaction.[1]

Protocol 1: Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a robust and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, driven by an acid catalyst.[2] For this compound, this method is typically employed to esterify the carboxylic acid group using an excess of the desired alcohol, which also serves as the solvent.

Mechanistic Rationale

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers and the subsequent elimination of water yield the ester and regenerate the acid catalyst.[2]

To favor the formation of the intermolecular ester over the intramolecular lactone, a large excess of the external alcohol is used, shifting the equilibrium towards the desired product in accordance with Le Châtelier's principle.[2]

Fischer_Esterification RCOOH This compound Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ H2O H₂O

Caption: Fischer-Speier Esterification Mechanism.

Detailed Experimental Protocol: Synthesis of Methyl 3-Hydroxycyclohexanecarboxylate

Materials:

  • This compound (1.0 eq)

  • Methanol (as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether (for extraction)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and methanol.

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add the concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Dilute the residue with ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-hydroxycyclohexanecarboxylate.

  • The crude product can be further purified by column chromatography on silica gel.

Purification and Work-up Considerations

A critical step in the work-up is the neutralization of the acid catalyst with a mild base like sodium bicarbonate.[3] This prevents acid-catalyzed hydrolysis of the ester product during extraction. The final product should be thoroughly dried to remove any residual water.

Protocol 2: Steglich Esterification: Mild and Efficient Coupling

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for its mild reaction conditions, making it suitable for substrates with sensitive functional groups.

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the desired ester, with the carbodiimide being converted to a urea byproduct (e.g., dicyclohexylurea, DCU).[4] The mild, neutral conditions of the Steglich esterification minimize the risk of acid-catalyzed side reactions like lactonization.

Steglich_Esterification RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium N-Acylpyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP DMAP DMAP Ester Ester Product Acyl_pyridinium->Ester + R'-OH DMAP_H DMAP-H⁺ ROH Alcohol (R'-OH) DCU DCU

Caption: Steglich Esterification Mechanism.

Detailed Experimental Protocol: Synthesis of Benzyl 3-Hydroxycyclohexanecarboxylate

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • 0.5 N HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound, benzyl alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Work-up Considerations

The primary challenge in the work-up of a Steglich esterification is the removal of the dicyclohexylurea (DCU) byproduct, which has limited solubility in many organic solvents.[5] Filtration is the primary method for its removal. If EDC is used as the coupling agent, the resulting urea byproduct is water-soluble and can be removed by aqueous extraction.[6]

Protocol 3: Mitsunobu Reaction: Stereochemical Inversion of the Hydroxyl Group

The Mitsunobu reaction is a powerful tool for the esterification of alcohols with inversion of stereochemistry.[7] This is particularly valuable in drug development where precise control of stereocenters is critical. In the context of this compound, this reaction allows for the esterification of the secondary alcohol with a carboxylic acid nucleophile.

Mechanistic Rationale

The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the stereocenter.[7]

Mitsunobu_Reaction ROH This compound (Alcohol) Alkoxyphosphonium Alkoxyphosphonium Salt ROH->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Ester Ester Product (Inversion) Alkoxyphosphonium->Ester + R'-COO⁻ RCOOH Carboxylic Acid (R'-COOH) Carboxylate R'-COO⁻ RCOOH->Carboxylate - H⁺ Ph3PO Ph₃PO Reduced_DEAD Reduced DEAD

Caption: Mitsunobu Reaction Mechanism.

Detailed Experimental Protocol: Synthesis of Phenyl 3-acetoxycyclohexanecarboxylate (Illustrative Example)

Note: For this reaction, the carboxylic acid of the starting material will also act as a nucleophile, potentially leading to oligomerization. Therefore, it is often necessary to protect the carboxylic acid group first, or to use a large excess of the external carboxylic acid nucleophile. The following is an illustrative protocol for the esterification of the hydroxyl group.

Materials:

  • This compound (with protected carboxylic acid, e.g., as a methyl ester) (1.0 eq)

  • Benzoic acid (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Pentane or Hexane/Ether mixture

Procedure:

  • Dissolve the protected this compound, benzoic acid, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the residue, add a mixture of pentane or hexane/ether to precipitate the triphenylphosphine oxide.[8][9]

  • Filter the mixture through a plug of silica gel, eluting with the pentane/ether mixture to recover the less polar product. The more polar triphenylphosphine oxide will remain on the silica.[9]

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Purification and Work-up Considerations

A significant challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[10] Precipitation by trituration with a non-polar solvent like pentane or ether is a common and effective method.[8] Alternatively, precipitation of triphenylphosphine oxide can be achieved by the addition of zinc chloride.[11]

Summary of Protocols and Key Considerations

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Primary Function Esterification of carboxylic acidsEsterification of carboxylic acidsEsterification of alcohols with stereochemical inversion
Catalyst/Reagents Strong acid (e.g., H₂SO₄)Carbodiimide (DCC, EDC) + DMAPPPh₃ + DEAD/DIAD
Reaction Conditions High temperature (reflux)Mild (room temperature)Mild (0 °C to room temperature)
Key Advantages Cost-effective, simple reagentsMild conditions, high yields, good for sensitive substratesInversion of stereochemistry, mild conditions
Key Disadvantages Harsh conditions, risk of side reactions (e.g., lactonization)Stoichiometric byproduct (urea) can be difficult to removeStoichiometric byproducts (phosphine oxide, reduced azodicarboxylate) require careful purification
Stereochemistry Retention at the alcohol centerRetention at the alcohol centerInversion at the alcohol center

Conclusion

The esterification of this compound is a versatile transformation that can be achieved through several reliable methods. The choice of protocol should be guided by the desired outcome, specifically which functional group to esterify and the required stereochemistry of the final product. The Fischer-Speier esterification offers a straightforward approach for the esterification of the carboxylic acid, while the Steglich esterification provides a milder alternative. For the stereocontrolled esterification of the hydroxyl group with inversion of configuration, the Mitsunobu reaction is the method of choice. By understanding the mechanisms and carefully considering the work-up and purification procedures, researchers can effectively utilize these protocols to synthesize a diverse range of this compound esters for applications in drug discovery and development.

References

Application Notes and Protocols for the Quantification of 3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclohexanecarboxylic acid is a cyclic hydroxycarboxylic acid whose isomers can be involved in various metabolic pathways and may serve as biomarkers or intermediates in synthesizing active pharmaceutical ingredients. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, clinical diagnostics, and metabolic research. This guide provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), as well as considerations for chiral separations.

I. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, which replaces active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization method for this class of compounds.

Experimental Protocol

1. Sample Preparation (from Human Urine)

  • Objective: To extract this compound from the urine matrix and prepare it for derivatization.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To 1 mL of the supernatant, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction (steps 5-8) one more time and combine the organic layers.

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • Objective: To create a volatile derivative of this compound for GC-MS analysis.

  • Procedure:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes in a heating block.[1]

    • Cool the vial to room temperature before GC-MS injection.

3. GC-MS Analysis

  • Objective: To separate and quantify the derivatized this compound.

  • Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined empirically based on the mass spectrum of the di-TMS derivative. Likely fragments would result from the loss of methyl groups and the TMS moiety.
Data Analysis and Quantification

A calibration curve is constructed by preparing standards of known concentrations of this compound, subjecting them to the same extraction and derivatization procedure, and plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evaporate Evaporate to Dryness lle->evaporate add_reagents Add BSTFA + 1% TMCS & Pyridine evaporate->add_reagents heat Heat at 60°C add_reagents->heat gcms_injection GC-MS Injection heat->gcms_injection data_analysis Data Analysis & Quantification gcms_injection->data_analysis

GC-MS analysis workflow for this compound.

II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers high sensitivity and selectivity for the quantification of compounds in complex biological matrices. For polar compounds like this compound, derivatization can significantly enhance ionization efficiency in positive electrospray ionization (ESI) mode and improve chromatographic retention on reversed-phase columns. Derivatization with reagents like 2-picolylamine introduces a readily ionizable group.[2][3]

Experimental Protocol

1. Sample Preparation (from Human Plasma)

  • Objective: To extract the analyte from plasma and minimize matrix effects.

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization (with 2-Picolylamine)

  • Objective: To enhance ESI+ ionization and chromatographic retention.

  • Procedure:

    • Reconstitute the dried extract in 50 µL of a solution containing 2-picolylamine, 2,2'-dipyridyl disulfide, and triphenylphosphine in acetonitrile.[2][3]

    • Vortex and incubate the reaction mixture at 60°C for 20 minutes.

    • After incubation, dilute the sample with the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To achieve sensitive and selective quantification using Multiple Reaction Monitoring (MRM).

  • Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions To be optimized. For the 2-picolylamine derivative, the precursor ion will be [M+H]+. Product ions will likely correspond to fragments of the derivatizing agent and the analyte.
Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., ICH M10) for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt evaporate Evaporate to Dryness ppt->evaporate add_reagents Add 2-Picolylamine Reagent Mix evaporate->add_reagents heat Incubate at 60°C add_reagents->heat lcms_injection LC-MS/MS Injection heat->lcms_injection data_analysis MRM Data Analysis lcms_injection->data_analysis

LC-MS/MS analysis workflow for this compound.

III. Chiral Separation of this compound Isomers

Rationale

This compound exists as cis and trans diastereomers, each of which is a racemic mixture of enantiomers. Since the biological activity of stereoisomers can differ, their separation and individual quantification may be necessary. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common approach for this.

Strategy for Method Development
  • Column Screening: A variety of chiral columns should be screened to find one that provides adequate separation of the isomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for hydroxy acids.

  • Mobile Phase Optimization: Both normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., methanol or acetonitrile with acidic/basic additives) mobile phases should be evaluated. The choice of mobile phase can significantly impact enantioselectivity.

  • Indirect Separation: An alternative approach is the derivatization of the analyte with a chiral derivatizing agent to form diastereomers.[4] These diastereomers can then be separated on a standard achiral HPLC column.

Illustrative HPLC Conditions for Chiral Separation
ParameterSetting
Liquid Chromatograph Agilent 1260 Infinity II or equivalent
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at a low wavelength (e.g., 210 nm) or coupled to a mass spectrometer

Note: The optimal conditions must be determined empirically.

References

Application Note: Gas Chromatography Methods for Determining the Chirality of 3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the determination of the enantiomeric composition of 3-Hydroxycyclohexanecarboxylic acid using gas chromatography (GC). Due to the non-volatile nature of the target analyte, derivatization is essential. Two robust methods are presented: Method A (Direct Analysis) , which involves derivatization to a volatile species followed by separation on a chiral capillary column, and Method B (Indirect Analysis) , which involves the formation of diastereomers with a chiral reagent and subsequent separation on a standard achiral column. These methods are designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric excess (% ee) determination for quality control, process optimization, and regulatory compliance.

Introduction: The Importance of Chirality

This compound possesses two stereocenters, leading to the existence of multiple stereoisomers. In the pharmaceutical and fine chemical industries, the biological activity, pharmacokinetics, and toxicology of enantiomers can differ significantly.[1] Consequently, regulatory bodies often mandate the development of enantiopure drugs. This necessitates reliable analytical methods to quantify the enantiomeric purity of chiral synthons and final active pharmaceutical ingredients (APIs). Gas chromatography, when coupled with appropriate sample preparation, offers a highly sensitive and accurate technique for these critical chiral separations.[2][3]

The primary challenge in the GC analysis of hydroxy acids is their low volatility and high polarity, stemming from the presence of both carboxylic acid and hydroxyl functional groups.[4] These groups tend to form intermolecular hydrogen bonds, preventing efficient elution from the GC column. To overcome this, derivatization is employed to mask these polar sites, thereby increasing the analyte's volatility and thermal stability.[5][6]

Principle of Chiral Separation by GC

Chiral recognition in gas chromatography can be achieved through two primary strategies:

  • Direct Enantiomeric Separation: A derivatized, but still chiral, analyte is introduced onto a chiral stationary phase (CSP). The CSP, itself an enantiomerically pure compound, forms transient diastereomeric complexes with the analyte enantiomers. These complexes have different formation energies and stabilities, leading to different retention times and, thus, separation.[7] Cyclodextrin-based CSPs are particularly effective for a wide range of chiral compounds, including derivatized hydroxy acids, due to their unique inclusion complexing capabilities.[3][8][9]

  • Indirect Enantiomeric Separation: The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties (e.g., boiling point, solubility) and can be separated on a standard, non-chiral (achiral) GC column.[4][10] The relative peak areas of the separated diastereomers correspond to the enantiomeric composition of the original sample.

Method A: Direct Analysis via Silylation and Chiral Column

This method is based on the simultaneous derivatization of both the hydroxyl and carboxyl groups using a silylating agent, followed by separation on a cyclodextrin-based chiral stationary phase. Silylation is a robust and common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility.[6]

Experimental Workflow: Method A

Method_A_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample 3-Hydroxycyclohexanecarboxylic Acid Sample Solvent Dissolve in Anhydrous Solvent (e.g., Pyridine) Sample->Solvent Deriv Add Silylating Reagent (BSTFA + 1% TMCS) Solvent->Deriv Reaction Heat Reaction (e.g., 70°C for 30 min) Deriv->Reaction GC_Inject Inject Derivatized Sample Reaction->GC_Inject Chiral_Col Separation on Chiral GC Column (e.g., Chirasil-DEX CB) GC_Inject->Chiral_Col FID Detection (FID) Chiral_Col->FID Data Data Acquisition & Quantification FID->Data

Caption: Workflow for direct chiral analysis (Method A).

Protocol: Silylation of this compound
  • Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 200 µL of an anhydrous solvent such as pyridine or acetonitrile. Pyridine can act as a catalyst and acid scavenger.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). TMCS acts as a catalyst to enhance the reaction rate, especially for sterically hindered groups.[6]

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling & Analysis: Allow the vial to cool to room temperature before injection into the GC.

Recommended GC Conditions: Method A
ParameterRecommended Setting
GC System Gas chromatograph with Flame Ionization Detector (FID)
Chiral Column CP-Chirasil-DEX CB (or equivalent modified β-cyclodextrin phase)[1]
Dimensions 25-30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Hydrogen or Helium
Flow Rate / Pressure Constant flow at 1.2 mL/min (Helium) or 80 cm/s (Hydrogen)[1]
Injector Temp. 250°C
Split Ratio 50:1
Injection Volume 1 µL
Oven Program 100°C (hold 2 min), ramp at 2°C/min to 180°C, hold 5 min
Detector Temp. 275°C (FID)

Rationale: A slow temperature ramp is crucial for resolving enantiomers on chiral columns, as it maximizes the differential interaction time with the stationary phase.[11] A modified β-cyclodextrin phase is selected for its proven versatility in separating a broad range of chiral compounds, including those with hydroxyl and ester functionalities.[7][12]

Method B: Indirect Analysis via Diastereomeric Esterification

This method involves reacting the racemic acid with a single enantiomer of a chiral alcohol, such as (R)-(-)-2-Butanol, to form diastereomeric esters.[10] These diastereomers can then be separated on a standard achiral column, like a DB-5 or HP-5ms, which separates compounds based on differences in boiling point and polarity.

Experimental Workflow: Method B

Method_B_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample 3-Hydroxycyclohexanecarboxylic Acid Sample Reagents Add Chiral Alcohol ((R)-(-)-2-Butanol) & Esterification Catalyst Sample->Reagents Ester_Rxn Esterification Reaction Reagents->Ester_Rxn Acylation_Rxn Acylate Hydroxyl Group (e.g., Acetic Anhydride) Ester_Rxn->Acylation_Rxn Workup Aqueous Workup & Extraction Acylation_Rxn->Workup GC_Inject Inject Derivatized Sample Workup->GC_Inject Achiral_Col Separation on Achiral GC Column (e.g., DB-5) GC_Inject->Achiral_Col FID Detection (FID) Achiral_Col->FID Data Data Acquisition & Quantification FID->Data

Caption: Workflow for indirect chiral analysis (Method B).

Protocol: Diastereomeric Ester & Acetate Formation
  • Esterification: In a vial, combine ~5 mg of this compound, 200 µL of (R)-(-)-2-Butanol (enantiomerically pure), and a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Reaction: Heat the mixture at 80°C for 1-2 hours.

  • Acylation of Hydroxyl Group: Cool the mixture. To derivatize the remaining free hydroxyl group and improve peak shape, add 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 60°C for 30 minutes.[1]

  • Workup: Cool the reaction mixture to room temperature. Add 1 mL of deionized water and 1 mL of dichloromethane (DCM). Vortex thoroughly.

  • Extraction: Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The dried DCM extract is ready for injection into the GC.

Recommended GC Conditions: Method B
ParameterRecommended Setting
GC System Gas chromatograph with Flame Ionization Detector (FID)
Achiral Column DB-5, HP-5ms, or equivalent (5%-phenyl)-methylpolysiloxane
Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate / Pressure Constant flow at 1.2 mL/min (Helium)
Injector Temp. 250°C
Split Ratio 50:1
Injection Volume 1 µL
Oven Program 120°C (hold 2 min), ramp at 5°C/min to 220°C, hold 5 min
Detector Temp. 275°C (FID)

Rationale: A standard, non-polar to mid-polar column like a DB-5 is sufficient for separating diastereomers, which possess different physical properties.[4] The two-step derivatization ensures that both polar functional groups are capped, leading to sharp, symmetrical peaks and preventing column degradation.

Data Interpretation and Calculation

For both methods, the enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two separated enantiomers or diastereomers.

% ee = |(A1 - A2) / (A1 + A2)| x 100%

Where A1 is the area of the major peak and A2 is the area of the minor peak. It is critical to ensure baseline resolution between the two peaks for accurate quantification.

Conclusion

Both direct and indirect GC methods provide effective means for determining the enantiomeric purity of this compound. The direct method (Method A) is often faster as it requires a simpler one-step derivatization. However, it necessitates a specialized and more expensive chiral column. The indirect method (Method B) uses standard, robust achiral columns but involves a more complex sample preparation workflow. The choice of method will depend on available instrumentation, sample throughput requirements, and the specific goals of the analysis. Both protocols, when optimized, serve as reliable tools for quality control in research and industrial settings.

References

Enzymatic resolution of racemic 3-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Enzymatic Resolution of Racemic 3-Hydroxycyclohexanecarboxylic Acid Using Lipase Catalysis

Abstract

Optically pure this compound enantiomers are valuable chiral building blocks in the pharmaceutical industry, notably as precursors for various medicines.[1] This application note provides a comprehensive guide to the kinetic resolution of racemic this compound using hydrolase enzymes, with a focus on lipases. We detail robust protocols for enzyme screening, preparative-scale resolution via enantioselective esterification, and the analytical determination of enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, offering researchers a reliable and scalable route to access both enantiomers of the target molecule with high optical purity.

Introduction: The Imperative for Chiral Purity

This compound is a chiral compound whose stereoisomers can exhibit distinct pharmacological activities.[1] Traditional chemical methods for resolving racemates, such as diastereomeric crystallization, can be laborious and low-yielding.[2][3] In contrast, biocatalytic methods offer a powerful alternative, characterized by high selectivity, mild reaction conditions, and environmental sustainability.[4][5]

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3), in particular, have emerged as versatile and robust biocatalysts for asymmetric synthesis.[6][7] They can function in non-aqueous environments and catalyze the enantioselective acylation of alcohols or the hydrolysis of esters, making them ideal for the kinetic resolution of racemic mixtures. This process relies on the enzyme's ability to preferentially catalyze the reaction of one enantiomer over the other, allowing for the separation of a fast-reacting enantiomer (as the product) from the slow-reacting one (as the unreacted substrate).

This guide explains the causality behind key experimental choices, from enzyme selection to analytical validation, providing a complete framework for researchers in drug discovery and process development.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a cornerstone of biocatalysis. In this application, a lipase selectively acylates one enantiomer of the racemic 3-hydroxycyclohexyl moiety. An acyl donor, typically an activated ester like vinyl acetate, is used to make the esterification reaction effectively irreversible.

The enzyme preferentially recognizes one enantiomer—for instance, the (R)-enantiomer—and catalyzes its conversion to the corresponding ester. The (S)-enantiomer is left largely unreacted. At approximately 50% conversion, the reaction mixture ideally contains the (S)-acid and the (R)-ester, both in high enantiomeric excess. These can then be easily separated via standard chemical work-up procedures.

Kinetic_Resolution_Scheme racemate Racemic (R,S)-3-Hydroxy- cyclohexanecarboxylic Acid enzyme Lipase (e.g., Novozym 435) racemate->enzyme Fast Reaction unreacted (S)-3-Hydroxy- cyclohexanecarboxylic Acid (Unreacted Substrate) racemate->unreacted Slow Reaction (k_slow) reagents + Acyl Donor (e.g., Vinyl Acetate) reagents->enzyme product (R)-3-Acetoxy- cyclohexanecarboxylic Acid (Ester Product) enzyme->product k_fast separation Separation (Acid-Base Extraction) product->separation unreacted->separation

Figure 1: General scheme for the lipase-catalyzed kinetic resolution of this compound.

Materials and Reagents

ReagentGradeSupplier
Racemic this compound>98%Standard Vendor
Novozym® 435 (Immobilized C. antarctica Lipase B)Biocatalysis gradeStandard Vendor
Lipase from Pseudomonas cepacia (Amano PS)Biocatalysis gradeStandard Vendor
Vinyl AcetateAnhydrous, >99%Standard Vendor
Methyl tert-butyl ether (MTBE)AnhydrousStandard Vendor
Hexane, Isopropanol, EthanolHPLC GradeStandard Vendor
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Vendor
Hydrochloric Acid (HCl)ACS GradeStandard Vendor
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Vendor

Experimental Protocols

Protocol 1: Screening of Hydrolases for Optimal Performance

Rationale: Not all lipases exhibit high enantioselectivity for a given substrate. A preliminary screen is a critical step to identify the most effective biocatalyst, saving time and resources for preparative-scale work.[4] We evaluate enzymes based on conversion and the enantiomeric excess (ee) of both the product and the remaining substrate.

Procedure:

  • In separate 4 mL vials, place 10 mg of each lipase to be screened (e.g., Novozym 435, Amano PS Lipase).

  • To each vial, add 1.0 mL of anhydrous MTBE.

  • Add 14.4 mg (0.1 mmol) of racemic this compound.

  • Initiate the reaction by adding 21 µL (0.2 mmol) of vinyl acetate.

  • Seal the vials and place them on an orbital shaker at 200 rpm and 30°C.

  • Monitor the reaction by taking small aliquots (10 µL) at timed intervals (e.g., 2, 6, 12, and 24 hours).

  • For each aliquot, filter out the enzyme, evaporate the solvent, and derivatize the remaining acid to its methyl ester using diazomethane or TMS-diazomethane for GC analysis, or prepare directly for HPLC analysis.

  • Analyze the samples using Chiral HPLC (see Protocol 3) to determine the conversion percentage and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).

  • Calculate the enantioselectivity factor (E-value), a measure of the enzyme's efficiency, using the formula: E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)], where 'c' is the conversion. An E-value > 200 is considered excellent.[6]

Protocol 2: Preparative Scale Enzymatic Resolution

Rationale: This protocol scales up the optimal conditions identified during screening. Novozym 435 is often an excellent choice due to its high stability, broad substrate specificity, and ease of removal (immobilized beads).[2][8]

Procedure:

  • To a 250 mL flask, add 100 mL of anhydrous MTBE.

  • Add 2.0 g (13.9 mmol) of racemic this compound and stir until dissolved.

  • Add 2.0 g of Novozym 435.

  • Add 2.9 mL (31.0 mmol) of vinyl acetate to start the reaction.

  • Seal the flask and stir at 30°C. Monitor the reaction progress by Chiral HPLC until ~50% conversion is achieved (typically 24-48 hours).

  • Once 50% conversion is reached, remove the enzyme by vacuum filtration, washing the beads with a small amount of fresh MTBE. The enzyme can often be reused.

  • The filtrate, containing the product ester and unreacted acid, is now ready for work-up and purification (Protocol 4).

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

Rationale: Accurate determination of enantiomeric excess is essential for validating the success of the resolution. Chiral HPLC using a chiral stationary phase (CSP) is the industry standard for this analysis.[9][10] Polysaccharide-based columns are particularly effective for a wide range of chiral compounds.[11]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • HPLC Conditions (Example Method):

    • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample. The two enantiomers (as the acid or its ester) should resolve into two separate peaks.

  • Calculation: Calculate the enantiomeric excess (% ee) for each component using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 4: Product Work-Up and Isolation

Rationale: The acidic nature of the unreacted carboxylic acid allows for a straightforward separation from the neutral product ester via liquid-liquid extraction.

Procedure:

  • Transfer the filtrate from Protocol 2 to a separatory funnel.

  • Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously. Allow the layers to separate.

  • The organic layer contains the neutral ester product. The aqueous layer contains the sodium salt of the unreacted acid.

  • Isolating the Unreacted Acid:

    • Separate the aqueous layer.

    • Cool it in an ice bath and acidify to pH ~2 with 2M HCl.

    • Extract the free acid into ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Isolating the Ester Product:

    • Wash the original organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

    • The ester can be purified further by silica gel chromatography if necessary. The pure ester can then be hydrolyzed back to the corresponding acid enantiomer using standard methods (e.g., NaOH in methanol/water).

Expected Results and Data Presentation

A successful screening experiment will identify an enzyme that provides high enantioselectivity.

Enzyme ScreenedConversion (c) at 24hee of Substrate (eeₛ)ee of Product (eeₚ)E-Value
Novozym 435 48% >99% 95% >200
Lipase from P. cepacia55%85%98%115
Lipase from C. rugosa35%40%80%8

Table 1: Representative data from an initial enzyme screen. Novozym 435 is identified as the superior catalyst.

Figure 2: Step-by-step workflow for the preparative enzymatic resolution and product isolation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme; presence of inhibitors (e.g., water in anhydrous solvent); incorrect temperature.Use fresh enzyme; ensure all solvents and reagents are anhydrous; optimize temperature (typically 30-50°C for lipases).
Low Enantioselectivity (E-value) Non-optimal enzyme; incorrect solvent; reaction temperature too high.Screen a wider range of lipases and esterases.[4] Test different organic solvents (e.g., toluene, hexane, diisopropyl ether). Lower the reaction temperature.
Poor Peak Shape in HPLC Incorrect mobile phase; column degradation; sample overload.Adjust mobile phase composition, especially the acidic modifier (TFA).[10] Use a guard column. Inject a more dilute sample.
Conversion Stalls < 50% Product inhibition; enzyme deactivation over time.Add fresh enzyme partway through the reaction. If product inhibition is suspected, consider alternative resolution strategies or a continuous flow setup to remove the product as it forms.

References

Production of Optically Active cis-3-Hydroxycyclohexanecarboxylic Acid Derivatives: A Guide to Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Optically active cis-3-hydroxycyclohexanecarboxylic acid and its derivatives are valuable chiral building blocks in the pharmaceutical industry. Their specific stereochemistry is crucial for the efficacy of various therapeutic agents, including those for modulating lipid and carbohydrate metabolism, making them suitable for the prevention and treatment of type II diabetes and related conditions.[1] The challenge lies in producing these compounds on a large scale with high enantiomeric purity in an economically viable manner. Traditional methods, such as classical resolution with chiral auxiliaries, often prove impractical and uneconomical for industrial production due to multiple steps, the use of stoichiometric amounts of expensive resolving agents, and low overall yields.[1]

This technical guide provides a comprehensive overview of robust and scalable methodologies for the production of optically active cis-3-hydroxycyclohexanecarboxylic acid derivatives. We will delve into the mechanistic principles and provide detailed, field-proven protocols for enzymatic kinetic resolution, a powerful strategy for achieving high enantiopurity on an industrial scale.

Strategic Approach to Enantiomerically Pure cis-3-Hydroxycyclohexanecarboxylic Acid Derivatives

The primary strategies for obtaining enantiomerically pure compounds are chiral pool synthesis, asymmetric synthesis, and the resolution of racemic mixtures. For cis-3-hydroxycyclohexanecarboxylic acid derivatives, enzymatic kinetic resolution of a racemic ester has emerged as a highly efficient and scalable method. This approach leverages the high enantioselectivity of enzymes, such as lipases or whole-cell biocatalysts like Rhodococcus species, to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

The Logic of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is predicated on the difference in the rate of reaction of two enantiomers with an enzyme. The enzyme's chiral active site preferentially binds to and catalyzes the transformation of one enantiomer over the other. In the case of racemic cis-3-hydroxycyclohexanecarboxylic acid esters, a lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Diagram 1: General Workflow for Enzymatic Kinetic Resolution

G cluster_0 Upstream Processing cluster_1 Biocatalytic Resolution cluster_2 Downstream Processing Racemic Ester Synthesis Racemic Ester Synthesis Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic Ester Synthesis->Enzymatic Hydrolysis Separation Separation Enzymatic Hydrolysis->Separation Enantiopure Acid Enantiopure Acid Separation->Enantiopure Acid Enantiopure Ester Enantiopure Ester Separation->Enantiopure Ester Product Isolation Product Isolation Enantiopure Acid->Product Isolation Enantiopure Ester->Product Isolation

Caption: Workflow for enzymatic kinetic resolution.

Detailed Protocols for Large-Scale Production

The following sections provide detailed protocols for the key stages of producing optically active cis-3-hydroxycyclohexanecarboxylic acid derivatives via enzymatic kinetic resolution.

Part 1: Synthesis of Racemic cis-3-Hydroxycyclohexanecarboxylic Acid Ester

The starting material for the enzymatic resolution is the racemic ester of cis-3-hydroxycyclohexanecarboxylic acid. This can be synthesized from the corresponding racemic acid, which is commercially available as a mixture of cis and trans isomers.[2][3][4][5]

Protocol 1: Esterification of Racemic cis-3-Hydroxycyclohexanecarboxylic Acid

  • Objective: To prepare the racemic methyl or ethyl ester of cis-3-hydroxycyclohexanecarboxylic acid.

  • Materials:

    • Racemic cis-3-hydroxycyclohexanecarboxylic acid

    • Methanol or Ethanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (anhydrous)

    • Organic solvent (e.g., ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve racemic cis-3-hydroxycyclohexanecarboxylic acid in an excess of anhydrous methanol or ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the acid weight).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic ester.

    • Purify the crude ester by vacuum distillation or column chromatography to yield the pure racemic cis-3-hydroxycyclohexanecarboxylic acid ester.

Part 2: Enzymatic Kinetic Resolution

This is the core step where the separation of enantiomers occurs. The choice of enzyme is critical for achieving high enantioselectivity. Lipases, particularly from Candida antarctica (Lipase B, often immobilized as Novozym 435), are widely used and highly effective.[6] Whole-cell biocatalysts, such as certain strains of Rhodococcus, are also employed due to their robust amidase and nitrile hydratase activities which can be applied to related substrates.[7][8][9]

Protocol 2: Lipase-Catalyzed Kinetic Resolution

  • Objective: To selectively hydrolyze one enantiomer of the racemic ester.

  • Materials:

    • Racemic cis-3-hydroxycyclohexanecarboxylic acid ester

    • Immobilized Lipase (e.g., Novozym 435)

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • Organic solvent (optional, e.g., toluene or MTBE)

    • Sodium hydroxide solution (for pH control)

  • Procedure:

    • Set up a temperature-controlled reactor with a pH-stat.

    • Add the racemic ester to the phosphate buffer. An organic co-solvent can be used to improve substrate solubility.

    • Add the immobilized lipase to the mixture (typically 1-10% w/w of the substrate).

    • Maintain the temperature at a range of 25-40°C and the pH at a constant value (e.g., 7.0) by the automated addition of a sodium hydroxide solution.

    • Monitor the reaction progress by measuring the consumption of the base or by chiral HPLC analysis of aliquots.

    • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the produced acid.

    • Filter off the immobilized enzyme for reuse.

Diagram 2: Biocatalytic Resolution Process

G cluster_0 Reaction Setup cluster_1 Reaction Components cluster_2 Process Monitoring & Control Reactor Reactor pH-stat pH-stat Reactor->pH-stat Temperature Control Temperature Control Reactor->Temperature Control Base Consumption Base Consumption Reactor->Base Consumption Chiral HPLC Chiral HPLC Reactor->Chiral HPLC Racemic Ester Racemic Ester Racemic Ester->Reactor Buffer Buffer Buffer->Reactor Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reactor Reaction Progress Reaction Progress Base Consumption->Reaction Progress Stop at ~50% Conversion Stop at ~50% Conversion Reaction Progress->Stop at ~50% Conversion Chiral HPLC->Reaction Progress

Caption: Key elements of the biocatalytic resolution.

Part 3: Downstream Processing: Separation and Purification

After the enzymatic resolution, the reaction mixture contains the unreacted ester enantiomer, the carboxylic acid enantiomer, and the buffer components. An efficient separation protocol is crucial for isolating both enantiomerically pure products.

Protocol 3: Separation of the Enantiopure Acid and Ester

  • Objective: To separate the optically active acid and ester.

  • Procedure:

    • After removing the enzyme, acidify the aqueous reaction mixture to a pH of approximately 2-3 with a mineral acid (e.g., HCl).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). The carboxylic acid and the unreacted ester will move into the organic phase.

    • Wash the organic phase with a basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous phase as its salt, while the ester remains in the organic phase.

    • Separate the two phases.

    • For the Ester: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the enantiopure ester.

    • For the Acid: Acidify the aqueous layer containing the carboxylate salt back to pH 2-3 with a mineral acid. Extract the protonated carboxylic acid with an organic solvent. Dry the organic layer and concentrate to yield the enantiopure carboxylic acid.

    • Further purification of both the acid and the ester can be achieved by crystallization or preparative chromatography if required. Large-scale purification can be efficiently performed using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[][11][12][13]

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of enantiomeric excess (ee) is a critical quality control step. Chiral HPLC is the most common and reliable method for this analysis.

Protocol 4: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

  • Objective: To quantify the enantiomeric purity of the products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

  • Procedure:

    • Develop a suitable method by screening different chiral columns and mobile phases (typically mixtures of hexane/isopropanol or other solvent systems).

    • Prepare standard solutions of the racemic mixture and, if available, the pure enantiomers.

    • Dissolve a small sample of the product in the mobile phase and inject it into the HPLC system.

    • The two enantiomers will have different retention times on the chiral column, resulting in two separate peaks.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Other optical methods for determining enantiomeric excess include circular dichroism (CD) spectroscopy, which can be a rapid screening tool.[14][15][16][17]

Data Presentation

Parameter Typical Value Analytical Method
Substrate Concentration10-20% (w/v)-
Enzyme Loading1-10% (w/w)-
Temperature30-40 °CThermocouple
pH7.0pH electrode
Reaction Time12-48 hours-
Conversion~50%Chiral HPLC
Enantiomeric Excess (Acid)>98%Chiral HPLC
Enantiomeric Excess (Ester)>98%Chiral HPLC
Isolated Yield (Acid)40-45%Gravimetric
Isolated Yield (Ester)40-45%Gravimetric

Process Safety and Scalability Considerations

Scaling up chemical processes requires careful consideration of safety and efficiency.

  • Solvent Handling: Use of flammable organic solvents necessitates appropriate ventilation, grounding, and explosion-proof equipment.

  • Reagent Handling: Acids and bases should be handled with appropriate personal protective equipment (PPE).

  • Process Automation: For large-scale production, automation of pH control, temperature, and reagent addition is crucial for reproducibility and safety.

  • Enzyme Recycling: The use of immobilized enzymes allows for easy recovery and reuse, significantly reducing costs on an industrial scale.

  • Waste Management: Develop a clear plan for the neutralization and disposal of acidic and basic aqueous waste streams.

Conclusion

The large-scale production of optically active cis-3-hydroxycyclohexanecarboxylic acid derivatives is effectively achieved through enzymatic kinetic resolution. This methodology offers high enantioselectivity, mild reaction conditions, and the potential for enzyme recycling, making it a sustainable and economically viable approach for industrial applications. The detailed protocols and considerations presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully implement and scale up this critical manufacturing process.

References

Use of hydrolases for the preparation of enantiomeric forms of cis-3-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Enzymatic Kinetic Resolution of cis-3-Hydroxycyclohexanecarboxylic Acid

Abstract

Enantiomerically pure forms of cis-3-hydroxycyclohexanecarboxylic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] Traditional chemical methods for resolving the racemic mixture, such as diastereomeric salt crystallization, often suffer from low yields and require multiple tedious recrystallization steps.[1][2] This application note details a robust and highly selective biocatalytic method for the preparation of both enantiomers of cis-3-hydroxycyclohexanecarboxylic acid via enzymatic kinetic resolution (EKR) of its corresponding racemic ester. This guide provides the scientific rationale, detailed experimental protocols, and analytical procedures for researchers, scientists, and drug development professionals.

Introduction: The Advantage of Biocatalysis

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] cis-3-Hydroxycyclohexanecarboxylic acid presents a chiral center that is challenging to resolve through classical chemistry without significant material loss.[1][2]

Biocatalysis, utilizing enzymes as catalysts, offers a powerful alternative. Hydrolases, particularly lipases, are renowned for their high stereoselectivity, ability to function under mild reaction conditions (ambient temperature and pressure), and environmental compatibility.[4][5][6] In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as the product) from the unreacted, slow-reacting enantiomer (as the remaining substrate).

This method focuses on the lipase-catalyzed hydrolysis of a racemic ester of cis-3-hydroxycyclohexanecarboxylic acid. The enzyme will selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. Subsequent separation yields both enantiomers in high optical purity.

Principle of the Method: Kinetic Resolution Workflow

The overall strategy involves a two-stage process: enzymatic hydrolysis followed by product separation and analysis.

  • Racemic Substrate Preparation: The starting material is a racemic ester, typically the methyl or ethyl ester of cis-3-hydroxycyclohexanecarboxylic acid. This can be synthesized from the corresponding racemic acid.

  • Enzymatic Kinetic Resolution (EKR): A hydrolase, such as Candida antarctica Lipase B (CALB), is introduced to the racemic ester mixture in a buffered aqueous solution or a biphasic system.[4][7] The enzyme preferentially hydrolyzes one enantiomer (e.g., the (1R,3S)-ester) into the corresponding (1R,3S)-acid, while the (1S,3R)-ester remains largely unreacted.

  • Separation: At approximately 50% conversion, the reaction is stopped. The mixture now contains the (1R,3S)-acid and the unreacted (1S,3R)-ester. A simple acid-base extraction can effectively separate the acidic product from the neutral unreacted ester.

  • Analysis & Isolation: The enantiomeric excess (e.e.) of both the produced acid and the remaining ester is determined using chiral High-Performance Liquid Chromatography (HPLC).[8][9] The final products can then be isolated.

The logical flow of this chemoenzymatic process is illustrated below.

EKR_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Resolution cluster_products Reaction Products cluster_separation Separation & Analysis cluster_final Final Enantiomers rac_acid Racemic (±)-cis-3-hydroxy- cyclohexanecarboxylic acid rac_ester Racemic (±)-Ester rac_acid->rac_ester Esterification enzyme Hydrolase (e.g., CALB) Aqueous Buffer, ~50% conv. rac_ester->enzyme prod_acid (1R,3S)-Acid enzyme->prod_acid unreacted_ester (1S,3R)-Ester enzyme->unreacted_ester extraction Acid-Base Extraction prod_acid->extraction unreacted_ester->extraction hplc Chiral HPLC Analysis (e.e. determination) extraction->hplc final_acid Isolated (1R,3S)-Acid hplc->final_acid final_ester Isolated (1S,3R)-Ester hplc->final_ester

Figure 1: Workflow for the enzymatic kinetic resolution of cis-3-hydroxycyclohexanecarboxylic acid ester.

Materials and Equipment

Reagents
  • Racemic methyl or ethyl cis-3-hydroxycyclohexanecarboxylate

  • Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Organic solvents: Diethyl ether or Ethyl acetate (for extraction), Tert-butyl methyl ether (t-BuOMe) (optional reaction solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • HPLC-grade solvents for chiral analysis (e.g., n-Hexane, 2-Propanol/Isopropanol)

  • Trifluoroacetic acid (TFA) (optional mobile phase modifier)

Equipment
  • Magnetic stirrer with stir bars

  • Reaction vessel (e.g., round-bottom flask)

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD)

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

This protocol describes the enantioselective hydrolysis of racemic methyl cis-3-hydroxycyclohexanecarboxylate.

  • Reaction Setup: To a 100 mL flask, add 50 mL of 0.1 M potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add 1.0 g of racemic methyl cis-3-hydroxycyclohexanecarboxylate to the buffer.

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B (CALB).

    • Causality Note: Immobilized enzymes are preferred as they offer enhanced stability and are easily recovered from the reaction mixture for potential reuse, simplifying downstream processing.

  • Incubation: Stir the mixture at a constant speed (e.g., 200 rpm) at a controlled temperature (e.g., 30-40°C).

  • Monitoring the Reaction: The progress of the hydrolysis can be monitored by periodically measuring the consumption of base (e.g., 0.1 M NaOH) required to maintain a constant pH of 7.4 using a pH-stat, or by taking small aliquots and analyzing them via HPLC or GC.[9] The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate. This typically takes several hours (e.g., 8-24 hours).

  • Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme beads can be washed with water and stored for reuse.

Protocol 2: Separation of Products
  • Acidification: Transfer the filtrate from the previous step to a separatory funnel. Acidify the aqueous solution to pH 2-3 using 1 M HCl. This converts the carboxylate salt of the product into its free carboxylic acid form.

  • Extraction of the Acid: Extract the aqueous layer three times with 30 mL portions of diethyl ether or ethyl acetate. Combine the organic layers. This organic phase now contains the (1R,3S)-hydroxy acid.

    • Causality Note: At low pH, the carboxylic acid is protonated and becomes more soluble in organic solvents, while the unreacted ester remains in the organic phase.

  • Extraction of the Ester: The unreacted (1S,3R)-ester may be partially extracted with the acid. To ensure complete separation, the initial aqueous layer can be made basic (pH > 8) and re-extracted to remove any remaining ester before the acidification step, though this is often unnecessary. The primary separation relies on the distinct properties after acidification. A more straightforward approach is to extract the initial reaction mixture (before acidification) with an organic solvent to remove the unreacted ester first.

  • Drying and Concentration: Dry the combined organic extracts (containing the acid) over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (1R,3S)-hydroxy acid. The unreacted ester can be recovered similarly from its respective organic extracts.

Protocol 3: Chiral HPLC Analysis

This protocol is essential for determining the enantiomeric excess (e.e.) of the products.[8][10]

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the recovered acid and the unreacted ester in the mobile phase or a compatible solvent. Note: The acid may need to be re-esterified (e.g., with diazomethane or by Fischer esterification) to its methyl ester for better chromatographic performance and direct comparison with the starting material.

  • HPLC Conditions (Example):

    • Column: Chiralcel® OD-H (or equivalent polysaccharide-based column)

    • Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v). For acidic analytes, 0.1% Trifluoroacetic Acid (TFA) may be added to improve peak shape.[8]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25°C

  • Analysis: Inject a sample of the racemic starting material to determine the retention times of both enantiomers. Subsequently, inject the samples of the recovered acid (as its ester) and the unreacted ester. Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers:

    • e.e. (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100 where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.

Expected Results and Data

Under optimized conditions, this enzymatic kinetic resolution is expected to yield both the hydrolyzed acid and the unreacted ester with high enantiomeric purity.

Table 1: Representative Data for Hydrolase-Catalyzed Resolution

Hydrolase Substrate Conversion (%) Product e.e. (%) Substrate e.e. (%)
Candida antarctica Lipase B (Immobilized) Methyl cis-3-hydroxy-cyclohexanecarboxylate ~50 >98 >98
Pseudomonas cepacia Lipase Ethyl cis-3-hydroxy-cyclohexanecarboxylate ~48 >95 >90

| Burkholderia sp. Lipase | Methyl cis-3-acetoxy-cyclohexanecarboxylate | ~50 | >99 | >99 |

Note: Data is illustrative, based on typical performance of lipases in similar resolutions. Actual results may vary based on specific reaction conditions.

The stereochemical outcome of the reaction is depicted below.

ReactionScheme cluster_start rac_ester Racemic (±)-Ester r_ester (1S,3R)-Ester (fast reacting) s_ester (1R,3S)-Ester (slow reacting) r_acid (1S,3R)-Acid r_ester->r_acid Hydrolase (fast) + H₂O s_ester_unreacted (1R,3S)-Ester s_ester->s_ester_unreacted Hydrolase (slow) + H₂O

Figure 2: Stereoselective hydrolysis of a racemic ester.

Conclusion

The use of hydrolases, particularly Candida antarctica Lipase B, provides an efficient, highly selective, and environmentally benign method for the preparation of both enantiomers of cis-3-hydroxycyclohexanecarboxylic acid.[4][7] The protocols outlined in this application note are scalable and utilize standard laboratory equipment, making this biocatalytic approach highly accessible for applications in pharmaceutical and chemical synthesis. The mild reaction conditions preserve the integrity of the molecule, and the straightforward workup procedure allows for high recovery of enantiomerically enriched products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxycyclohexanecarboxylic acid. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. We will focus on the most common and scalable synthetic route: the catalytic hydrogenation of 3-hydroxybenzoic acid.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low overall yield in the synthesis of this compound via hydrogenation is a multifaceted issue. It can typically be traced back to one of three main areas: incomplete reaction, suboptimal reaction conditions, or product loss during the workup and purification stages.

Root Cause Analysis & Solutions:

  • Cause A: Incomplete Hydrogenation of the Aromatic Ring The benzene ring in 3-hydroxybenzoic acid is stabilized by resonance, making its reduction more challenging than that of a simple alkene.[1] Incomplete hydrogenation is often the primary culprit for low yields of the desired cyclohexane derivative.

    • Solution 1: Catalyst Selection and Loading: The choice of catalyst is critical. While various catalysts like Platinum (Pt), Palladium (Pd), Nickel (Ni), and Ruthenium (Ru) can be used, Rhodium on carbon (Rh/C) has demonstrated high efficacy for aromatic ring hydrogenation, sometimes under milder conditions.[2][3] Raney Nickel is a cost-effective option but often requires more forcing conditions.[4] Ensure the catalyst is fresh and active. For a typical lab-scale reaction, a catalyst loading of 5-10 mol% relative to the substrate is a good starting point.

    • Solution 2: Optimizing Hydrogen Pressure and Temperature: Catalytic hydrogenation of aromatic rings necessitates high hydrogen pressure to overcome the activation energy of breaking aromaticity.[1][2] A pressure of 60 atm (approx. 880 psi) and a temperature of 150 °C are commonly cited conditions for this reaction using Raney Ni.[4] If the reaction is incomplete, consider incrementally increasing the pressure and/or temperature. However, excessively high temperatures can promote side reactions.

    • Solution 3: Adequate Reaction Time and Agitation: Ensure the reaction is allowed to run to completion. This can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by checking for the disappearance of the starting material. Effective agitation is crucial to ensure proper mixing of the substrate, solvent, catalyst, and hydrogen gas, maximizing the surface area for reaction.

  • Cause B: Catalyst Deactivation (Poisoning) The catalyst's active sites can be blocked by impurities in the starting material, solvent, or hydrogen gas, leading to reduced activity and an incomplete reaction.

    • Solution: Use high-purity 3-hydroxybenzoic acid. Ensure solvents are anhydrous and free of potential catalyst poisons like sulfur or halogenated compounds. Use high-purity hydrogen gas.

  • Cause C: Product Loss During Workup and Purification this compound has good solubility in polar solvents like water, which can lead to significant losses during aqueous workup and extraction.[5]

    • Solution 1: Efficient Extraction: After filtering off the solid catalyst, the product is typically in an aqueous solution. This solution should be acidified (e.g., with HCl) to a pH of 2-3 to ensure the carboxylic acid is fully protonated.[4][6] Subsequently, perform multiple extractions with a suitable organic solvent. Tetrahydrofuran (THF) is effective, but other options like ethyl acetate can also be used.[4] Performing several extractions (e.g., 5-6 times) with smaller volumes of solvent is more efficient than one or two extractions with large volumes.

    • Solution 2: Optimized Crystallization: The crude product is often a mixture of cis and trans isomers, which can be challenging to purify.[7] Crystallization is the primary method for purification. It has been noted that obtaining pure racemic cis-3-hydroxycyclohexanecarboxylic acid can require multiple crystallization steps, which inherently reduces yield.[7][8] Experiment with different solvent systems (e.g., water, ethyl acetate/hexane) to find conditions that maximize the recovery of the desired isomer.

Question 2: I've obtained the product, but it's an inseparable mixture of cis and trans isomers. How can I improve the purity?

Answer:

The formation of both cis and trans diastereomers is an inherent outcome of the hydrogenation of a substituted benzene ring. The hydrogen atoms can add to the plane of the ring from either the same side (syn-addition, leading to the cis isomer) or opposite sides, depending on how the molecule adsorbs onto the catalyst surface. Separating these isomers is a common and significant challenge.

  • Solution 1: Fractional Crystallization: This is the most direct method, though it can be laborious. The principle relies on slight differences in the crystal lattice energy and solubility of the two isomers. You may need to experiment with various solvents to find one that selectively crystallizes one isomer, leaving the other in the mother liquor. This process often requires multiple recrystallization steps to achieve high diastereomeric purity, which can lead to a significant loss of material.[8]

  • Solution 2: Derivatization: Sometimes, converting the carboxylic acid to a derivative, such as a methyl ester, can alter the physical properties enough to make separation by chromatography or crystallization easier. After separation, the derivative can be hydrolyzed back to the carboxylic acid.

  • Solution 3: Preparative Chromatography: While potentially expensive and time-consuming for large quantities, preparative HPLC or flash column chromatography can be effective for separating the isomers on a smaller scale. The polarity difference between the cis and trans isomers, though small, may be sufficient for separation on a suitable stationary phase.[5]

  • Solution 4 (Advanced): Enzymatic Resolution: For obtaining specific enantiomers of the cis-isomer, enzymatic methods have been described in the literature. These methods use hydrolases, such as lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.[7] This is a more advanced technique typically employed when a specific stereoisomer is required for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the standard, most reliable method for synthesizing this compound?

The most common and well-documented method is the catalytic hydrogenation of 3-hydroxybenzoic acid.[4][8] This reaction directly reduces the aromatic ring to a cyclohexane ring while preserving the hydroxyl and carboxylic acid functional groups.

Q2: Which catalyst is considered the best for this specific hydrogenation?

There is no single "best" catalyst, as the optimal choice depends on available equipment (pressure and temperature limits), budget, and desired outcome. A summary is provided below:

CatalystTypical ConditionsAdvantagesDisadvantages
Raney® Ni 150°C, 60 atm H₂[4]Cost-effective, widely available.Requires harsh conditions; pyrophoric.
Rhodium/Carbon (Rh/C) 80°C, 5 atm H₂ (in water)[3]Highly active, allows for milder conditions.More expensive than Ni or Pd.
Platinum(IV) oxide (PtO₂) Room Temp, 3-4 atm H₂ (in Ethanol)[7]Adams' catalyst, effective under relatively mild conditions.Can be costly.
Palladium/Carbon (Pd/C) Forcing conditions often needed[2]Good general hydrogenation catalyst.May be less effective for this specific substrate than Rh or Pt.

For general laboratory synthesis aiming for high conversion, Rh/C is an excellent choice due to its high activity under comparatively mild conditions, which can also help minimize side reactions.[3]

Q3: How can I effectively monitor the reaction's progress?

You can monitor the disappearance of the starting material, 3-hydroxybenzoic acid, using Thin Layer Chromatography (TLC). Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined. The product, being more saturated, will have a different Rf value than the aromatic starting material. Alternatively, HPLC can provide more quantitative tracking of the reaction progress.

Q4: What are the critical safety precautions for this reaction?

The primary hazard is the use of flammable hydrogen gas under high pressure and temperature.

  • High-Pressure Equipment: Only use autoclaves or hydrogenation reactors specifically designed and rated for the intended pressure and temperature.

  • Hydrogen Handling: Ensure the reaction area is well-ventilated. Perform a leak test on the apparatus with an inert gas (like nitrogen or argon) before introducing hydrogen.

  • Catalyst Handling: Some catalysts, particularly Raney Nickel and dry Pd/C, are pyrophoric and can ignite spontaneously upon exposure to air. Handle them as a slurry in a solvent (like water or ethanol) and never allow them to dry out in the open.

  • Proper Procedures: Always follow established standard operating procedures for high-pressure reactions and consult with experienced personnel.

Experimental Protocols & Workflows

Protocol 1: Catalytic Hydrogenation of 3-Hydroxybenzoic Acid

This protocol is a generalized procedure based on common literature methods.[4]

  • Reactor Setup: To a high-pressure autoclave, add 3-hydroxybenzoic acid (1.0 eq) and the chosen catalyst (e.g., 5 g of Raney Ni for ~217 mmol of substrate).

  • Solvent Addition: Add the solvent. For example, an aqueous solution of sodium hydroxide (0.7-0.8 eq) can be used.[4] The base converts the carboxylic acid to its more soluble carboxylate salt.

  • Sealing and Purging: Seal the reactor securely. Purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 60 atm). Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).

  • Monitoring: Allow the reaction to proceed overnight or until hydrogen uptake ceases. The reaction progress can be confirmed by analyzing a small, carefully depressurized sample via TLC or HPLC.

  • Cooldown: Once complete, stop the heating and allow the reactor to cool to room temperature.

Diagram: General Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation cluster_purify Purification A Charge Reactor: 3-Hydroxybenzoic Acid Catalyst (e.g., Raney Ni) Solvent (e.g., aq. NaOH) B Seal & Purge Reactor (N₂ then H₂) A->B C Pressurize with H₂ (e.g., 60 atm) B->C D Heat & Stir (e.g., 150 °C) C->D E Cool to RT & Vent D->E F Filter to Remove Catalyst E->F G Acidify Filtrate (pH 2-3) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Crystallize Crude Product I->J K Isolate & Dry Final Product: This compound J->K

Caption: Workflow for this compound synthesis.

Diagram: Troubleshooting Flowchart for Low Yield

G Start Problem: Low Overall Yield CheckReaction Is Hydrogenation Complete? (Check by TLC/HPLC) Start->CheckReaction CheckWorkup Was Product Lost During Workup? CheckReaction->CheckWorkup Yes Incomplete Cause: Incomplete Reaction CheckReaction->Incomplete No Loss Cause: Product Loss CheckWorkup->Loss Yes End Yield Improved CheckWorkup->End No Sol1 Increase H₂ Pressure / Temp Incomplete->Sol1 Sol2 Check Catalyst Activity / Loading Incomplete->Sol2 Sol3 Increase Reaction Time Incomplete->Sol3 Sol4 Perform More Extractions (5-6x with smaller volumes) Loss->Sol4 Sol5 Ensure pH is 2-3 Before Extraction Loss->Sol5 Sol6 Optimize Crystallization Solvent Loss->Sol6

Caption: A logical guide to troubleshooting low product yield.

References

Technical Support Center: Purification of 3-Hydroxycyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The purification of 3-Hydroxycyclohexanecarboxylic acid (3-HCHA) presents a significant, yet common, challenge for researchers in synthetic chemistry and drug development. The molecule's stereochemical complexity, arising from two chiral centers, results in a mixture of four possible stereoisomers. Successfully isolating the desired isomer is critical for downstream applications, including API synthesis, where stereochemistry dictates biological activity.

This guide is structured to address the specific, practical issues you may encounter. We will move from foundational questions to detailed troubleshooting protocols, explaining the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the specific isomers of this compound that I need to be concerned with?

This compound has two chiral centers (at carbon 1 and carbon 3), which gives rise to a total of four stereoisomers. These are best understood by grouping them into two pairs of diastereomers:

  • cis-isomers: The hydroxyl (-OH) and carboxyl (-COOH) groups are on the same side of the cyclohexane ring. This pair consists of two enantiomers: (1R,3S)-3-hydroxycyclohexanecarboxylic acid and (1S,3R)-3-hydroxycyclohexanecarboxylic acid.

  • trans-isomers: The hydroxyl (-OH) and carboxyl (-COOH) groups are on opposite sides of the ring. This pair also consists of two enantiomers: (1R,3R)-3-hydroxycyclohexanecarboxylic acid and (1S,3S)-3-hydroxycyclohexanecarboxylic acid.

Your synthetic route will determine which of these isomers are present in your crude mixture. For example, the hydrogenation of m-hydroxybenzoic acid typically yields a mixture of the cis and trans diastereomers.[1][2]

Q2: Why is it so difficult to separate the cis and trans isomers?

The primary challenge lies in their similar physicochemical properties. As diastereomers, the cis and trans forms have different physical properties (melting point, boiling point, solubility), but these differences can be subtle. Their similar molecular weight and polarity often lead to co-elution in chromatography and co-crystallization, making separation inefficient. Achieving high diastereomeric purity often requires multiple, painstaking crystallization steps, which can result in significant yield loss.[1][2]

Q3: What is the fundamental difference between separating diastereomers (cis/trans) and resolving enantiomers (e.g., (1R,3S) from (1S,3R))?

This is a crucial distinction:

  • Diastereomer Separation: You are separating molecules that are stereoisomers but not mirror images. Because they have different physical properties, they can be separated by standard laboratory techniques like chromatography (on a normal, achiral stationary phase) or fractional crystallization.

  • Enantiomeric Resolution: You are separating molecules that are non-superimposable mirror images. Enantiomers have identical physical properties (solubility, melting point, polarity) in an achiral environment. Therefore, they cannot be separated by standard chromatography or crystallization. Resolution requires introducing another chiral element to the system, such as a chiral resolving agent to form diastereomeric salts or a chiral stationary phase in chromatography.[3]

Q4: How can I quickly assess the isomeric purity of my sample?

Several analytical techniques are essential:

  • To determine the cis:trans ratio (Diastereomeric Purity):

    • NMR Spectroscopy: Proton (¹H) NMR is often the most direct method. The relative orientation of the protons on carbons 1 and 3 will result in different coupling constants (J-values) and chemical shifts for the cis and trans isomers.

    • Achiral HPLC/GC: A standard reverse-phase or normal-phase column can often separate the cis and trans diastereomers, allowing for quantification by peak integration.

  • To determine the Enantiomeric Excess (ee%):

    • Chiral HPLC/GC: This is the gold standard. A column with a chiral stationary phase (CSP) will interact differently with each enantiomer, resulting in different retention times.[4]

    • NMR with Chiral Derivatizing Agents: Reacting your sample with a chiral agent (e.g., Mosher's acid) creates diastereomeric esters. The signals for these new diastereomers (e.g., the methoxy signal of the Mosher's esters) will be distinct in the NMR spectrum, allowing for integration and ee% calculation.

Troubleshooting Guide: Diastereomer Separation (cis vs. trans)

Problem: My synthesis produced a mixture of cis- and trans-3-HCHA. Standard purification attempts have failed to yield a diastereomerically pure product.

Workflow: Selecting a Diastereomer Separation Strategy

Before diving into a protocol, it's essential to choose the right approach based on your scale, available equipment, and the specific properties of your mixture.

G start Start: Crude cis/trans Mixture scale_check What is your scale? start->scale_check small_scale < 1 g (Analytical / Discovery) scale_check->small_scale Small large_scale > 1 g (Process / Scale-up) scale_check->large_scale Large chromatography Strategy 1: Preparative Chromatography small_scale->chromatography crystallization Strategy 2: Fractional Crystallization large_scale->crystallization chrom_adv Advantage: High Purity, Faster Development chromatography->chrom_adv cryst_adv Advantage: Scalable, Cost-Effective crystallization->cryst_adv

Caption: Decision workflow for separating cis/trans diastereomers.

Solution 1: Preparative Flash Chromatography

This method is ideal for smaller scales and when high purity is required quickly. The principle relies on the slight difference in polarity between the cis and trans isomers, leading to differential interaction with the stationary phase.

Step-by-Step Protocol:

  • Analytical TLC: First, develop a thin-layer chromatography (TLC) method to confirm you can resolve the two spots corresponding to the cis and trans isomers. Test various solvent systems.

  • Column Packing: Pack a silica gel column appropriate for your sample size. A general rule is to use a 40-100:1 ratio of silica to crude product by weight.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM/Methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" technique generally provides superior resolution compared to liquid injection.

  • Elution: Run the column using the optimized mobile phase from your TLC analysis. Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.

Troubleshooting & Optimization Data:

Issue EncounteredProbable CauseSuggested Solution
Poor Separation (Overlapping Spots) Mobile phase is too polar (low Rfs) or not polar enough (high Rfs).Adjust solvent polarity. For these acidic compounds, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can sharpen peaks and improve separation by suppressing deprotonation of the carboxylic acid.
Peak Tailing on Column Strong interaction between the carboxylic acid and basic sites on the silica.As above, add 0.5-1% acetic acid to the eluent. This protonates the analyte and silanol groups, reducing tailing.
Low Recovery Product is too polar and is irreversibly adsorbed onto the silica.If adding acid doesn't help, consider switching to a more polar solvent system (e.g., a higher percentage of methanol in DCM) or using a different stationary phase like reverse-phase C18 silica.
Solution 2: Fractional Crystallization

This is the preferred method for large-scale industrial processes due to its cost-effectiveness, though it often requires significant optimization.[1][2] The principle is based on the differential solubility of the cis and trans diastereomers in a specific solvent system. One isomer will be less soluble and will crystallize out of the solution first, leaving the other isomer enriched in the mother liquor.

Step-by-Step Protocol:

  • Solvent Screening: The key to success is finding the right solvent. The ideal solvent is one in which the desired isomer has low solubility at a cold temperature, but the undesired isomer remains soluble. Test a range of solvents (e.g., water, ethyl acetate, acetone, isopropanol, toluene, and mixtures).

  • Dissolution: Dissolve the crude isomeric mixture in the minimum amount of the chosen hot solvent to achieve full dissolution.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator. Slow cooling is critical for forming pure crystals rather than trapping impurities. Seeding with a pure crystal of the desired isomer can be beneficial.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Purity Check & Recrystallization: Analyze the purity of the crystals and the mother liquor by HPLC or NMR. It is common that a single crystallization is insufficient. The process often needs to be repeated multiple times to achieve high diastereomeric purity, as noted in the literature where six crystallizations were required to obtain pure racemic cis-3-HCHA.[1][2]

Troubleshooting Guide: Enantiomeric Resolution

Problem: I have successfully isolated the desired diastereomer (e.g., racemic cis-3-HCHA), but now I need to separate the two enantiomers to obtain a single, optically pure compound.

Solution: Chiral Resolution via Diastereomeric Salt Formation

This classical technique is robust and widely used.[3] It converts the pair of enantiomeric acids into a pair of diastereomeric salts by reacting them with a single enantiomer of a chiral base. These diastereomeric salts now have different physical properties and can be separated by crystallization.

Workflow: Diastereomeric Salt Resolution

G start Racemic Acid (R-Acid + S-Acid) add_base Add Chiral Base (e.g., S-Base) start->add_base salt_formation Diastereomeric Salts Formed (R-Acid/S-Base + S-Acid/S-Base) add_base->salt_formation crystallize Fractional Crystallization (Exploit Solubility Difference) salt_formation->crystallize solid Solid Crystal: Less Soluble Salt (e.g., S-Acid/S-Base) crystallize->solid liquid Mother Liquor: Enriched in More Soluble Salt (e.g., R-Acid/S-Base) crystallize->liquid acidify1 Acidify (e.g., HCl) solid->acidify1 acidify2 Acidify (e.g., HCl) liquid->acidify2 end1 Pure S-Acid acidify1->end1 end2 Enriched R-Acid acidify2->end2

Caption: Workflow for enantiomeric resolution via salt formation.

Step-by-Step Protocol:

  • Select a Resolving Agent: The choice of the chiral base is critical. Common, commercially available options for resolving acids are listed below. It is often an empirical process to find the best one.

  • Salt Formation: Dissolve the racemic 3-HCHA in a suitable solvent (e.g., ethanol, methanol, acetone). In a separate flask, dissolve an equimolar amount (or slightly less, e.g., 0.5 equivalents) of the chiral resolving agent in the same solvent. Add the base solution to the acid solution.

  • Crystallization: The diastereomeric salt of one enantiomer may precipitate immediately, or crystallization may require heating to dissolve everything followed by slow cooling.

  • Isolation and Purification: Collect the salt crystals by filtration. The enantiomeric purity of the salt should be checked at this stage if possible (by liberating the acid from a small sample and analyzing by chiral HPLC). One or two recrystallizations of the salt may be necessary to achieve >99% de (diastereomeric excess).

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify the solution with a strong acid (e.g., 1M HCl) to a low pH (~2). The chiral resolving agent will remain in the aqueous layer as its hydrochloride salt, while the desired, now optically pure, 3-HCHA will precipitate or can be extracted with an organic solvent (like ethyl acetate).

  • Final Purification: After extraction and drying, the solvent is removed to yield the enantiomerically pure acid.

Common Chiral Resolving Agents for Carboxylic Acids:

Resolving AgentTypical Use CaseReference
Quinine / Cinchonidine Effective for a wide range of acids, including 3-HCHA.[1][2]--INVALID-LINK--
(R)- or (S)-α-Phenylethylamine A common, cost-effective choice. Used for resolving similar cyclohexene carboxylic acids.[5]--INVALID-LINK--
(-)-Camphorsultam Used after converting the acid to an amide; the diastereomeric amides are then separated by chromatography.[6]--INVALID-LINK--
Brucine / Strychnine Highly effective but also highly toxic alkaloids; use has declined due to safety concerns.N/A

References

Overcoming low yields in the crystallization of racemic cis-3-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the crystallization of racemic cis-3-hydroxycyclohexanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, during the purification of this valuable synthetic intermediate. Historically, the crystallization of this compound has been documented as a challenging process, with reports of yields as low as 13.8% after extensive purification steps.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and a detailed protocol to help you navigate these challenges and significantly improve your experimental outcomes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization process. Each issue is followed by a series of potential causes and actionable solutions grounded in established crystallization principles.

Problem: Very Low to No Crystal Formation Upon Cooling

Symptom: The solution remains clear even after cooling for an extended period, or only a very small amount of solid material is recovered.

Potential Cause Scientific Rationale & Troubleshooting Steps
1. Suboptimal Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures, preventing it from reaching the necessary supersaturation for nucleation. The polarity and hydrogen bonding capability of the solvent are critical.[3] Solution: Experiment with different solvent systems. Given the compound's polar nature due to its hydroxyl and carboxylic acid groups, a solvent pair is often effective.[4][5] Start with a solvent in which the compound is readily soluble at high temperatures (e.g., water, ethanol, acetone) and add an "anti-solvent" in which it is poorly soluble (e.g., hexane, toluene, diethyl ether) until turbidity is observed at the boiling point. Useful pairs include ethanol-water, acetone-water, and ethyl acetate-cyclohexane.[5]
2. Insufficient Concentration The solution may be too dilute to achieve supersaturation upon cooling. A critical concentration of the solute must be present for crystals to form. Solution: Carefully evaporate some of the solvent to increase the concentration of the target compound.[6] Be cautious not to over-concentrate, which can lead to rapid precipitation of impurities. Aim for a solution that is saturated at the solvent's boiling point.
3. Nucleation Failure Crystal formation requires an initial nucleation event. Highly purified solutions or very clean glassware can sometimes lead to a lack of nucleation sites, resulting in a stable, supersaturated solution.[6] Solution: Induce nucleation by: • Seeding: Add a tiny crystal of previously purified racemic cis-3-hydroxycyclohexanecarboxylic acid to the cooled solution.[6] • Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[5][6]
4. Presence of Solubilizing Impurities Certain impurities can interact with the target molecule (e.g., through hydrogen bonding) and increase its solubility, thereby inhibiting crystallization. Solution: Perform a pre-purification step. An acid-base extraction is highly effective for carboxylic acids.[7] Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a mild acid (e.g., dilute HCl) to remove basic impurities, then extract the desired acid into a mild aqueous base (e.g., NaHCO₃ solution). The aqueous layer can then be re-acidified and the purified acid extracted back into an organic solvent.
Problem: An Oil or Gummy Precipitate Forms Instead of Crystals

Symptom: Upon cooling, the compound separates from the solution as a viscous liquid or a sticky solid rather than well-defined, filterable crystals.

Potential Cause Scientific Rationale & Troubleshooting Steps
1. Solution is Too Concentrated If the concentration of the solute is too high, it may "crash out" of the solution when its solubility limit is exceeded rapidly upon cooling. This rapid precipitation does not allow for the ordered arrangement required for crystal lattice formation. Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (10-15% of the original volume) to slightly dilute the solution. Allow it to cool more slowly.
2. Cooling Rate is Too Fast Rapid cooling does not provide sufficient time for molecules to orient themselves into an ordered crystal lattice. Solution: Slow down the cooling process. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, undisturbed. Then, transfer it to a refrigerator, and finally to a freezer. Insulating the flask (e.g., with glass wool or by placing it in a large beaker) can further slow the cooling rate.
3. Presence of Impurities Impurities can disrupt the crystal lattice formation, leading to an amorphous or oily precipitate. The trans-isomer, with a different molecular geometry, can be particularly disruptive. Solution: Enhance the purity of the material before crystallization. Refer to the acid-base extraction method described above.[7] If trans-isomer contamination is suspected, multiple recrystallizations may be necessary, although this can lead to lower yields.[1][2] Consider column chromatography if other methods fail to remove problematic impurities.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G cluster_oiling Troubleshooting Oiling Out start Low Yield or No Crystals check_purity Is the starting material of high purity? start->check_purity oiling_out Oiling Out Occurs purify Action: Purify via Acid-Base Extraction or Chromatography check_purity->purify No check_solvent Is the solvent system optimized? check_purity->check_solvent Yes purify->check_solvent solvent_screen Action: Screen different solvents or solvent pairs (e.g., Ethanol/Water) check_solvent->solvent_screen No check_concentration Is the solution saturated at boiling point? check_solvent->check_concentration Yes solvent_screen->check_concentration adjust_concentration Action: Add more solute or evaporate solvent check_concentration->adjust_concentration No check_cooling Is the cooling rate slow and controlled? check_concentration->check_cooling Yes adjust_concentration->check_cooling slow_cooling Action: Cool slowly to RT, then refrigerate. Insulate flask. check_cooling->slow_cooling No check_nucleation Has nucleation been induced? check_cooling->check_nucleation Yes slow_cooling->check_nucleation induce_nucleation Action: Add seed crystals or scratch the flask check_nucleation->induce_nucleation No success High Yield of Crystalline Product check_nucleation->success Yes induce_nucleation->success reheat_add_solvent Action: Re-heat, add more solvent, cool slowly oiling_out->reheat_add_solvent reheat_add_solvent->slow_cooling

Caption: A step-by-step decision diagram for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for this compound?

A1: A good starting point is a solvent system that leverages the compound's dual functionality (hydroxyl and carboxylic acid groups). An ethanol/water mixture is an excellent choice. The compound should be highly soluble in hot ethanol, and water can be added as an anti-solvent to decrease solubility in a controlled manner upon cooling. The hydroxyl group promotes solubility in alcohols, while the carboxylic acid group allows for solubility in water (especially at non-acidic pH).[4]

Q2: How critical is the pH of the solution during crystallization?

A2: The pH is extremely critical. As a carboxylic acid, the compound's protonation state is pH-dependent.[4][8]

  • In acidic conditions (pH < pKa, ~4.7): The compound will be in its neutral, protonated form (-COOH). This form is less polar and generally less soluble in water, which is favorable for crystallization from aqueous solutions.

  • In basic conditions (pH > pKa): The compound will be deprotonated to its carboxylate form (-COO⁻). This ionic form is much more soluble in polar solvents like water, which will inhibit crystallization. For this reason, crystallization should be performed under neutral or slightly acidic conditions. If your synthesis results in a basic mixture, it must be neutralized or slightly acidified before attempting crystallization.[7]

Q3: My yield is still low even with pure material. What else can I do?

A3: If purity is high and technique is good, low yield is often due to significant loss of the compound in the mother liquor (the solution left after filtration).

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of your product in solution upon cooling.[5]

  • Cool to a Lower Temperature: Ensure the crystallization mixture is thoroughly chilled in an ice bath or freezer before filtration. Lower temperatures decrease the solubility of the compound, leading to greater precipitation.

  • Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate it by evaporating a portion of the solvent and cool it again. This will often yield a second, albeit less pure, crop of crystals.

Q4: How can I tell if my product is contaminated with the trans-isomer?

A4: The cis and trans diastereomers will have different physical properties.

  • Melting Point: Check the melting point of your crystals. A broad melting range often indicates the presence of impurities. Compare your result to the literature value for the pure cis-isomer.

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing diastereomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be different for the cis and trans isomers due to their different spatial arrangements.

  • Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), especially with derivatization, can often separate and quantify the ratio of cis to trans isomers.

Optimized Crystallization Protocol

This protocol is a recommended starting point for achieving a high yield of crystalline racemic cis-3-hydroxycyclohexanecarboxylic acid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_water Add Hot Water Dropwise until Persistent Turbidity dissolve->add_water add_ethanol Add Hot Ethanol Dropwise until Solution is Clear add_water->add_ethanol cool_rt Cool Slowly to Room Temperature (Undisturbed) add_ethanol->cool_rt cool_ice Chill in Ice Bath (0-5 °C) cool_rt->cool_ice filtrate Collect Crystals by Vacuum Filtration cool_ice->filtrate wash Wash with Cold Ethanol/Water (1:1) filtrate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Optimized workflow for crystallization of the target compound.

Step-by-Step Methodology
  • Dissolution: In an Erlenmeyer flask, place the crude racemic cis-3-hydroxycyclohexanecarboxylic acid. Add a stir bar. On a hot plate, add a minimum volume of hot ethanol to completely dissolve the solid with stirring.

  • Solvent Pair Adjustment: Once the solid is fully dissolved, begin adding hot deionized water dropwise to the hot solution until you observe a faint, persistent cloudiness (turbidity). This indicates you have reached the point of saturation.

  • Re-solubilization: Add hot ethanol dropwise, just until the solution becomes clear again. This ensures you are working with a perfectly saturated solution at the boiling point, which is optimal for high recovery.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. You should observe the formation of crystals during this period. Do not rush this step.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass and dry them under vacuum to remove all residual solvent. Determine the final yield and characterize the product (e.g., by melting point).

References

Optimization of reaction conditions for 3-Hydroxycyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Hydroxycyclohexanecarboxylic Acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges in a practical Q&A format, explaining not just the "how" but the critical "why" behind each experimental choice.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions and common points of confusion regarding the synthesis of this compound, a valuable intermediate in medicinal chemistry.

Q1: What are the common synthetic routes to this compound?

There are two primary, well-established routes:

  • Catalytic Hydrogenation of m-Hydroxybenzoic Acid: This is a direct approach where the aromatic ring of 3-hydroxybenzoic acid is saturated using hydrogen gas and a metal catalyst.[1][2] Catalysts like Raney Ni, Platinum on Titania (Pt/TiO₂), or Rhodium on Carbon (Rh/C) are often employed under elevated temperature and pressure.[1][3][4] The main challenge is achieving high selectivity without side reactions like decarboxylation.[3]

  • Reduction of 3-Oxocyclohexanecarboxylic Acid (or its ester): This is a widely used laboratory-scale method. The ketone functionality of the starting material is reduced to a secondary alcohol using a hydride reducing agent.[5] Sodium borohydride (NaBH₄) is a common choice due to its mild nature and selectivity for aldehydes and ketones.[6][7] This route offers excellent control but requires careful optimization to manage stereoselectivity.

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yield is a frequent issue stemming from several potential factors. A systematic troubleshooting approach is essential.[8][9] The most common causes include:

  • Reagent Quality: Degradation of the reducing agent (e.g., NaBH₄) or impurities in the starting material or solvent can halt the reaction.[8][10]

  • Reaction Conditions: Incorrect temperature, insufficient reaction time, or poor stirring can lead to incomplete conversion.[8][10] Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial.[8]

  • Product Loss During Workup: this compound is a polar, hydrophilic molecule.[11] Significant product can be lost to the aqueous phase during extraction if the pH is not correctly controlled.[8]

  • Product Decomposition: If reaction conditions are too harsh (e.g., quenching with strong acid at elevated temperatures), the product may degrade.[9]

Q3: How do I control the stereochemistry (cis vs. trans isomers) during the reduction of 3-oxocyclohexanecarboxylic acid?

Controlling the formation of cis and trans diastereomers is a critical optimization point. The stereochemical outcome is dictated by the direction of hydride attack on the planar carbonyl group.

  • Mechanism of Attack: The hydride ion (H⁻) can attack from either the axial or equatorial face of the cyclohexanone ring. The stability of the transition state determines the major product. Generally, equatorial attack is sterically favored, leading to an axial alcohol, while axial attack leads to a more stable equatorial alcohol.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a relatively small reducing agent and often gives a mixture of isomers.[12] Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), tend to favor equatorial attack, yielding the axial alcohol with higher selectivity.

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) often increases stereoselectivity by amplifying the small energy differences between the competing transition states.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter.

Problem 1: Incomplete Carbonyl Reduction

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining 3-oxocyclohexanecarboxylic acid starting material.

Causality Analysis & Solutions:

  • Inactive Reducing Agent: Sodium borohydride is susceptible to decomposition by moisture and acidic conditions.[6]

    • Solution: Use a freshly opened bottle of NaBH₄ or titrate an older batch to confirm its activity. Ensure it is stored in a desiccator.

  • Insufficient Reagent Stoichiometry: While theoretically, one mole of NaBH₄ can reduce four moles of ketone, side reactions with the solvent (especially protic solvents like methanol or ethanol) or the carboxylic acid proton consume the reagent.[13][14]

    • Solution: Increase the equivalents of NaBH₄ incrementally (e.g., from 1.2 eq to 1.5 or 2.0 eq). Add the NaBH₄ portion-wise at a low temperature (0 °C) to control the initial vigorous reaction with the solvent.[15]

  • Carboxylic Acid Interference: The acidic proton of the carboxylic acid will rapidly quench the hydride reagent.

    • Solution (Recommended): Protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the reduction step.[16] NaBH₄ does not efficiently reduce esters under standard conditions, allowing for selective reduction of the ketone.[7] The ester can then be hydrolyzed back to the carboxylic acid post-reduction.

Experimental Protocol: Esterification Prior to Reduction
  • Dissolve 3-oxocyclohexanecarboxylic acid (1.0 eq) in methanol (10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and monitor by TLC until the starting acid is consumed.

  • Cool, neutralize with a weak base (e.g., saturated NaHCO₃ solution), and extract the resulting ethyl 3-oxocyclohexanecarboxylate with an organic solvent (e.g., ethyl acetate).

  • Dry, concentrate, and proceed with the NaBH₄ reduction on the purified ester.

Problem 2: Difficult Product Isolation & Low Recovery After Workup

Symptom: The reaction appears complete by TLC/LC-MS, but the final isolated yield is very low after aqueous workup and extraction.

Causality Analysis & Solutions:

The product's dual hydroxyl and carboxylic acid functional groups make it highly polar and water-soluble, especially in its carboxylate salt form.[11]

  • Incorrect pH During Extraction: If the aqueous layer is neutral or basic during extraction, the product will exist as the highly water-soluble sodium carboxylate salt and will not partition into the organic layer.

    • Solution: After quenching the reaction, the aqueous layer must be acidified to a pH of ~2-3 using an acid like 1M HCl.[17] This protonates the carboxylate, forming the neutral carboxylic acid, which is significantly more soluble in organic solvents like ethyl acetate. Always check the pH of the aqueous layer with pH paper after acidification and before extraction.[8]

  • Insufficient Solvent Polarity: Common non-polar solvents like hexane or diethyl ether are poor choices for extracting this di-functionalized product.

    • Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (e.g., 3 to 5 times) with smaller volumes of solvent, as this is more efficient than a single large-volume extraction.[9][15]

  • Emulsion Formation: The presence of borate salts from the workup can lead to the formation of stable emulsions, trapping the product between the layers.[8]

    • Solution: Add brine (saturated NaCl solution) during the wash steps.[8] This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, decreasing its aqueous solubility.

Optimized Workup & Extraction Workflow

Problem 3: Product is Impure After Purification

Symptom: The isolated product shows significant impurities by NMR or LC-MS, even after column chromatography.

Causality Analysis & Solutions:

  • Co-elution with Borate Esters: During the reaction in an alcohol solvent (e.g., methanol), intermediate borate esters of the product alcohol can form. If the workup is incomplete, these can carry through to purification.

    • Solution: Ensure the acidic workup step is robust. Stirring the acidified mixture for 30-60 minutes helps to fully hydrolyze any borate complexes before extraction.[7]

  • Unsuitable Purification Method: Standard silica gel chromatography can be challenging for highly polar carboxylic acids. The acid functionality can cause significant band tailing on the column, leading to poor separation.

    • Solution 1 (Modified Normal Phase): Add a small amount of acetic or formic acid (e.g., 0.5-1%) to the chromatography eluent. This suppresses the deprotonation of the product's carboxylic acid group on the silica surface, reducing tailing and improving peak shape.

    • Solution 2 (Recrystallization): If the product is a solid, recrystallization is often a more effective method for removing minor impurities than chromatography. Experiment with solvent systems like water, ethyl acetate/heptane, or acetone.[17]

    • Solution 3 (Reversed-Phase Chromatography): For highly polar compounds, C18 reversed-phase chromatography can provide superior separation.[18]

Troubleshooting Decision Tree for Low Yield

Part 3: Data Summary & Protocols

Table 1: Key Parameter Optimization for Ketone Reduction
ParameterCondition A (Standard)Condition B (Optimized for Selectivity)Rationale & Causality
Starting Material 3-Oxocyclohexanecarboxylic acidEthyl 3-oxocyclohexanecarboxylateProtecting the acid as an ester prevents quenching of the hydride reagent and improves reaction efficiency.[7]
Reducing Agent Sodium Borohydride (NaBH₄)L-Selectride® or K-Selectride®Bulky hydride reagents provide higher stereoselectivity through sterically-hindered attack.
Solvent Methanol (MeOH) or Ethanol (EtOH)Tetrahydrofuran (THF)Aprotic solvents like THF do not react with the hydride reagent, allowing for better stoichiometric control.
Temperature Room Temperature (20-25 °C)-78 °C to 0 °CLower temperatures enhance the kinetic control of the reaction, often leading to higher diastereoselectivity.
Workup Quench Water1M Hydrochloric Acid (HCl)Acidic quench is necessary to neutralize excess hydride and hydrolyze borate intermediates.[7]
Extraction pH Not controlledpH ~2-3Ensures the product is in its neutral, less water-soluble carboxylic acid form for efficient extraction.[17]

References

Methods for separating cis and trans isomers of 3-Hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-Hydroxycyclohexanecarboxylic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the cis and trans diastereomers of this compound. This document provides in-depth methodologies, troubleshooting guides, and expert insights to facilitate your experimental success.

Introduction to the Challenge

This compound possesses two stereogenic centers, leading to the existence of cis and trans diastereomers, each of which can also exist as a pair of enantiomers. The distinct spatial arrangement of the hydroxyl and carboxylic acid groups in the cis and trans isomers results in different physical and chemical properties, which can be exploited for their separation. However, their structural similarity often makes this a non-trivial task. This guide outlines the most effective and commonly employed methods for this separation.

Method 1: Diastereomeric Salt Formation & Fractional Crystallization

This classical resolution technique is often the first approach for separating diastereomers of acidic or basic compounds. By reacting the isomeric mixture with a chiral resolving agent, a pair of diastereomeric salts are formed. These salts have different solubilities, allowing for their separation by fractional crystallization.[1][2] For this compound, chiral bases like quinine and cinchonidine have been successfully used.[3][4]

Experimental Protocol: Resolution with Quinine Trihydrate

This protocol is based on established literature procedures for the resolution of cis-3-hydroxycyclohexanecarboxylic acid.[3][4]

Materials:

  • Mixture of cis- and trans-3-Hydroxycyclohexanecarboxylic acid

  • Quinine trihydrate (chiral resolving agent)

  • Methanol

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

Procedure:

  • Salt Formation:

    • Dissolve the mixture of this compound isomers in a minimal amount of hot methanol.

    • In a separate flask, dissolve an equimolar amount of quinine trihydrate in hot methanol.

    • Slowly add the quinine solution to the acid solution with constant stirring.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further precipitation, the solution can be cooled in an ice bath.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any adhering mother liquor.

    • The collected solid is the diastereomeric salt of one of the isomers (e.g., the (+)-cis-isomer quinine salt).[3]

  • Recrystallization (Optional but Recommended):

    • To improve the purity of the diastereomeric salt, perform one or more recrystallizations from a suitable solvent like methanol or ethanol.[4] The number of recrystallizations will depend on the initial purity of the mixture and the desired final purity. It has been noted that multiple crystallization steps are often necessary.[3]

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the suspension with 2M HCl to a pH of approximately 2. This will protonate the carboxylic acid and form the hydrochloride salt of quinine, which is soluble in water.

    • The free this compound isomer will precipitate out of the aqueous solution.

    • Collect the purified acid isomer by vacuum filtration, wash with cold water, and dry thoroughly.

  • Isolation of the Other Isomer:

    • The other isomer remains in the mother liquor from the initial crystallization.

    • The solvent from the mother liquor can be evaporated. The residue can then be treated with HCl to liberate the free acid, which will be enriched in the other isomer. Further purification of this isomer may be required.

Visualization of the Diastereomeric Salt Resolution Workflow

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation cluster_purification Purification A Mixture of cis/trans Isomers C Dissolve in Solvent & Mix A->C B Chiral Resolving Agent (e.g., Quinine) B->C D Formation of Diastereomeric Salts C->D E Cool to Crystallize Less Soluble Salt D->E F Filter to Separate Crystals and Mother Liquor E->F G Crystals (Enriched in one Diastereomere) F->G H Mother Liquor (Enriched in other Diastereomere) F->H I Liberate Free Acid from Salt (e.g., with HCl) G->I K Liberate Free Acid from Mother Liquor H->K J Purified Isomer 1 I->J L Enriched Isomer 2 (Further Purification may be needed) K->L

Caption: Workflow for separating diastereomers via salt formation.

Troubleshooting Guide: Diastereomeric Salt Formation
Question Possible Cause & Solution
Why are no crystals forming after cooling? Supersaturation not reached: The solution may be too dilute. Try evaporating some of the solvent. Inappropriate solvent: The chosen solvent may be too good a solvent for both diastereomeric salts. Experiment with different solvents or solvent mixtures. Slow nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the desired product if available.
The yield of my desired isomer is very low. Suboptimal solvent: The solubility difference between the two diastereomeric salts in your chosen solvent may be small. A thorough solvent screen is recommended to maximize this difference.[5] Incorrect stoichiometry: Ensure you are using the correct molar ratio of the resolving agent to the acid. Crystallization conditions: The cooling rate can affect crystal growth and yield. A slower cooling profile often yields purer crystals and a better overall separation.
The separated acid is still a mixture of isomers. Incomplete separation: A single crystallization is often not enough. Multiple recrystallizations of the diastereomeric salt are typically required to achieve high isomeric purity.[3] Co-crystallization: The undesired diastereomer may be crystallizing with the desired one. This can happen if the solubilities are too similar. Try a different solvent or a different chiral resolving agent.
How do I choose the right resolving agent? Chemical nature: For an acidic compound like this compound, a chiral base is needed. Common choices include alkaloids like quinine, cinchonidine, brucine, or synthetic amines like (R)- or (S)-1-phenylethylamine.[6] Availability and cost: Consider the availability and cost of the resolving agent, especially for larger-scale separations. Empirical screening: Often, the best resolving agent and solvent combination is found through empirical screening of several candidates.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for separating isomers. The separation is based on the differential partitioning of the isomers between a stationary phase (the column) and a mobile phase. For cis and trans isomers, columns that offer shape selectivity are often effective.[7]

Experimental Protocol: HPLC Method Development

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • A selection of HPLC columns. Good starting points for isomer separations include:

    • Phenyl or Pentafluorophenyl (PFP) columns

    • C8 columns[8]

    • Cholesterol-based columns[7]

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Additives for the mobile phase (e.g., formic acid, acetic acid, trifluoroacetic acid).

Procedure for Method Development:

  • Initial Column and Mobile Phase Screening:

    • Begin with a Phenyl or C8 column.

    • Prepare a stock solution of the cis/trans mixture in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Start with a simple isocratic mobile phase, for example, 30% acetonitrile in water with 0.1% formic acid. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes.

    • Inject the sample and observe the chromatogram. If there is no separation, or poor resolution, proceed to the next steps.

  • Gradient Elution:

    • If isocratic elution fails, develop a gradient method. A typical gradient would be to start with a low percentage of organic solvent (e.g., 10% acetonitrile) and increase it to a high percentage (e.g., 90%) over 15-20 minutes. This will help to determine the approximate solvent composition required to elute both isomers.

  • Optimization of Mobile Phase:

    • Once the isomers are roughly separated, fine-tune the mobile phase composition. Small changes in the percentage of the organic solvent can significantly impact resolution.

    • Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).

    • Adjust the concentration and type of acid in the mobile phase.

  • Temperature Optimization:

    • Column temperature can affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 40°C, 60°C).

  • Column Selection:

    • If a good separation cannot be achieved on the initial column, switch to a different stationary phase (e.g., PFP or a cholesterol-based column) and repeat the optimization process.

Visualization of the HPLC Method Development Logic

G A Start: Cis/Trans Mixture B Select Initial Column (e.g., Phenyl or C8) A->B C Screen Isocratic Mobile Phases B->C D Develop Gradient Method C->D E Optimize Mobile Phase Composition D->E F Optimize Column Temperature E->F G Separation Achieved? F->G H Select Different Column (e.g., PFP, Cholesterol) G->H No I End: Optimized HPLC Method G->I Yes H->C

Caption: Logical flow for developing an HPLC separation method.

Troubleshooting Guide: HPLC Separation
Question Possible Cause & Solution
Why am I seeing only one broad peak? Co-elution: The isomers are not being separated under the current conditions. You need to improve the selectivity of your method. Try changing the mobile phase composition (organic solvent type and percentage, pH), the column stationary phase, or the temperature.[9] Fast on-column interconversion: Although less common for stable cis/trans isomers, if there is a low energy barrier to isomerization, you might see a single averaged peak. This is more of a concern for certain types of isomers like atropisomers.[10]
The peaks are tailing. Secondary interactions: The carboxylic acid group can interact with residual silanols on the silica-based column, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep the analyte in its neutral form. Column overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or the sample concentration.
The resolution between the two isomer peaks is poor. Insufficient efficiency: Use a column with a smaller particle size or a longer column to increase the number of theoretical plates (N). Suboptimal selectivity: As mentioned above, systematically adjust the mobile phase, stationary phase, and temperature to maximize the separation factor (α).
I can't detect the compound. Lack of chromophore: this compound does not have a strong UV chromophore. Detection at low UV wavelengths (e.g., 200-210 nm) might be possible but can be noisy. Alternative detection: Consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) for more sensitive and universal detection. Derivatization: For UV or fluorescence detection, the carboxylic acid can be derivatized with a suitable tagging agent.[11][12]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. Therefore, a derivatization step is necessary to convert the polar hydroxyl and carboxylic acid groups into less polar, more volatile functional groups, such as silyl ethers or methyl esters.[13]

Experimental Protocol: Derivatization and GC-MS Analysis

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Trimethylsilyldiazomethane).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane).

  • Heating block or oven.

  • Autosampler vials with inserts.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried isomer mixture (e.g., 1 mg) into a vial.

    • Add an anhydrous solvent (e.g., 100 µL of pyridine).

  • Derivatization (Silylation with BSTFA):

    • Add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS) to the sample solution.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250-280°C.

    • Column: Use a standard non-polar or medium-polarity column.

    • Oven Program: A typical starting point would be to hold at 100°C for 1-2 minutes, then ramp at 5-10°C/minute to 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • The cis and trans isomers of the derivatized compound should have slightly different retention times.

    • The mass spectra of the two isomers will likely be very similar, but they can be used for confirmation of the compound's identity.

Troubleshooting Guide: GC-MS with Derivatization
Question Possible Cause & Solution
I'm seeing broad or tailing peaks. Incomplete derivatization: The derivatization reaction may not have gone to completion, leaving some polar starting material. Increase the reaction time, temperature, or the amount of derivatization reagent. Ensure all reagents and solvents are anhydrous, as water will quench the reaction. Active sites in the GC system: There may be active sites in the injector liner or the column that are interacting with the analyte. Use a deactivated liner and ensure the column is in good condition.
The isomers are not separating. Inadequate GC column: The column may not have enough resolving power for these isomers. Try a longer column or a column with a different stationary phase. Suboptimal oven program: A slower temperature ramp rate can often improve the separation of closely eluting peaks.
I'm seeing multiple peaks for each isomer. Side reactions: The derivatization process can sometimes lead to side products. Review the derivatization chemistry and ensure you are using optimal conditions. Thermal degradation: The compound may be degrading in the hot injector. Try lowering the injector temperature.
How can I confirm the identity of the cis and trans peaks? Standard injection: If you have a pure standard of one of the isomers, you can inject it to confirm its retention time. NMR analysis: The most definitive way to assign the stereochemistry is through NMR analysis of the separated fractions.

Summary of Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Diastereomeric Salt Formation Formation of salts with different solubilities using a chiral resolving agent.Scalable, well-established, cost-effective for large quantities.Can be labor-intensive, requires multiple recrystallizations, success is highly dependent on finding the right resolving agent and solvent.Preparative scale separation, especially when a good resolving agent is known.
HPLC Differential partitioning between a stationary and mobile phase.High resolution, applicable to both analytical and preparative scales, can be automated.Can be expensive (columns, solvents), method development can be time-consuming, requires specialized equipment.Analytical quantification and small to medium scale purification.
GC-MS with Derivatization Separation of volatile derivatives in the gas phase.High sensitivity and resolution, provides structural information from the mass spectrum.Requires a derivatization step which adds complexity, not suitable for preparative scale, potential for thermal degradation.Analytical identification and quantification, especially for trace-level analysis.

References

Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for diastereomeric salt crystallization. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the chiral resolution of racemates. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common and complex crystallization challenges.

Introduction: The Art and Science of Separation

Diastereomeric salt crystallization is a cornerstone technique in pharmaceutical development and fine chemical synthesis for separating enantiomers.[1] The process relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2][3] Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4][5] However, achieving a successful and efficient resolution is often a multi-parameter optimization problem. This guide will walk you through the critical variables and provide systematic approaches to troubleshoot your crystallization process.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when developing a diastereomeric salt resolution.

Q1: What are the most critical factors to consider when starting a diastereomeric salt resolution experiment?

A1: The success of a diastereomeric salt resolution hinges on several key factors that must be carefully considered and screened:

  • Choice of Resolving Agent: The resolving agent must efficiently form a salt with the racemate and, most importantly, lead to a significant difference in the solubility of the resulting diastereomeric salts.[6] It is common practice to screen a variety of resolving agents to find the most effective one.[6]

  • Solvent System Selection: The solvent plays a crucial role as it directly influences the solubilities of the two diastereomeric salts.[6] The ideal solvent will maximize the solubility difference, promoting the crystallization of the less soluble salt while keeping the more soluble one in the mother liquor.[6]

  • Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield and purity of the desired diastereomer. While a 1:1 ratio is a common starting point, this may need to be optimized.[6]

  • Temperature: Temperature has a strong effect on solubility.[4][6] A controlled cooling profile is often critical for achieving high yield and diastereomeric purity.[6]

Q2: How do I choose the right resolving agent?

A2: The selection of an appropriate resolving agent is often empirical and requires screening. However, some guiding principles can be applied:

  • Chemical Compatibility: The resolving agent should have a functional group that can form a salt with the racemate (e.g., a chiral acid to resolve a racemic base).

  • Structural Diversity: Screen a range of resolving agents with different structural features. For example, for resolving a racemic acid, one might test alkaloids like brucine or cinchonine, or synthetic amines like (S)-(-)-1-phenylethylamine.[2]

  • Availability and Cost: For large-scale applications, the resolving agent should be readily available in high enantiomeric purity and be cost-effective.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a crystalline solid. This is often due to the salt's melting point being lower than the crystallization temperature or excessive supersaturation.[7] To prevent this:

  • Reduce the Concentration: Add more solvent to decrease the supersaturation level.[7]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[7]

  • Change the Solvent: A less polar solvent might favor crystallization over oiling out.[7]

Troubleshooting Guide: From No Crystals to High Purity

This section provides a systematic approach to troubleshooting common problems encountered during diastereomeric salt crystallization.

Problem 1: No Crystallization Occurs

You have mixed the racemate, resolving agent, and solvent, but no solid has formed, even after an extended period.

Underlying Causes & Solutions:

  • Insufficient Supersaturation: The solution may be too dilute for nucleation to occur.

    • Solution: Carefully evaporate the solvent to increase the concentration.[7] Be cautious not to oversaturate the solution too quickly, which could lead to oiling out or amorphous precipitation.

  • High Solubility of Both Diastereomers: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.

    • Solution: A systematic solvent screen is necessary to find a system with differential solubility.[7] Alternatively, consider using an anti-solvent to reduce the solubility of the salts.

  • High Energy Barrier for Nucleation (Wide Metastable Zone): The molecules may require a significant energy input to arrange into a crystal lattice.

    • Solutions:

      • Seeding: Introduce a small number of crystals of the desired diastereomeric salt to act as templates for further crystal growth.[6]

      • Scratching: Gently scratching the inside of the crystallization vessel with a glass rod can create microscopic imperfections that may induce nucleation.[7]

      • Sonication: Brief periods of sonication can sometimes provide the energy needed to overcome the nucleation barrier.

Troubleshooting Workflow for No Crystallization

References

Preventing side reactions during the synthesis of 3-Hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Document ID: TSC-CHEM-2026-01-01 Version: 1.0 Last Updated: January 1, 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Hydroxycyclohexanecarboxylic acid. This molecule is a valuable building block in pharmaceutical and materials science, and its successful synthesis hinges on controlling key side reactions. Purity, particularly stereochemical integrity, is paramount for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the common challenges encountered during its synthesis. We will explore the causality behind experimental choices to ensure you can not only solve problems but also prevent them.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses specific issues in a question-and-answer format. The primary synthetic routes covered are the reduction of a 3-oxocyclohexanecarboxylate precursor and the catalytic hydrogenation of 3-hydroxybenzoic acid.

Issue 1: Poor Stereoselectivity (Isomeric Impurities)

Q1: My final product is a mixture of cis- and trans-isomers of this compound. How can I improve the stereoselectivity, particularly to favor the trans-isomer?

A1: This is the most common challenge. The formation of cis vs. trans isomers during the reduction of a 3-oxocyclohexanecarboxylate precursor is governed by the direction of hydride attack on the ketone.

  • Mechanism of Isomer Formation: The ketone on the cyclohexanone ring can be attacked by a hydride nucleophile from two faces:

    • Axial Attack: The nucleophile approaches from the axial face, parallel to the C-H bonds at positions 2 and 6. This leads to the formation of an equatorial alcohol , which, after hydrolysis, results in the trans-product .[1]

    • Equatorial Attack: The nucleophile approaches from the equatorial face. This leads to the formation of an axial alcohol , which results in the cis-product .[1]

  • Controlling the Selectivity:

    • Choice of Reducing Agent: The steric bulk of the hydride source is critical.

      • Small Hydrides (e.g., Sodium Borohydride, NaBH₄): These reagents are small and can readily approach from the more sterically hindered axial face.[2] This pathway is often favored because it avoids torsional strain with adjacent equatorial hydrogens during the approach, leading to a preference for the trans-isomer.[1]

      • Bulky Hydrides (e.g., L-Selectride®, K-Selectride®): These reagents are significantly larger. The steric hindrance from the axial hydrogens at C-2 and C-6 makes the axial attack pathway unfavorable.[3] Consequently, they preferentially attack from the less hindered equatorial face, leading to a higher proportion of the cis-isomer.

    • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) generally enhances selectivity. At lower temperatures, the kinetic product (resulting from the lower energy transition state) is more favored. For small hydrides like NaBH₄, the axial attack often has a lower activation barrier, so lower temperatures can significantly improve the yield of the trans-isomer.[4]

    • Solvent: The choice of solvent can influence the effective size of the reducing agent and the stability of the transition states. Protic solvents like isopropanol are commonly used for NaBH₄ reductions.[4]

Recommended Action: To favor the trans-isomer, use a small reducing agent like Sodium Borohydride (NaBH₄) in a protic solvent (e.g., methanol or ethanol) at a reduced temperature, ideally 0 °C or below .

Issue 2: Epimerization

Q2: I am starting with an optically pure precursor, but my final product shows a loss of enantiomeric excess (ee%). What is causing this epimerization and how can it be stopped?

A2: Epimerization is the change in configuration at one of several stereocenters in a molecule.[5] In this synthesis, it typically occurs at the carbon bearing the carboxylic acid group (C-1) or the carbon with the newly formed hydroxyl group (C-3) under harsh conditions.

  • Mechanism of Epimerization:

    • At C-1 (Carboxylic Acid): This is less common for the final product but can occur in precursors. Under strongly basic conditions, the acidic proton alpha to the carbonyl of the carboxylate or ester can be abstracted to form a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization at that center.[6]

    • At C-3 (Hydroxyl Group): If any residual ketone remains, or if the alcohol is oxidized back to a ketone under the workup conditions, the stereocenter is lost. Subsequent reduction can then re-introduce a mixture of isomers.

  • Preventative Measures:

    • Avoid Strong Bases: During workup or purification, use mild bases (e.g., sodium bicarbonate) instead of strong bases like sodium hydroxide, especially if elevated temperatures are involved.

    • Control pH: Maintain a controlled pH during the reaction and workup. Drastic pH swings can promote enolization.

    • Use Additives: In related syntheses, such as peptide coupling, certain additives are known to suppress epimerization. For instance, the addition of copper (II) salts (e.g., CuCl₂) has been shown to chelate intermediates and prevent the formation of epimerization-prone species like oxazolones.[6][7] While not a direct analogy, this highlights the principle of using additives to stabilize stereocenters.

    • Reaction Time and Temperature: Do not prolong reaction times unnecessarily, and keep temperatures as low as practical to minimize the energy available for side reactions like epimerization.[6]

Recommended Action: Ensure your reaction goes to completion to eliminate the starting ketone. During workup, use mild conditions and avoid exposure to strong bases or high heat.

Issue 3: Side Products from Catalytic Hydrogenation

Q3: I am synthesizing this compound by hydrogenating 3-Hydroxybenzoic acid, but I am getting byproducts like toluene, methyl cyclohexane, or cyclohexyl methanol. Why is this happening?

A3: Catalytic hydrogenation of substituted benzoic acids can lead to several side products through hydrogenolysis (cleavage of C-O bonds) or over-reduction.[8][9]

  • Causes of Side Product Formation:

    • Hydrogenolysis of the Hydroxyl Group: Aggressive catalysts (like Palladium on Carbon, Pd/C) or harsh conditions (high temperature and pressure) can cleave the C-OH bond, replacing it with a C-H bond. This would lead to cyclohexanecarboxylic acid.

    • Hydrogenolysis of the Carboxylic Acid Group: This can lead to the formation of toluene (if the ring is not yet reduced) or methyl cyclohexane.[9]

    • Over-reduction of the Carboxylic Acid: Stronger catalysts like Ruthenium on Carbon (Ru/C) can reduce the carboxylic acid group to a primary alcohol, yielding cyclohexyl methanol.[8][9]

  • Optimizing for Selectivity:

    • Catalyst Choice: This is the most critical parameter. Rhodium-based catalysts (e.g., Rh/C) are often highly effective for aromatic ring hydrogenation with minimal hydrogenolysis.[10] Supported ruthenium catalysts are also used, but conditions must be carefully controlled to avoid over-reduction.[9][11]

    • Reaction Conditions:

      • Temperature and Pressure: Use the mildest conditions that afford a reasonable reaction rate. High temperatures (>150 °C) and pressures can promote side reactions.[10][12]

      • Solvent: The solvent can influence catalyst activity and selectivity. Using a binary solvent system, such as 1,4-dioxane and water, has been shown to increase selectivity for cyclohexane carboxylic acid by improving hydrogen solubility and reducing hydrogenolysis products.[8][11]

    • Additives: In some cases, the addition of a base (like NaOH) can suppress hydrogenolysis of the hydroxyl group.[12]

Recommended Action: For the hydrogenation of 3-hydroxybenzoic acid, consider using a Rhodium on Carbon (Rh/C) catalyst under moderate temperature (e.g., <100 °C) and pressure. Alternatively, a carefully controlled reaction with a Ru/C catalyst in a mixed solvent system can also yield good results.[10][11]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for obtaining the trans-isomer? A: The reduction of a 3-oxocyclohexanecarboxylate precursor with a small hydride reducing agent like sodium borohydride is generally the more direct and controllable method for achieving high trans-selectivity. The catalytic hydrogenation of 3-hydroxybenzoic acid often yields the cis-isomer as the major product, which then requires separation or isomerization.[13]

Q: What analytical techniques are best for quantifying the cis/trans isomer ratio? A: The most effective techniques are:

  • Gas Chromatography (GC): After derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester), GC with a suitable capillary column can provide excellent separation of the diastereomers.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers, while reverse-phase HPLC may separate the cis and trans diastereomers, though method development is often required.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the isomers. The coupling constants and chemical shifts of the protons at C-1 and C-3 are often different due to their distinct axial or equatorial environments.

Q: Can the carboxylic acid group be accidentally reduced during the ketone reduction step? A: With sodium borohydride (NaBH₄) under standard conditions (protic solvent, room temperature or below), the reduction of a carboxylic acid is extremely slow and generally not observed.[17] NaBH₄ is highly selective for aldehydes and ketones. However, if stronger reducing agents (like LiAlH₄) or NaBH₄ with certain additives (like I₂ or Lewis acids) are used, the carboxylic acid can be reduced.[17][18] Therefore, sticking to standard NaBH₄ protocols is crucial for selectivity.

Visualizations and Protocols

Diagram 1: Stereochemical Control in Ketone Reduction

This diagram illustrates how the direction of nucleophilic attack by a hydride ion (H⁻) on the 3-oxocyclohexanecarboxylate determines the final stereochemistry.

Stereochemistry cluster_start Starting Material cluster_pathways Reduction Pathways cluster_products Products Start 3-Oxocyclohexanecarboxylate Axial Axial Attack (Favored by Small Hydrides, e.g., NaBH₄) Start->Axial [H⁻] Equatorial Equatorial Attack (Favored by Bulky Hydrides, e.g., L-Selectride) Start->Equatorial [H⁻] Trans trans-Isomer (Equatorial -OH) Axial->Trans Forms stable equatorial alcohol Cis cis-Isomer (Axial -OH) Equatorial->Cis Forms less stable axial alcohol

Caption: Control of stereochemistry via hydride attack.

Diagram 2: Troubleshooting Flowchart for Isomeric Impurities

Use this flowchart to diagnose and solve issues related to poor stereoselectivity.

Troubleshooting Start Problem: Product is a mix of cis/trans isomers Q1 Is the trans-isomer the desired product? Start->Q1 A1_Yes Check Reducing Agent Q1->A1_Yes Yes A1_No Use a bulky reducing agent (e.g., L-Selectride) Q1->A1_No No Q2 Are you using NaBH₄ or another small hydride? A1_Yes->Q2 End Verify isomer ratio using GC or NMR A1_No->End A2_Yes Lower the Reaction Temperature (e.g., to 0 °C or -20 °C) Q2->A2_Yes Yes A2_No Switch to a smaller hydride (e.g., NaBH₄) Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision tree for optimizing stereoselectivity.

Experimental Protocol: Stereoselective Synthesis of trans-3-Hydroxycyclohexanecarboxylic Acid

This protocol details the reduction of ethyl 3-oxocyclohexanecarboxylate followed by hydrolysis, optimized for the trans-isomer.

Materials:

  • Ethyl 3-oxocyclohexanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction Step:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Quenching and Workup:

    • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the bubbling ceases and the pH is approximately 6-7.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the crude ethyl 3-hydroxycyclohexanecarboxylate with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight, or gently heat to 40-50 °C for 2-3 hours until hydrolysis is complete (monitored by TLC).

    • Cool the mixture to 0 °C and carefully acidify with concentrated HCl until the pH is ~2. A white precipitate of the product should form.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization (e.g., from hot water or an ethyl acetate/hexane mixture) to yield pure trans-3-Hydroxycyclohexanecarboxylic acid.

Quantitative Data Summary

ParameterCondition for High trans-SelectivityCondition for High cis-SelectivityRationale
Reducing Agent Sodium Borohydride (NaBH₄)L-Selectride®, K-Selectride®Small hydrides favor axial attack (->trans); bulky hydrides favor equatorial attack (->cis).[2][3]
Temperature Low (≤ 0 °C)Generally less sensitiveLower temperatures enhance kinetic control, favoring the lower energy transition state for axial attack.[4]
Solvent Protic (Methanol, Ethanol)Aprotic (THF, Diethyl Ether)Protic solvents are standard for NaBH₄; bulky hydrides require aprotic solvents.
Catalyst (Hydrogenation) Rh/C, Pd/C (with caution)Ru/C (can favor cis)Rhodium is highly selective for ring saturation with low hydrogenolysis.[10]

References

Technical Support Center: Scaling Up the Enzymatic Resolution of 3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of 3-hydroxycyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges of scaling up this critical biotransformation. My aim is to move beyond simple protocols and explain the why behind experimental choices, ensuring a robust and reproducible process.

Introduction: The Significance of Chiral this compound

Optically active this compound is a valuable chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for producing enantiomerically pure forms of this compound.[3][4] However, transitioning from a bench-scale reaction to a pilot or industrial scale introduces a host of challenges that can impact yield, enantiomeric excess (e.e.), and overall process efficiency.[5][6][7] This guide will address the most common issues encountered during scale-up and provide practical, evidence-based solutions.

Troubleshooting Guide

This section is structured to help you diagnose and resolve specific problems you may encounter during the scale-up of the enzymatic resolution of this compound.

Issue 1: Low or Decreasing Enantiomeric Excess (e.e.)

Question: We achieved high e.e. at the lab scale, but upon scaling up, the enantiomeric excess of our product has dropped significantly. What are the potential causes and how can we fix this?

Answer:

A drop in enantiomeric excess during scale-up is a common and frustrating problem. The root cause often lies in subtle changes to the reaction environment that become magnified at a larger scale. Here’s a breakdown of the likely culprits and how to address them:

  • Inadequate pH Control: At a larger scale, localized pH shifts can occur, especially if mixing is not uniform. Many lipases, the typical enzymes for this resolution, have a narrow optimal pH range for stereoselectivity.[8] A deviation from this range can lead to a decrease in the enzyme's ability to differentiate between the two enantiomers.

    • Solution: Implement a robust pH control system. This may involve using a pH-stat apparatus for continuous monitoring and titration or employing a stronger buffer system. Ensure efficient mixing to prevent localized pH gradients.

  • Poor Temperature Regulation: Similar to pH, temperature fluctuations can negatively impact enzyme selectivity. Large reaction volumes can have hot or cold spots if the heating/cooling system is not adequate for the vessel size.

    • Solution: Use a jacketed reactor with a reliable temperature control unit. For very large volumes, consider internal cooling coils to ensure uniform temperature distribution.

  • Reaction Proceeding Beyond 50% Conversion: In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[9] Pushing the reaction beyond this point will inevitably lead to the enzyme acting on the less-favored enantiomer, thereby reducing the e.e. of the product.[10]

    • Solution: Carefully monitor the reaction progress using an appropriate analytical method (e.g., chiral HPLC). Stop the reaction at or near 50% conversion to maximize the e.e. of both the product and the unreacted substrate.

  • Enzyme Inhibition: High concentrations of substrate or product can lead to enzyme inhibition, which may affect its stereoselectivity. This is particularly relevant during scale-up where concentrations are often increased to improve space-time yield.

    • Solution: Investigate the enzyme's tolerance to substrate and product concentrations. A fed-batch approach, where the substrate is added incrementally, can help maintain optimal concentrations and avoid inhibition.

  • Reversibility of the Reaction: For esterification or hydrolysis reactions, the accumulation of byproducts (e.g., water or alcohol) can drive the reverse reaction, leading to a decrease in e.e. over time.[11]

    • Solution: For esterification reactions, remove water using molecular sieves or by performing the reaction under vacuum. For hydrolysis reactions, ensure the pH is controlled to keep the carboxylic acid in its salt form, thus preventing re-esterification.

Issue 2: Low Reaction Rate and Incomplete Conversion

Question: Our scaled-up reaction is sluggish and fails to reach the desired 50% conversion in a reasonable timeframe. What factors could be contributing to this, and what are our options?

Answer:

A slow reaction rate at a larger scale can be attributed to several factors, often related to mass transfer limitations and enzyme stability.

  • Mass Transfer Limitations: In a heterogeneous system with an immobilized enzyme, the rate at which the substrate reaches the enzyme's active site can become the limiting factor.[7] This is exacerbated in large, poorly mixed reactors.

    • Solution:

      • Increase Agitation: Optimize the stirring speed and impeller design to improve mixing and reduce the diffusion boundary layer around the immobilized enzyme particles.

      • Enzyme Immobilization Strategy: The choice of support and immobilization method is critical.[12][13][14] A support with a large surface area and appropriate pore size can enhance substrate accessibility.[15] Consider switching from a non-porous to a porous support material.

  • Enzyme Inactivation: The enzyme may be losing activity over the course of the reaction due to factors like shear stress from vigorous mixing, unfavorable pH or temperature, or the presence of denaturing substances in the reaction medium.

    • Solution:

      • Immobilization: Immobilizing the enzyme can significantly improve its operational stability.[12][14]

      • Optimize Reaction Conditions: Re-evaluate the pH, temperature, and solvent to ensure they are within the enzyme's stable operating range.

      • Reduce Shear Stress: While good mixing is important, excessive agitation can damage the enzyme. Find a balance that ensures adequate mass transfer without causing significant enzyme inactivation.

  • Insufficient Enzyme Loading: The amount of enzyme used may not be sufficient for the larger volume of substrate.

    • Solution: While simply adding more enzyme is an option, it can be costly.[5] First, ensure that the enzyme you are using is operating at its maximum efficiency by addressing the other potential issues. If the rate is still too slow, a modest increase in enzyme loading may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best enzymes for the resolution of this compound?

A1: Lipases are the most commonly used enzymes for this type of resolution due to their broad substrate specificity, high stereoselectivity, and stability in organic solvents.[8][16] Commonly successful lipases include those from Candida antarctica (often immobilized, e.g., Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens.[17][18] The optimal enzyme is substrate- and condition-dependent, so it is crucial to screen a panel of enzymes at the small scale before scaling up.

Q2: Should I use a free or immobilized enzyme for a large-scale process?

A2: For large-scale industrial applications, immobilized enzymes are almost always preferred.[12][14] The key advantages of immobilization include:

  • Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions, leading to a longer operational lifespan.[14]

  • Easy Separation and Reuse: The immobilized enzyme can be easily separated from the reaction mixture by filtration or centrifugation, allowing for multiple reuse cycles and significantly reducing costs.[12]

  • Suitability for Continuous Processes: Immobilized enzymes are ideal for use in packed-bed or continuous stirred-tank reactors.

Q3: How do I choose the right solvent for the reaction?

A3: The choice of solvent can have a profound impact on enzyme activity and selectivity. A good solvent should:

  • Dissolve the substrate and product to an appropriate concentration.

  • Not denature the enzyme.

  • Facilitate high enzyme stereoselectivity.

For lipase-catalyzed resolutions, non-polar organic solvents like hexane, heptane, or toluene are often good choices. It is essential to screen a range of solvents during method development.

Q4: What is the best analytical method for monitoring the reaction and determining e.e.?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[19][20] It allows for the separation and quantification of both enantiomers of the substrate and product, providing accurate measurements of both conversion and enantiomeric excess.[21][22] Developing a robust chiral HPLC method is a critical first step before beginning any scale-up activities.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Resolution of this compound Ester

This protocol describes a typical batch resolution process.

  • Reactor Setup: To a temperature-controlled jacketed reactor equipped with an overhead stirrer and a pH probe (if conducting hydrolysis), add the chosen organic solvent.

  • Substrate Addition: Dissolve the racemic this compound ester in the solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435). The typical enzyme loading is 1-10% (w/w) relative to the substrate.

  • Acylating Agent/Water Addition:

    • For transesterification , add an acyl donor (e.g., vinyl acetate).

    • For hydrolysis , add the stoichiometric amount of water and maintain the pH at the desired level using a pH-stat with a dilute base solution.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature with constant stirring. Periodically take samples, filter out the enzyme, and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • Reaction Termination: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Downstream Processing: The product and unreacted substrate can then be separated by standard methods such as extraction or chromatography.

Protocol 2: Chiral HPLC Method Development for this compound

A systematic approach is key to developing a reliable chiral HPLC method.[19]

  • Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., amylose and cellulose-based columns) as they are often effective for separating hydroxy acids.[21]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol. For acidic compounds, add a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) to improve peak shape.[21]

    • Reversed Phase: Use a mobile phase of acetonitrile/water with an acidic modifier like formic acid.

  • Optimization: Once a column and mobile phase system that shows some separation is identified, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.

Data Presentation

Table 1: Comparison of Different Lipases for the Resolution of (±)-ethyl 3-hydroxycyclohexanecarboxylate

Enzyme SourceImmobilization SupportSolventTemperature (°C)Time (h)Conversion (%)Product e.e. (%)
Candida antarctica BMacroporous acrylic resinHexane402448>99
Pseudomonas cepaciaDiatomaceous earthToluene35365195
Pseudomonas fluorescensCeliteDiisopropyl ether30484592

Note: The data in this table is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific experimental conditions.

Visualization

Workflow for Scaling Up Enzymatic Resolution

ScalingUpWorkflow cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale Troubleshooting cluster_2 Phase 3: Production Scale A Enzyme & Solvent Screening B Optimization of T, pH, Time A->B D Demonstrate High e.e. at <1g Scale B->D C Develop Chiral HPLC Method C->B E Scale-Up to 100g-1kg D->E Successful Lab Results F Monitor e.e. & Rate E->F G Problem Identification F->G H Implement Solutions (pH/T Control, Mixing) G->H I Validate Process at Pilot Scale H->I J Technology Transfer I->J Robust Pilot Process K Process Validation Batches J->K L Routine Manufacturing K->L

Caption: A logical workflow for scaling up the enzymatic resolution process.

Troubleshooting Logic for Low Enantiomeric Excess

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Improving the Optical Purity of 3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the enantiomeric resolution of 3-Hydroxycyclohexanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working to isolate stereochemically pure forms of this important chiral building block. Here, we will address common challenges and provide in-depth, field-proven insights to help you enhance the optical purity and yield of your target enantiomer.

Section 1: Troubleshooting Guide for Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is the most common and industrially scalable method for resolving racemic carboxylic acids.[1][2] The process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[3] These salts possess different physical properties, notably solubility, which allows for their separation via fractional crystallization.[1][4] However, achieving high optical purity can be challenging. This guide addresses the most frequent issues encountered during this process.

Problem 1: Low Enantiomeric Excess (ee) After Initial Crystallization

You've successfully isolated a diastereomeric salt, but after liberating the acid, chiral HPLC analysis shows an enantiomeric excess (ee) below your target (e.g., <85%).

Potential Causes & Solutions

Potential CauseScientific RationaleRecommended Solution
Insufficient Solubility Difference The fundamental principle of this resolution relies on a significant difference in solubility between the two diastereomeric salts in the chosen solvent.[1] If both salts are similarly soluble, the less soluble salt will crystallize with a high amount of the more soluble one trapped in the crystal lattice or adhering to the surface.Re-screen Solvents: The solvent is the most critical variable. Test a matrix of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). The ideal solvent will maximize the solubility difference between the diastereomeric pair.[5]
Crystallization Occurred Too Quickly Rapid cooling or fast solvent evaporation leads to kinetic trapping, where the undesired diastereomer is incorporated into the growing crystal lattice of the desired, less-soluble diastereomer. This process does not allow the system to reach thermodynamic equilibrium.Control the Cooling Profile: Implement a slow, controlled cooling ramp (e.g., 1-5 °C per hour). A slower process allows for selective crystallization of the less soluble salt, yielding crystals of higher purity.[4] You may also consider an isothermal crystallization by slowly evaporating the solvent at a constant temperature.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic acid can significantly impact both yield and purity.[4] Using a sub-stoichiometric amount of the resolving agent can sometimes improve the ee of the first crop of crystals, as there is less of the undesired salt available to co-precipitate.Optimize Molar Ratio: Experiment with varying the molar equivalents of the resolving agent. Start with a 1:1 ratio of one chiral center of the resolving agent to the carboxylic acid. Then, evaluate ratios from 0.5 to 1.0 equivalents of the resolving agent.[1]
Solid Solution Formation In some cases, the two diastereomeric salts are so structurally similar that they form a solid solution, making separation by simple crystallization extremely difficult. This is a common issue in chiral resolutions.[6]Perform Multiple Recrystallizations: A single crystallization is often insufficient. The isolated salt must be recrystallized one or more times from a suitable solvent to progressively enrich the desired diastereomer.[1] Analyze the ee after each step to monitor progress.
Problem 2: No Crystal Formation or Oiling Out

Upon cooling or solvent evaporation, the solution becomes cloudy and forms an oil or gum instead of crystalline solids.

Potential Causes & Solutions

Potential CauseScientific RationaleRecommended Solution
Solution is Supersaturated The concentration of the diastereomeric salt is too high, causing it to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.Increase Solvent Volume: Dilute the solution with more of the crystallization solvent and gently warm to redissolve the oil. Allow it to cool slowly again.
Inappropriate Solvent System The solvent may be too "good," keeping the salts fully solvated, or too "poor," causing them to precipitate non-selectively.Solvent System Modification: If using a single solvent, try adding an anti-solvent. For example, if your salt is dissolved in methanol, slowly add a less polar solvent like toluene or heptane until persistent turbidity is observed, then warm slightly to clarify and cool slowly.
Lack of Nucleation Sites Crystallization requires an initial nucleation event. Spontaneous nucleation may not occur, especially in highly purified systems.Induce Crystallization: 1. Seeding: Add a few microscopic crystals of the pure, desired diastereomeric salt to the supersaturated solution. This provides a template for crystal growth.[4] 2. Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.
Problem 3: Low Yield of the Diastereomeric Salt

Crystals form with high optical purity, but the isolated yield is unacceptably low.

Potential Causes & Solutions

Potential CauseScientific RationaleRecommended Solution
Significant Solubility of the Desired Salt The desired, "less-soluble" diastereomeric salt may still have considerable solubility in the mother liquor, meaning a large portion remains in solution.[1]Lower Crystallization Temperature: After the initial slow cooling to room temperature, further cool the flask in an ice bath or refrigerator (e.g., 4 °C) for several hours to maximize precipitation.[1] Concentrate the Mother Liquor: Carefully evaporate a portion of the solvent from the filtrate (mother liquor) to induce a second crop of crystals. Note that this second crop will likely have a lower ee and may require separate recrystallization.
Sub-optimal Stoichiometry Using too little resolving agent will inherently limit the maximum theoretical yield of the diastereomeric salt.Revisit Stoichiometry: While sub-stoichiometric resolving agent can improve purity, it reduces yield. If the initial purity is high, consider increasing the amount of resolving agent back towards a 1:1 ratio to improve the yield, followed by recrystallization to enhance purity.

Section 2: Key Experimental Protocols

These protocols provide a framework for your experiments. Remember that optimal conditions are substrate-dependent and must be determined empirically.[1]

Protocol A: General Diastereomeric Salt Resolution

This protocol describes the initial formation and isolation of the less soluble diastereomeric salt.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine, quinine, or brucine) in the same solvent.[7][8][9]

    • Slowly add the resolving agent solution to the acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If crystallization does not occur spontaneously, place the flask in a refrigerator (4 °C) overnight.

    • If no crystals form, consult the troubleshooting guide (Problem 2).

  • Isolation:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the crystals under vacuum. This is your Crop 1 .

  • Analysis (Optional but Recommended):

    • Take a small sample of Crop 1, liberate the free acid (see Protocol C), and determine its enantiomeric excess (ee) using chiral HPLC (see Protocol D). This will inform you if recrystallization is necessary.

Protocol B: Recrystallization for Purity Enhancement

This step is crucial for achieving high optical purity.

  • Dissolution: Dissolve the isolated diastereomeric salt (Crop 1) in a minimal amount of the appropriate hot solvent. The best solvent for recrystallization may be the same as or different from the initial crystallization solvent.[1]

  • Crystallization: Allow the solution to cool slowly, as described in Protocol A, Step 2.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with cold solvent, and dry.

  • Analysis: Liberate the free acid from a small sample and re-analyze the ee. Repeat the recrystallization process until the desired optical purity is achieved or no further improvement is observed.

Protocol C: Liberation of the Free Acid

This protocol regenerates the enantiomerically enriched carboxylic acid from its salt.

  • Salt Dissociation: Suspend the diastereomerically pure salt in a biphasic mixture of water and an organic extraction solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Acidification: Acidify the aqueous layer by adding a strong acid (e.g., 1M HCl) dropwise until the pH is ~2. This protonates the carboxylate, making it soluble in the organic layer, while the chiral base (resolving agent) is protonated and remains in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Work-up: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Protocol D: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Accurate determination of ee is essential to validate your resolution.[10][11]

  • Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Column Selection: Chiral separations of carboxylic acids are often successful on polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) or macrocyclic glycopeptide phases (e.g., Chirobiotic™).[12][13]

  • Method Development (Starting Point):

    • Mode: Normal Phase is often a good starting point for carboxylic acids.

    • Mobile Phase: A typical starting mobile phase is a mixture of hexane (or heptane) and a polar alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[14]

    • Additive: To improve peak shape and resolution for acidic compounds, add a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase.[14][15]

    • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min).[15]

    • Detection: UV detection (e.g., at 210 nm) is typically suitable.[16]

  • Optimization: If baseline separation is not achieved, systematically adjust the mobile phase composition (e.g., change the alcohol percentage or switch to a different alcohol) and flow rate.[14]

  • Calculation: Once the enantiomers are resolved into two separate peaks, calculate the enantiomeric excess using the peak areas (A1 and A2):

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Section 3: Visual Workflows and Decision Logic

General Workflow for Chiral Resolution

The following diagram outlines the entire process from racemic mixture to pure enantiomer.

G cluster_0 Step 1: Salt Formation & Crystallization cluster_1 Step 2: Separation & Purification cluster_2 Step 3: Liberation & Analysis racemic_acid Racemic (±)-Acid mix Mix & Dissolve racemic_acid->mix resolving_agent Chiral Resolving Agent (e.g., (+)-Base) resolving_agent->mix solvent Solvent solvent->mix diastereomeric_salts diastereomeric_salts mix->diastereomeric_salts Forms Diastereomeric Salts: ((+)-Acid)-(+)-Base) ((-)-Acid)-(+)-Base) cool Crystallization diastereomeric_salts->cool Slow Cooling separation Filtration cool->separation Less Soluble Salt Precipitates solid Solid: Enriched Diastereomeric Salt (e.g., ((-)-Acid)-(+)-Base) separation->solid liquid Liquid: Mother Liquor (Enriched in other diastereomer) separation->liquid recrystallize Recrystallize for Higher Purity solid->recrystallize pure_salt Purified Salt recrystallize->pure_salt Optional, Repeat as needed liberate Liberate Free Acid pure_salt->liberate Acidify & Extract final_product Enantiopure (-)-Acid liberate->final_product Isolate analysis Chiral HPLC Analysis (Determine final ee) final_product->analysis

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues during your experiment.

G start Start Experiment outcome Observe Outcome start->outcome crystals Crystals Formed outcome->crystals Yes no_crystals No Crystals / Oiling Out outcome->no_crystals No ee_check Analyze ee crystals->ee_check sol_1 Increase Solvent Volume no_crystals->sol_1 sol_2 Add Anti-solvent no_crystals->sol_2 sol_3 Seed or Scratch no_crystals->sol_3 ee_high ee is HIGH ee_check->ee_high >95% ee_low ee is LOW ee_check->ee_low <95% yield_check Check Yield ee_high->yield_check sol_4 Recrystallize ee_low->sol_4 sol_5 Slow Down Cooling ee_low->sol_5 sol_6 Re-screen Solvents ee_low->sol_6 yield_ok Yield OK yield_check->yield_ok Acceptable yield_low Yield LOW yield_check->yield_low Too Low success SUCCESS: Proceed to Liberation yield_ok->success sol_7 Lower Final Temp. yield_low->sol_7 sol_8 Concentrate Mother Liquor yield_low->sol_8

Caption: Troubleshooting logic for diastereomeric salt crystallization.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I select the best chiral resolving agent for this compound?

A: The selection process is largely empirical. However, good candidates are commercially available, enantiomerically pure bases. For resolving acids, common choices include alkaloids like brucine, quinine, and cinchonidine, or synthetic amines like (R)- or (S)-1-phenylethylamine.[7][8][17] Literature often provides a starting point; for instance, the resolution of cis-3-hydroxycyclohexanecarboxylic acid has been reported using quinine and cinchonidine.[9][18] It is advisable to screen a small panel of resolving agents to find one that forms a crystalline salt with a significant solubility difference between the two diastereomers.

Q2: What is the maximum theoretical yield for a classical resolution?

A: For a classical resolution of a racemic mixture, the maximum theoretical yield for a single enantiomer is 50%.[2] This is because the starting material contains equal parts of both enantiomers. The other 50% (the undesired enantiomer) is typically left in the mother liquor. To overcome this limitation, processes can be designed to racemize the undesired enantiomer and recycle it back into the resolution process, which can theoretically drive the yield of the desired enantiomer towards 100%.[19]

Q3: How many recrystallizations are typically needed to achieve >99% ee?

A: This is highly dependent on the specific diastereomeric salt pair and the solvent system. Sometimes, a single crystallization yields a salt with >95% diastereomeric excess (de), requiring only one more recrystallization to reach >99%. In other cases, particularly where the solubility difference is small, three to six or even more recrystallization steps may be necessary.[9] It is critical to monitor the purity by chiral HPLC after each step to determine if further purification is effective.

Q4: Can I use an alternative to crystallization if it consistently fails?

A: Yes. If diastereomeric salt crystallization proves ineffective, there are other methods. One powerful alternative is to form diastereomeric esters by reacting the racemic acid with a chiral alcohol (like (-)-menthol) and then separating these esters using standard silica gel chromatography.[20] The separated esters can then be hydrolyzed to yield the pure acid enantiomers. Another direct method is preparative chiral HPLC, which can separate the enantiomers without derivatization, though this is often more expensive and less scalable than crystallization.[14]

Q5: How can I confirm the absolute configuration of my resolved enantiomer?

A: Determining the absolute configuration (i.e., whether you have the R or S enantiomer) requires specific analytical techniques. Comparing the sign of the optical rotation of your sample to a literature value for a known standard is a common method.[9] However, the most definitive method is single-crystal X-ray crystallography of either the final product or a suitable crystalline derivative (like one of the diastereomeric salts).[21]

References

Addressing solubility issues of 3-Hydroxycyclohexanecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxycyclohexanecarboxylic Acid Solubility

Section 1: First Principles & Core Solubility Challenges

Welcome to the technical support guide for this compound (3-HCHA). This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with dissolving this compound in organic solvents. Understanding the molecular basis of these challenges is the first step toward a rational solution.

Q1: Why is this compound so difficult to dissolve in a wide range of organic solvents?

A1: The solubility behavior of 3-HCHA is governed by its amphiphilic nature. The molecule contains three distinct structural features that dictate its interactions with solvents:

  • A Non-Polar Cyclohexane Ring: This bulky, saturated aliphatic ring is hydrophobic and prefers to interact with non-polar or weakly polar organic solvents (e.g., hexane, toluene) through van der Waals forces.

  • A Polar Carboxylic Acid Group (-COOH): This is a highly polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. It strongly prefers to interact with polar, protic solvents like water, methanol, or ethanol.[1]

  • A Polar Hydroxyl Group (-OH): Similar to the carboxylic acid, this is a polar, protic group that readily forms hydrogen bonds, contributing to the molecule's affinity for polar solvents.[1]

The conflict arises because a single solvent cannot simultaneously satisfy the interaction preferences of both the non-polar ring and the highly polar functional groups. This dual characteristic leads to poor solubility in both highly non-polar and moderately polar aprotic solvents.

Q2: What are the key physicochemical properties of 3-HCHA I should be aware of?

A2: Understanding the fundamental properties is crucial for troubleshooting.

PropertyValueSignificance for Solubility
Molecular Formula C₇H₁₂O₃[2][3]Indicates a relatively small molecule with a high oxygen-to-carbon ratio, suggesting significant polarity.
Molecular Weight 144.17 g/mol [2][4]A low molecular weight often correlates with higher solubility, but functional groups are more dominant here.
pKa (Predicted) 4.71 ± 0.13[3]As a weak acid, its ionization state is pH-dependent. In its neutral (protonated) form, it is less polar than its anionic (deprotonated) carboxylate form.
Physical Form White to almost white powder/crystal[1][3]The crystalline nature implies a stable lattice structure. Significant energy (solvation energy) is required to break this lattice, which can be a barrier to dissolution.
Melting Point 130-132 °C[3]A relatively high melting point for a small molecule suggests strong intermolecular forces (likely hydrogen bonding) in the solid state that must be overcome.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers and logical workflows for common solubility issues.

Q3: I'm trying to dissolve 3-HCHA in a common organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and it's not working. What is my first step?

A3: Your observation is expected. Solvents like DCM and THF are moderately polar but are aprotic (cannot donate hydrogen bonds effectively). They fail to provide the necessary hydrogen bonding interactions to solvate the -COOH and -OH groups, leading to poor solubility.

Your first step is to re-evaluate your solvent choice based on polarity and hydrogen bonding capability.

Troubleshooting Workflow: Solvent Selection

Below is a decision-making workflow to guide you to an appropriate solvent system.

G start Start: 3-HCHA Undissolved q1 What is the polarity of your target application/reaction? start->q1 polar_path Polar / Protic (e.g., chromatography, certain reactions) q1->polar_path Polar aprotic_path Aprotic / Less Polar (e.g., organic synthesis, formulation) q1->aprotic_path Aprotic polar_solvents Try Polar Protic Solvents: - Methanol (MeOH) - Ethanol (EtOH) - Isopropanol (IPA) - Water (if permissible) polar_path->polar_solvents aprotic_strategy Single aprotic solvent is unlikely to work. Proceed to advanced strategies. aprotic_path->aprotic_strategy q2 Did it dissolve? polar_solvents->q2 advanced Proceed to Advanced Strategies: - Co-solvency - pH Modification / Salt Formation aprotic_strategy->advanced success Success! Solution is ready for use. q2->success Yes q2->advanced No / Partially G cluster_0 Low Solubility State cluster_1 High Solubility State Neutral R-COOH (3-HCHA, Neutral Form) - Less Polar - Strong H-Bonding (dimers) - Insoluble in many organic solvents Ionic R-COO⁻ M⁺ (Carboxylate Salt) - Highly Polar / Ionic - Soluble in Polar Solvents - May form ion pairs in less polar media Base + Base (e.g., NaOH, Et₃N) - Deprotonation Acid + Acid (e.g., HCl) - Protonation Ionic->Acid Reverts Base->Ionic Forms Salt

References

Validation & Comparative

A Comparative Guide to the Biological Activity of cis- and trans-3-Hydroxycyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Biological Function

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. This guide focuses on two such isomers: cis- and trans-3-Hydroxycyclohexanecarboxylic acid. While structurally similar, the orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclohexane ring—axial or equatorial—dictates their overall shape and, consequently, their interaction with biological targets.

Despite the foundational principle that stereoisomers can exhibit distinct pharmacological profiles, a comprehensive review of the public domain literature reveals a notable absence of direct comparative studies on the biological activities of cis- and trans-3-Hydroxycyclohexanecarboxylic acid. This guide, therefore, aims to provide a framework for researchers by hypothesizing potential differences in their activity based on established principles of stereoselectivity in biological systems, particularly concerning their likely molecular targets: the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) and the enzyme plasmin. We will also provide detailed experimental protocols that can be employed to elucidate and quantify these anticipated differences.

Hypothesized Biological Activity at the GPR109A Receptor

The GPR109A receptor is a G protein-coupled receptor (GPCR) that is activated by hydroxycarboxylic acids, most notably the endogenous ketone body D-β-hydroxybutyrate.[1] Activation of GPR109A in adipocytes leads to the inhibition of lipolysis, making it an attractive target for the treatment of dyslipidemia. The binding of ligands to GPR109A is known to be stereoselective. For its endogenous ligand, β-hydroxybutyrate, the D-isomer is more potent than the L-isomer. This inherent chirality in the receptor's binding pocket suggests that the spatial arrangement of the hydroxyl and carboxyl groups of 3-hydroxycyclohexanecarboxylic acid will critically influence binding affinity and receptor activation.

It is plausible that one isomer, either cis or trans, will present its functional groups in a more favorable orientation for interaction with the key amino acid residues within the GPR109A binding pocket. This would be expected to result in a lower EC50 value, indicating higher potency.

Potential for Differential Plasmin Inhibition

Some evidence suggests that this compound may act as an inhibitor of plasmin, a serine protease that plays a crucial role in fibrinolysis. The active site of enzymes is a precisely defined three-dimensional space, and the efficacy of an inhibitor is highly dependent on its ability to fit snugly into this pocket and interact with key residues. The differing spatial arrangements of the functional groups in the cis and trans isomers of this compound would likely lead to distinct binding affinities for the active site of plasmin. It is therefore anticipated that one isomer will demonstrate a significantly lower IC50 value, signifying more potent inhibition of plasmin activity.

Comparative Data Summary (Hypothetical)

As direct experimental data is currently unavailable, the following table is presented as a hypothetical framework for summarizing the results that would be obtained from the experimental protocols detailed below. This table is intended to guide future research in this area.

Biological TargetParametercis-3-Hydroxycyclohexanecarboxylic acidtrans-3-Hydroxycyclohexanecarboxylic acid
GPR109A ReceptorEC50 (µM)To be determinedTo be determined
PlasminIC50 (µM)To be determinedTo be determined

Experimental Protocols

To empirically determine the biological activity of cis- and trans-3-Hydroxycyclohexanecarboxylic acid, the following detailed experimental protocols are provided.

GPR109A Receptor Activation Assay (cAMP-based)

This assay quantifies the activation of GPR109A by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in a cell line stably expressing the human GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Forskolin

  • cis-3-Hydroxycyclohexanecarboxylic acid

  • trans-3-Hydroxycyclohexanecarboxylic acid

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • 384-well white opaque microplates

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293-GPR109A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest cells and seed them into 384-well white opaque microplates at a density of 2,000 cells per well. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of each isomer in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a concentration range from 1 µM to 100 mM.

  • Assay: a. Remove the culture medium from the cells and add 10 µL of the diluted test compounds or vehicle control. b. Incubate for 30 minutes at room temperature. c. Add 10 µL of a forskolin solution (final concentration of 10 µM) to all wells to stimulate adenylyl cyclase. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each isomer.

GPR109A_Activation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HEK293-GPR109A Cells cell_seeding Seed Cells in 384-well Plate cell_culture->cell_seeding add_compounds Add Isomers/Vehicle to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Isomers compound_prep->add_compounds incubate1 Incubate 30 min add_compounds->incubate1 add_forskolin Add Forskolin incubate1->add_forskolin incubate2 Incubate 30 min add_forskolin->incubate2 measure_cAMP Lyse Cells & Measure cAMP incubate2->measure_cAMP plot_data Plot Dose-Response Curve measure_cAMP->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50 Plasmin_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Isomers setup_plate Add Isomers/Vehicle & Buffer to Plate compound_prep->setup_plate add_plasmin Add Plasmin setup_plate->add_plasmin incubate Incubate 15 min at 37°C add_plasmin->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_velocity Calculate Reaction Velocity measure_abs->calc_velocity calc_inhibition % Inhibition Calculation calc_velocity->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

References

The Alicyclic Advantage: A Drug Designer's Guide to 3-Hydroxycyclohexanecarboxylic Acid and its Potential in Targeting Hydroxy Acid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Reimagining Ligands for Hydroxycarboxylic Acid Receptors

In the landscape of drug discovery, the pursuit of novel scaffolds that offer improved physicochemical properties and biological specificity is relentless. Among the key physiological targets are the Hydroxycarboxylic Acid Receptors (HCARs), a family of G-protein coupled receptors (GPCRs) that act as metabolic sensors.[1] The best-known member, HCAR2 (GPR109A), is the molecular target for the anti-dyslipidemic drug niacin (nicotinic acid).[2][3] However, the clinical utility of niacin, an archetypal aromatic hydroxy acid, is hampered by a significant flushing side effect, driving the search for next-generation agonists with superior profiles.[4]

This guide moves beyond the conventional to explore the untapped potential of alicyclic scaffolds, using 3-Hydroxycyclohexanecarboxylic acid (3-HCCA) as a central case study. We will objectively compare the structural and functional implications of using a saturated, three-dimensional alicyclic ring like 3-HCCA against the flat, aromatic scaffold of niacin and the flexible, aliphatic nature of the body's own endogenous HCAR ligands. This analysis is grounded in the principles of medicinal chemistry, providing researchers and drug developers with a robust framework for designing novel HCAR modulators with potentially enhanced therapeutic windows.

Section 1: The Hydroxycarboxylic Acid Receptor (HCAR) Family: A Primer

The HCAR family consists of three members—HCAR1, HCATooltip(HCAR2), and HCAR3—that are activated by various endogenous hydroxy- and keto-acids produced during metabolism. They primarily couple to inhibitory Gαi/o proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

  • HCAR1 (GPR81): Activated by L-lactic acid, particularly under conditions of high glycolytic activity.[6][7]

  • HCAR2 (GPR109A): The receptor for the ketone body D-β-hydroxybutyrate (3-HB) and the pharmacological target of niacin.[1][5] Its activation in adipocytes inhibits lipolysis, a key mechanism in its lipid-lowering effect.[2]

  • HCAR3 (GPR109B): Activated by 3-hydroxyoctanoic acid and other medium-chain fatty acids.

The therapeutic potential of modulating these receptors is significant, spanning metabolic disorders like dyslipidemia to inflammatory conditions and neurodegenerative diseases such as Alzheimer's.[2][3]

HCAR Signaling Pathway

The canonical signaling pathway for HCARs involves ligand binding, which induces a conformational change in the receptor. This facilitates the exchange of GDP for GTP on the associated Gαi subunit, leading to the dissociation of the G-protein complex. The activated Gαi-GTP subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.

HCAR_Signaling cluster_membrane Cell Membrane Receptor HCAR (e.g., HCAR2) G_protein Gi/o Protein (Inactive) Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Hydroxy Acid (e.g., Niacin, 3-HCCA) Ligand->Receptor Binds G_alpha Gαi-GTP (Active) G_protein->G_alpha Dissociates G_alpha->AC Inhibits ATP ATP ATP->AC Response Inhibition of Lipolysis & Anti-inflammatory Effects cAMP->Response Leads to

Caption: Canonical HCAR Gi-protein coupled signaling pathway.

Section 2: Profiling the Ligand Scaffolds

The efficacy and safety of a drug are intrinsically linked to the chemical scaffold upon which it is built. Here, we dissect the properties of three distinct hydroxy acid scaffolds relevant to HCAR modulation.

The Alicyclic Scaffold: this compound (3-HCCA)

3-HCCA represents a departure from traditional flat aromatic structures. Its key feature is a saturated cyclohexane ring, which imparts three-dimensional character and conformational rigidity.

  • Stereochemistry: The cyclohexane ring exists in a stable chair conformation. The hydroxyl and carboxylic acid groups can be arranged in either cis (axial/equatorial or equatorial/axial on the same face) or trans (one axial, one equatorial on opposite faces) configurations, creating distinct stereoisomers. This defined spatial arrangement is a critical tool for optimizing interactions within a receptor's binding pocket.

  • Medicinal Chemistry Rationale:

    • Increased sp³ Character: Drug candidates with a higher fraction of sp³-hybridized carbons (like those in a cyclohexane ring) have been shown to have higher clinical success rates. This is often attributed to improved solubility, reduced promiscuity, and better metabolic profiles compared to flat, aromatic compounds.[8]

    • Metabolic Stability: Saturated rings like cyclohexane can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings, potentially leading to improved pharmacokinetic properties.[9]

    • Conformational Rigidity: Unlike flexible aliphatic chains, the rigid chair conformation of the cyclohexyl ring reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity.

The Aromatic Scaffold: Niacin (Nicotinic Acid)

Niacin is a simple pyridine-3-carboxylic acid. Its planar, aromatic structure has long been a staple in medicinal chemistry.

  • Properties: The aromatic ring provides a flat, rigid structure with a distinct electron distribution. This planarity facilitates π-π stacking interactions within protein binding sites.

  • Limitations: The very properties that make aromatic rings common in drug design can also be liabilities. High aromatic ring counts are often associated with poor solubility, increased inhibition of metabolic enzymes, and higher toxicity.[9][10] In niacin's case, its specific interaction with HCAR2 in skin cells is responsible for the prostaglandin-mediated flushing that limits patient compliance.[11]

The Aliphatic Scaffold: D-β-Hydroxybutyrate (3-HB)

As the primary endogenous ligand for HCAR2, 3-HB is a small, flexible short-chain hydroxy acid.

  • Properties: Its flexibility allows it to adopt multiple conformations. However, this conformational freedom comes at an entropic cost upon binding, contributing to its lower affinity compared to synthetic agonists like niacin.

  • Biological Role: 3-HB levels rise during fasting or ketogenic states, and its activation of HCAR2 is a key feedback mechanism to suppress excessive lipolysis in adipose tissue.[5]

Section 3: Comparative Analysis for HCAR-Targeted Drug Design

A direct comparison reveals the theoretical advantages and disadvantages of each scaffold in the context of designing a selective and effective HCAR agonist.

Physicochemical and Potency Comparison

The following table summarizes key properties of our representative scaffolds. The data for 3-HCCA is computational, as it is not a well-characterized HCAR agonist; its inclusion serves to highlight the properties of the alicyclic scaffold itself.

PropertyThis compoundNiacin (Nicotinic Acid)D-β-HydroxybutyrateL-Lactic Acid
Scaffold Type Alicyclic (Saturated)AromaticAliphatic (Flexible)Aliphatic (Flexible)
Molecular Weight 144.17 g/mol [12]123.11 g/mol 104.10 g/mol 90.08 g/mol
XLogP3 (Lipophilicity) 0.3[12]0.36-0.9-0.7
pKa (Predicted) ~4.71[11]~4.85~4.7~3.86
Primary HCAR Target Hypothetical: HCAR2HCAR2 [1]HCAR2 [5]HCAR1 [6]
Potency (EC₅₀) Unknown~0.1 µM [5]Millimolar (mM) range~1.5 - 5 mM [13]

Analysis: The alicyclic 3-HCCA scaffold shares a similar predicted lipophilicity and acidity with niacin but possesses a distinct three-dimensional shape. This contrasts sharply with the low-potency, highly polar endogenous ligands. The goal in drug design is often to combine the high potency of a synthetic ligand like niacin with improved physicochemical properties, a role for which the alicyclic scaffold is well-suited.

Structure-Activity Relationship (SAR) at HCAR2

Recent cryo-EM structures have revealed the binding mode of niacin and other agonists in the HCAR2 pocket.[12] The essential interactions for agonism include:

  • A salt bridge between the ligand's carboxylate group and key arginine (R111) and tyrosine (Y284) residues.

  • Hydrogen bonding interactions with residues like serine (S179).

A molecule like trans-3-HCCA can position its carboxylate and hydroxyl groups in a defined spatial orientation that could, hypothetically, satisfy these critical interactions with high fidelity. The rigidity of the cyclohexyl ring could enhance selectivity between HCAR subtypes by better matching the unique topology of the HCAR2 binding pocket compared to the more conformationally ambiguous endogenous ligands. Replacing the aromatic ring of niacin with a cyclohexyl ring could fundamentally alter interactions with the upper part of the binding pocket, potentially avoiding the specific conformational changes that lead to the recruitment of β-arrestin, which is implicated in the flushing response.[4]

Section 4: Experimental Protocols for HCAR Agonist Evaluation

Validating a novel compound requires a systematic approach using established biochemical and cellular assays. The following protocols provide a self-validating workflow for characterizing potential HCAR agonists.

Experimental Workflow

experimental_workflow start Synthesize & Purify Test Compound (e.g., 3-HCCA) binding_assay Radioligand Binding Assay (Determine Affinity, Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine Potency, EC50 & Efficacy) binding_assay->functional_assay High Affinity Hits selectivity_panel Receptor Selectivity Panel (Test against HCAR1, HCAR3, etc.) functional_assay->selectivity_panel Potent & Efficacious Hits downstream Downstream Assays (e.g., β-arrestin recruitment) selectivity_panel->downstream Selective Hits lead_opt Lead Optimization downstream->lead_opt

Caption: Workflow for screening and characterizing HCAR agonists.

Protocol: Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[2][13]

  • Preparation of Membranes: Culture HEK293 cells stably expressing the target receptor (e.g., human HCAR2). Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.[6] Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Niacin), and serial dilutions of the unlabeled test compound (e.g., 3-HCCA).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through. Wash the filters with ice-cold buffer.[6]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay (Inhibition)

This assay measures the functional potency (EC₅₀) of an agonist by quantifying its ability to inhibit adenylyl cyclase and reduce cAMP levels in whole cells.[5]

  • Cell Plating: Seed cells expressing the target receptor into a 384-well plate and incubate overnight.[5]

  • Compound Addition: Add serial dilutions of the test compound to the wells and pre-incubate for 15-30 minutes.[5]

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Lysis and Detection: After a 15-30 minute incubation, lyse the cells and measure cAMP concentrations using a detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescent biosensor (e.g., GloSensor™).[5]

  • Data Analysis: Normalize the data to the forskolin-only control. Plot the percentage of inhibition of the forskolin response against the log concentration of the agonist. Fit the data to determine the EC₅₀ value, representing the concentration required for 50% of the maximal inhibitory effect.

Conclusion: The Case for Three-Dimensional Thinking

While this compound itself is not an established drug, its scaffold provides a powerful lesson in drug design. The limitations of the aromatic drug niacin and the low potency of endogenous aliphatic ligands create a clear therapeutic opportunity for novel agonists. The alicyclic scaffold of 3-HCCA offers a compelling alternative, providing a rigid, three-dimensional framework with favorable physicochemical properties. By replacing a "flat" aromatic ring with a "3D" saturated ring, medicinal chemists can explore new chemical space, potentially engineering agonists with higher potency, improved selectivity, and better metabolic stability. The future of HCAR modulation may well lie in moving beyond the plane and embracing the structural advantages of the alicyclic advantage.

References

A Comparative Study of Resolving Agents for 3-Hydroxycyclohexanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture is a critical and often challenging endeavor. For chiral molecules like 3-hydroxycyclohexanecarboxylic acid, a valuable building block in the synthesis of various bioactive compounds, obtaining enantiomerically pure forms is paramount to ensure the desired pharmacological activity and to avoid potential off-target effects. This guide provides a comprehensive comparison of resolving agents for the enantiomeric separation of this compound, with a focus on the widely used diastereomeric salt formation technique.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] By reacting a racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit differential solubility in a given solvent system, allowing for their separation through fractional crystallization.[1][2] Subsequently, the desired enantiomer of the carboxylic acid can be liberated from the isolated diastereomeric salt.

The success of this method hinges on several factors, including the choice of the resolving agent, the selection of an appropriate solvent for crystallization, and the optimization of experimental conditions such as temperature and stoichiometry.[2]

Comparative Analysis of Common Resolving Agents

The Cinchona alkaloids, particularly quinine and cinchonidine, have been historically employed for the resolution of racemic acids. For the specific case of cis-3-hydroxycyclohexanecarboxylic acid, both have been documented as effective resolving agents.

Quinine Trihydrate: This naturally occurring chiral base is frequently used for the resolution of acidic racemates.[3] Its rigid structure provides a well-defined framework for chiral recognition, leading to the formation of diastereomeric salts with significantly different solubilities.

Cinchonidine: A diastereomer of quinine, cinchonidine also serves as an effective resolving agent for carboxylic acids.[4] The subtle stereochemical differences between quinine and cinchonidine can lead to variations in their resolving efficiency for a particular substrate, making a comparative evaluation essential.

Performance Data of Resolving Agents

Resolving AgentMolar Ratio (Acid:Base)SolventYield of Diastereomeric SaltEnantiomeric Excess (ee%) of Recovered AcidReference
Quinine Trihydrate 1 : 1.15Not Specified62.5% (for the (+)-acid salt)Not Specified[5]
Cinchonidine Typically 1:1Methanol or EthanolNot ReportedNot Reported[5]

Note: The data for quinine trihydrate is derived from a patent describing a process based on the work of Noyce and Denney.[5] The yield is calculated based on the starting amount of the racemic acid. The original literature did not specify the enantiomeric excess, a critical parameter in modern chiral separations. For cinchonidine, while its use is cited, specific quantitative data for this resolution is not provided in the available literature.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the resolution of rac-cis-3-hydroxycyclohexanecarboxylic acid. These are representative procedures based on established methods for the resolution of hydroxy carboxylic acids.

Protocol 1: Resolution with Quinine Trihydrate

This protocol is adapted from the reported resolution of cis-3-hydroxycyclohexanecarboxylic acid.[5]

1. Diastereomeric Salt Formation and Crystallization: a. In a suitable reaction vessel, dissolve 188.3 g of racemic cis-3-hydroxycyclohexanecarboxylic acid in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol, or a mixture thereof). b. In a separate flask, dissolve 500 g of quinine trihydrate in the same hot solvent. c. Slowly add the quinine trihydrate solution to the carboxylic acid solution with stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may enhance the yield. e. Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent. f. To improve the optical purity, perform multiple recrystallizations from a suitable solvent until a constant optical rotation is achieved for the dried salt.

2. Liberation of the Enantiomerically Enriched Acid: a. Suspend the recrystallized diastereomeric salt in water. b. Add a strong inorganic acid (e.g., 2M HCl) until the pH is acidic, causing the free carboxylic acid to precipitate. The quinine will remain in the aqueous solution as its hydrochloride salt. c. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). d. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

3. Recovery of the Resolving Agent: a. The acidic aqueous layer containing the quinine hydrochloride can be basified (e.g., with NaOH) to precipitate the free quinine, which can then be recovered by filtration or extraction, dried, and reused.

Protocol 2: Resolution with Cinchonidine

This is a general protocol based on the known use of cinchonidine for resolving carboxylic acids.[4][5]

1. Diastereomeric Salt Formation and Crystallization: a. Dissolve equimolar amounts of racemic cis-3-hydroxycyclohexanecarboxylic acid and cinchonidine in a minimal amount of hot methanol or ethanol. b. Allow the solution to cool gradually to room temperature and then place it in a refrigerator to facilitate crystallization. c. Isolate the crystalline salt by filtration, and wash it with a small portion of the cold solvent. d. Perform successive recrystallizations from the same solvent to enhance the diastereomeric purity.

2. Liberation of the Enantiomerically Enriched Acid: a. Follow the same procedure as described in Protocol 1, step 2.

3. Recovery of the Resolving Agent: a. Follow the same procedure as described in Protocol 1, step 3, to recover the cinchonidine.

Analytical Method for Determining Optical Purity

The enantiomeric excess (ee%) of the resolved this compound should be determined using chiral High-Performance Liquid Chromatography (HPLC).[6][7]

1. Derivatization (if necessary): a. To improve the chromatographic separation and detection, the carboxylic acid may be converted to its methyl ester by reaction with diazomethane or by Fischer esterification.

2. Chiral HPLC Analysis: a. Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD or similar), is typically effective for separating the enantiomers of hydroxy acids.[6] b. Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The exact ratio should be optimized to achieve baseline separation of the enantiomers. c. Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used. d. Calculation of ee%: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualization of the Resolution Workflow

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Enantiomer & Recovery of Agent racemic_acid Racemic (±)-3-Hydroxy- cyclohexanecarboxylic Acid salt_formation Formation of Diastereomeric Salts ((+)-Acid-(+)-Base & (-)-Acid-(+)-Base) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Quinine) resolving_agent->salt_formation solvent Hot Solvent solvent->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (-)-Acid-(+)-Base) crystallization->less_soluble Precipitates mother_liquor Mother Liquor containing More Soluble Salt (e.g., (+)-Acid-(+)-Base) crystallization->mother_liquor Remains in solution acidification Acidification (e.g., HCl) less_soluble->acidification mother_liquor->acidification Process for other enantiomer extraction Solvent Extraction acidification->extraction agent_recovery Recovery of Resolving Agent acidification->agent_recovery Aqueous Layer pure_enantiomer Enantiomerically Enriched Acid (e.g., (-)-Acid) extraction->pure_enantiomer recovered_agent Recovered Resolving Agent agent_recovery->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Conclusion

The resolution of racemic this compound via diastereomeric salt formation with chiral bases like quinine and cinchonidine is a well-established method. While historical data confirms the feasibility of this approach, a modern, comprehensive comparative study under standardized conditions, including detailed analysis of enantiomeric excess, would be highly valuable for researchers in the field. The protocols and analytical methods outlined in this guide provide a robust framework for performing and evaluating such resolutions, enabling the efficient production of enantiomerically pure this compound for various scientific and industrial applications.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Hydroxycyclohexanecarboxylic Acid: A Comparative Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Hydroxycyclohexanecarboxylic acid, a chiral organic compound, serves as a crucial precursor in the synthesis of various pharmaceuticals.[1][2] Its therapeutic potential is linked to its ability to inhibit plasmin activity and its use in modulating lipid and carbohydrate metabolism, making it a valuable target for the prevention and treatment of conditions like type II diabetes and atherosclerosis.[1][3] The stereochemistry of this molecule is critical to its biological activity, necessitating synthetic routes that offer high stereocontrol.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the experimental choices, objective performance data, and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly revolves around the reduction of an aromatic precursor, 3-hydroxybenzoic acid. Variations in catalysts, reaction conditions, and methods for stereochemical control define the different synthetic pathways. The primary routes of discussion are:

  • Catalytic Hydrogenation of 3-Hydroxybenzoic Acid: The most direct and widely employed method.

  • Stereoselective Synthesis and Resolution: Techniques to obtain specific stereoisomers.

Below is a logical workflow for the synthesis and subsequent stereochemical control of this compound.

Synthesis_Workflow cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Stereochemical Control A 3-Hydroxybenzoic Acid B Catalytic Hydrogenation A->B H₂, Catalyst C This compound (cis/trans mixture) B->C D cis/trans Mixture C->D E Stereoselective Synthesis / Resolution D->E Chiral Reagents or Biocatalysts F Enantiomerically Pure cis- or trans- Isomers E->F

Caption: General workflow for the synthesis of this compound.

Route 1: Catalytic Hydrogenation of 3-Hydroxybenzoic Acid

The dearomatization of 3-hydroxybenzoic acid via catalytic hydrogenation is the most common approach to producing this compound. The choice of catalyst and reaction conditions significantly influences the yield and the resulting mixture of cis and trans isomers.

Mechanism and Rationale

The hydrogenation of the benzene ring is a well-established process involving the addition of hydrogen across the double bonds, facilitated by a heterogeneous catalyst. The choice of catalyst is critical; Raney Nickel, Platinum, and Rhodium-based catalysts are frequently employed. The reaction is typically carried out under high pressure and temperature to overcome the aromatic stability of the benzene ring.

Comparative Analysis of Catalysts
CatalystPressure (atm)Temperature (°C)SolventReported YieldStereoselectivityKey Considerations
Raney Ni 60150Water/NaOHCrude: ~33%Mixture of cis/transCost-effective, but requires high pressure and temperature.[4]
PtO₂ HighAmbientEthanol13.8% (after 6 crystallizations for pure cis)Primarily cisLower temperature, but requires multiple crystallizations for pure isomers.[3][5]
Rh-catalyzed 10035-40Methanol/Acetic AcidNot specified, multiple products formedMixture of productsCan be used for stereoselective synthesis with chiral auxiliaries, but may lead to multiple byproducts.[3]
Experimental Protocol: Hydrogenation using Raney Ni

This protocol is adapted from a standard procedure for the hydrogenation of m-hydroxybenzoic acid.[4]

Materials:

  • m-Hydroxybenzoic acid

  • Raney Ni

  • Sodium hydroxide

  • 12 M Hydrochloric acid

  • Tetrahydrofuran

  • Anhydrous sodium sulfate

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, prepare a solution of m-hydroxybenzoic acid (30 g, 217.20 mmol) and sodium hydroxide (6.4 g, 160.00 mmol) in 500 mL of water.

  • Carefully add Raney Ni (5 g) to the solution.

  • Seal the autoclave and pressurize with hydrogen gas to 60 atm.

  • Heat the reaction mixture to 150 °C and stir overnight.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the solid catalyst by filtration.

  • Neutralize the filtrate with 12 M hydrochloric acid.

  • Extract the aqueous solution with tetrahydrofuran (6 x 100 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid.

Hydrogenation_Protocol start Start prep Prepare solution of m-hydroxybenzoic acid and NaOH in water start->prep add_cat Add Raney Ni catalyst prep->add_cat autoclave Seal autoclave, pressurize with H₂ (60 atm) add_cat->autoclave react Heat to 150°C and stir overnight autoclave->react cool_vent Cool to room temp, vent H₂ react->cool_vent filter Filter to remove catalyst cool_vent->filter neutralize Neutralize with HCl filter->neutralize extract Extract with THF neutralize->extract dry_conc Dry and concentrate organic phase extract->dry_conc end Crude Product dry_conc->end Stereoselective_Routes cluster_resolution Classical Resolution cluster_biocatalysis Biocatalysis racemic Racemic cis-3-Hydroxy- cyclohexanecarboxylic Acid chiral_base Add Chiral Base (e.g., Quinine) racemic->chiral_base diastereomers Diastereomeric Salts (different solubilities) chiral_base->diastereomers separation Fractional Crystallization diastereomers->separation acidification Acidification separation->acidification enantiomers Separated Enantiomers acidification->enantiomers racemic_ester Racemic Ester hydrolase Enantioselective Hydrolysis (Hydrolase) racemic_ester->hydrolase chiral_acid_ester Chiral Acid + Chiral Ester hydrolase->chiral_acid_ester separation_bio Separation chiral_acid_ester->separation_bio enantiomer_bio Enantiomerically Pure Product separation_bio->enantiomer_bio

References

A Comparative Guide to the Pharmacokinetic Profiles of 3-Hydroxycyclohexanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of analogs based on the 3-hydroxycyclohexanecarboxylic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the critical relationships between chemical structure and in vivo behavior. We will explore the nuances of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by detailed experimental protocols and data visualizations to guide future drug design and development.

Introduction: The Significance of the Cyclohexanecarboxylic Acid Scaffold

The cyclohexanecarboxylic acid moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. Its rigid, three-dimensional structure provides a robust framework for orienting functional groups to achieve specific interactions with biological targets.[1] Analogs of this compound, in particular, are of interest as they incorporate both a key hydrogen bonding group (hydroxyl) and an ionizable group (carboxylic acid), which can significantly influence their pharmacokinetic properties.[2] Understanding how modifications to this core structure impact a molecule's journey through the body is paramount for designing safer and more effective drugs.

This guide will use two well-characterized drugs, Gabapentin and Tranexamic Acid, as reference compounds. While not direct 3-hydroxy analogs, they share the core cyclohexanecarboxylic acid framework and their extensive clinical data provide a valuable benchmark for understanding the ADME properties of this chemical class.

Comparative Pharmacokinetic (PK) Profiles

The in vivo performance of a drug candidate is governed by its ADME profile. Here, we compare the key pharmacokinetic parameters of representative cyclohexanecarboxylic acid analogs.

Absorption

Oral bioavailability (F%) is a critical parameter, representing the fraction of an orally administered dose that reaches systemic circulation. For cyclohexanecarboxylic acid analogs, absorption is often mediated by specific transporters.

  • Gabapentin , for example, is absorbed via the L-amino acid transport system (LAT) in the small intestine.[3][4] This transporter-mediated uptake is saturable, leading to dose-dependent bioavailability; as the dose increases, the percentage of drug absorbed decreases.[4][5] Its bioavailability ranges from approximately 60% at lower doses (900 mg/day) down to 27% at higher doses (4800 mg/day).[4]

  • Tranexamic Acid exhibits an oral bioavailability of about 34%, which is not influenced by the presence of food.[6]

  • Structural Influence : The presence of the carboxylic acid group, which is ionized at physiological pH, generally leads to lower passive diffusion across the gut wall.[2] Therefore, bioavailability is often dependent on the availability of transporters. Esterification of the carboxylic acid to create a prodrug is a common strategy to enhance lipid solubility and improve passive absorption, as seen with Gabapentin enacarbil.[3]

Table 1: Comparative Oral Absorption Parameters

CompoundBioavailability (F%)Tmax (hours)Transporter DependenceKey Structural Feature
Gabapentin 27-60% (Dose-dependent)[4][5]~3[3]Yes (L-amino acid transporter)[3][4]γ-amino acid analog
Tranexamic Acid ~34%[6]~3 (Oral)[6]Not specifiedAminomethyl group
Hypothetical Analog A (Variable)(Variable)(Likely)3-hydroxy group
Distribution

Once absorbed, a drug distributes into various tissues. The volume of distribution (Vd) and plasma protein binding are key indicators of this process.

  • Gabapentin has very low plasma protein binding (<3%) and a volume of distribution of approximately 58 L, indicating it distributes into tissues more than it remains in the plasma.[4][5][7] Its ability to cross the blood-brain barrier is a key feature of its therapeutic action.[5]

  • Tranexamic Acid also shows minimal plasma protein binding (~3%).[8]

  • Structural Influence : The hydrophilicity imparted by the hydroxyl and carboxylic acid groups typically results in low plasma protein binding. Modifications that increase lipophilicity could increase protein binding and alter the distribution profile.

Metabolism

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This can lead to inactivation, activation (in the case of prodrugs), or the formation of toxic metabolites.

  • Gabapentin is a notable example of a drug that is not appreciably metabolized in humans.[4][7] It does not interact with the cytochrome P450 (CYP) enzyme system, which minimizes the risk of drug-drug interactions.[3][4]

  • Tranexamic Acid is also not extensively metabolized.[8]

  • Structural Influence : The cyclohexane ring is chemically stable. The primary sites for potential metabolism on a this compound analog would be the hydroxyl group (e.g., via glucuronidation) or the carboxylic acid (e.g., via conjugation). The lack of metabolism for Gabapentin and Tranexamic Acid suggests this scaffold is generally resistant to extensive biotransformation.

Excretion

The final step is the removal of the drug and its metabolites from the body.

  • Gabapentin is eliminated almost entirely by renal excretion as an unchanged drug.[4][7] Its elimination half-life is approximately 5 to 7 hours.[4][7]

  • Tranexamic Acid is also primarily excreted via the kidneys, with over 95% of an intravenous dose recovered unchanged in the urine.[6] Its apparent elimination half-life is about 2 hours.[6]

  • Structural Influence : The high water solubility of these compounds facilitates efficient renal clearance. Any structural modification that significantly alters polarity could shift the primary route of elimination.

Structure-Pharmacokinetic Relationships (SPR): Guiding Drug Design

The comparative data reveals clear relationships between chemical structure and pharmacokinetic behavior, offering valuable insights for medicinal chemists.

  • Polarity is Key : The hydrophilic nature of the hydroxyl and carboxylic acid groups dominates the ADME profile of this scaffold. It leads to transporter-dependent absorption, low plasma protein binding, limited metabolism, and rapid renal excretion.

  • Targeting the CNS : For compounds targeting the central nervous system, leveraging amino acid transporters (as with Gabapentin) is a viable strategy to cross the blood-brain barrier.[3][5]

  • Prodrug Strategy : To overcome low oral bioavailability due to high polarity, creating more lipophilic prodrugs (e.g., esters) can be an effective approach to enhance absorption.[2][3]

Below is a diagram illustrating the general pharmacokinetic pathway for this class of compounds.

cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_elimination Elimination Oral Oral Administration Gut GI Tract Oral->Gut Dissolution Portal Portal Vein Gut->Portal Transporter-Mediated Uptake Liver Liver (Minimal Metabolism) Portal->Liver First-Pass Systemic Systemic Circulation Tissues Target Tissues & Other Compartments Systemic->Tissues Distribution (Low Protein Binding) Kidney Kidney Systemic->Kidney Urine Excretion (Unchanged Drug) Kidney->Urine Liver->Systemic

General Pharmacokinetic Pathway for Hydrophilic Cyclohexanecarboxylic Acid Analogs.

Experimental Methodologies

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and validated protocols are essential.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a novel this compound analog in a rodent model.[9][10]

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, F%) after oral and intravenous administration.

Materials:

  • Test compound

  • Male Wistar rats (6-8 weeks old)[9]

  • Dosing vehicles (e.g., water, saline, or a suitable formulation)[9]

  • Blood collection tubes (e.g., EDTA-containing)[9]

  • Syringes, gavage needles

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions. Fast animals overnight before dosing.[11]

  • Dose Preparation: Prepare the dosing formulations for both intravenous (IV) and oral (PO) routes. Ensure the compound is fully dissolved or uniformly suspended.

  • Group Allocation: Divide rats into two groups: IV administration (e.g., 1-5 mg/kg) and PO administration (e.g., 5-10 mg/kg). Use at least 3-4 animals per time point if composite sampling is used.[10]

  • Administration:

    • IV Group: Administer the dose via the tail vein.[9][11]

    • PO Group: Administer the dose via oral gavage.[9]

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[9]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 g for 5 min at 4°C) to separate the plasma.[9]

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Data Analysis: Quantify drug concentrations in plasma using a validated bioanalytical method (see section 4.2). Calculate pharmacokinetic parameters using non-compartmental analysis software.[12]

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[13][14]

Objective: To develop and validate a method for the accurate quantification of the test compound in rat plasma.

Procedure:

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard (a structurally similar molecule). c. Vortex vigorously for 1 minute to precipitate plasma proteins. d. Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the protein. e. Transfer the supernatant to a new plate or vial for analysis.[15]

  • Chromatographic Separation (LC): a. Use a C18 reverse-phase column. b. Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometric Detection (MS/MS): a. Use an electrospray ionization (ESI) source in either positive or negative mode. b. Optimize the detection of the parent ion and a specific fragment ion for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).

  • Method Validation: Validate the assay according to regulatory guidelines for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.[13][16][17]

The following diagram outlines the workflow for a typical preclinical pharmacokinetic study.

cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_pk PK Analysis Phase Dosing Animal Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Extraction (Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Concentration Quantification LCMS->Quant Modeling PK Modeling (NCA) Quant->Modeling Report Parameter Reporting Modeling->Report

Workflow for a Preclinical Pharmacokinetic Study.

Conclusion

The this compound scaffold and its analogs represent a class of compounds with a distinct and predictable pharmacokinetic profile, largely driven by their inherent polarity. Key characteristics include transporter-mediated absorption, minimal metabolism, and rapid renal clearance. While these properties can be advantageous in minimizing drug-drug interactions, they also present challenges, such as potentially low oral bioavailability. A thorough understanding of the structure-pharmacokinetic relationships, supported by robust experimental data, is crucial for leveraging this scaffold's potential. By employing strategies like prodrug design and carefully characterizing the ADME profile using validated in vivo and bioanalytical methods, researchers can effectively optimize these promising molecules for therapeutic success.

References

A Comparative Guide to the In Vitro Activity of 3-Hydroxycyclohexanecarboxylic Acid Derivatives Against Specific Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug discovery, the identification of novel small molecules that can modulate the activity of key enzymes is a critical step in the development of new therapeutics. The 3-hydroxycyclohexanecarboxylic acid scaffold represents a promising starting point for the synthesis of a diverse range of derivatives with potential inhibitory effects on various enzymes implicated in disease. This guide provides a comparative overview of the potential in vitro activity of this compound derivatives against three key enzymes: Diacylglycerol O-acyltransferase 1 (DGAT1), Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).

While direct comparative studies on a series of this compound derivatives are emerging, we will draw upon data from structurally related cyclohexane carboxylic acid derivatives to highlight potential inhibitory activities and provide detailed, field-proven experimental protocols to enable researchers to conduct their own in vitro evaluations.

Diacylglycerol O-acyltransferase 1 (DGAT1)

DGAT1 is a key enzyme in the synthesis of triglycerides, playing a crucial role in fat absorption and storage.[1][2] Its inhibition is a therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

Comparative In Vitro Activity of Cyclohexane Carboxylic Acid Derivatives against DGAT1

The following table presents hypothetical IC50 values for a series of this compound derivatives against human DGAT1, based on the inhibitory potential of related compounds. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Compound IDStructureIC50 (nM) against human DGAT1
3-OH-CHCA-001 R = H150
3-OH-CHCA-002 R = CH395
3-OH-CHCA-003 R = Phenyl50
3-OH-CHCA-004 R = 4-Fluorophenyl35
Reference A-922500 17.1 (ng/mL) [3]
DGAT1 Signaling Pathway

DGAT1 catalyzes the final step in triglyceride synthesis. Its role in lipid metabolism is central to energy storage and is implicated in various metabolic diseases.

DGAT1_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglycerides (TAG) Triglycerides (TAG) DGAT1->Triglycerides (TAG) Lipid Droplets Lipid Droplets Triglycerides (TAG)->Lipid Droplets VLDL Assembly VLDL Assembly Triglycerides (TAG)->VLDL Assembly

Caption: DGAT1 catalyzes the formation of triglycerides from diacylglycerol and fatty acyl-CoA.

Experimental Protocol: DGAT1 Inhibition Assay

This protocol is adapted from established cell-free DGAT1 enzyme assays.[3][4][5]

Materials:

  • Human small intestinal microsomes (as DGAT1 enzyme source)

  • Dioleoyl glycerol (substrate)

  • Palmitoleoyl Coenzyme A (substrate)

  • [³H]n-decanoyl Coenzyme A (radiolabeled substrate)

  • Tris-HCl buffer

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • DMSO (for dissolving compounds)

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Serially dilute to desired concentrations.

  • Enzyme Preparation: Dilute human small intestinal microsomes to 25 µg/mL in Tris/MgCl₂ buffer containing 3.5 mg/mL BSA.

  • Substrate Preparation:

    • Dissolve dioleoyl glycerol in DMSO and dilute to 600 µM with Tris/MgCl₂ buffer.

    • Prepare a mix of palmitoleoyl CoA and [³H]n-decanoyl Coenzyme A.

  • Reaction:

    • In a 96-well plate, add 10 µL of the test compound dilution.

    • Add 50 µL of the diluted microsome solution to each well.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of the substrate mixture.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding 100 µL of 2-propanol:heptane:water (80:20:2, v/v/v).

  • Extraction and Measurement:

    • Add 60 µL of heptane and shake for 10 minutes.

    • Allow the phases to separate.

    • Transfer 40 µL of the upper organic phase to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[6][7][8] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation.[6][7][8]

Comparative In Vitro Activity of this compound Derivatives against COX-1 and COX-2

The following table illustrates hypothetical IC50 values for a series of this compound derivatives against human COX-1 and COX-2.

Compound IDStructureIC50 (µM) against COX-1IC50 (µM) against COX-2Selectivity Index (COX-1/COX-2)
3-OH-CHCA-005 R = OCH315.21.88.4
3-OH-CHCA-006 R = Cl10.50.911.7
3-OH-CHCA-007 R = CF38.90.517.8
Reference Celecoxib >100 0.04 >2500
COX Signaling Pathway

The COX pathway is central to the inflammatory response, leading to the production of various prostaglandins that mediate pain, fever, and inflammation.

COX_Pathway Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 COX-1 / COX-2->PGH2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins (PGE2, PGD2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever

Caption: COX enzymes convert arachidonic acid to prostaglandin H2, a precursor for other prostaglandins.

Experimental Protocol: COX Inhibition Assay (ELISA-based)

This protocol is based on the measurement of PGE2 production.[9][10]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Tris-HCl buffer

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • PGE2 ELISA kit

  • DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO.

  • Reaction Mixture: In an Eppendorf tube, mix Tris-HCl buffer, hematin, and L-epinephrine.

  • Enzyme Addition: Add the COX enzyme (either COX-1 or COX-2) to the reaction mixture.

  • Inhibitor Addition: Add the test compound dilution to the enzyme solution and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding arachidonic acid to a final concentration of 5 µM.

  • Incubation: Incubate for 2 minutes at 37°C.

  • Termination: Stop the reaction by adding 2.0 M HCl.

  • PGE2 Quantification: Use a competitive PGE2 ELISA kit to measure the amount of PGE2 produced in each reaction.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

5-Lipoxygenase (5-LOX)

5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma and other inflammatory diseases.[11][12][13]

Comparative In Vitro Activity of this compound Derivatives against 5-LOX

The following table provides hypothetical IC50 values for a series of this compound derivatives against human 5-LOX.

Compound IDStructureIC50 (µM) against 5-LOX
3-OH-CHCA-008 R = Thiophene7.5
3-OH-CHCA-009 R = Furan9.2
3-OH-CHCA-010 R = Pyridine6.8
Reference Zileuton 0.5-1.0
5-LOX Signaling Pathway

The 5-LOX pathway converts arachidonic acid into leukotrienes, which are involved in allergic and inflammatory responses.

five_LOX_Pathway Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP 5-LOX 5-LOX FLAP->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation, Bronchoconstriction Inflammation, Bronchoconstriction Leukotriene B4 (LTB4)->Inflammation, Bronchoconstriction Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation, Bronchoconstriction

Caption: 5-LOX, with the help of FLAP, initiates the conversion of arachidonic acid to leukotrienes.

Experimental Protocol: 5-LOX Inhibition Assay (Spectrophotometric)

This protocol is based on monitoring the formation of hydroperoxides.[14][15]

Materials:

  • 5-Lipoxygenase (5-LOX) enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Tris buffer

  • EDTA

  • CaCl₂

  • ATP

  • DMSO

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO.

  • Enzyme Dilution: Dilute the 5-LOX enzyme in Tris buffer.

  • Reaction Mixture: In a 96-well plate, combine the enzyme solution, ATP, and the test compound dilution. Incubate for 10 minutes.

  • Reaction Initiation: Add the substrate solution (linoleic acid or arachidonic acid) to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer in kinetic mode. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. While comprehensive comparative data for this specific class of compounds is still being gathered by the scientific community, the information and protocols provided in this guide offer a robust framework for researchers to initiate their own investigations into the inhibitory potential of these derivatives against key enzymatic targets like DGAT1, COX-1/2, and 5-LOX. The detailed methodologies and pathway diagrams serve as a valuable resource for designing and executing experiments with scientific rigor, ultimately contributing to the advancement of drug discovery.

References

A Researcher's Guide to the Structure-Activity Relationship of 3-Hydroxycyclohexanecarboxylic Acid Analogs: From Scaffold to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the cyclohexane ring represents a versatile and valuable scaffold. Its conformational flexibility and three-dimensional character offer a rich canvas for designing molecules with specific biological activities. When functionalized with a hydroxyl and a carboxylic acid group, as in 3-hydroxycyclohexanecarboxylic acid, the core structure presents key pharmacophoric features—a hydrogen bond donor/acceptor and an acidic group capable of ionic interactions—making it an attractive starting point for the development of novel therapeutics.

This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR). We will explore how modifications to this core structure influence biological outcomes, supported by experimental data and detailed protocols. Our focus is to provide a scientifically rigorous resource that explains not just what modifications are made, but why they are made, offering insights into the rational design of more potent and selective molecules.

The this compound Scaffold: A Privileged Motif

The this compound moiety is a key structural component found in various biologically active molecules. The relative orientation of the hydroxyl and carboxyl groups (cis or trans) and the stereochemistry at the chiral centers are critical determinants of biological activity. These groups can engage in specific interactions with biological targets such as enzymes and receptors, making the scaffold a valuable starting point for drug design.

A crucial aspect of this scaffold is its conformational pre-organization. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, with the chair conformation being the most stable. The substituents (hydroxyl and carboxyl groups) can occupy either axial or equatorial positions, leading to different spatial arrangements that can significantly impact binding affinity to a biological target.

Comparative Analysis of Structural Modifications and Biological Activity

The biological activity of this compound analogs can be finely tuned by strategic structural modifications. Here, we compare key classes of analogs and the impact of these changes on their biological profiles.

Impact of Stereochemistry: Cis vs. Trans Isomers

The relative stereochemistry of the hydroxyl and carboxylic acid groups is a fundamental determinant of biological activity. The synthesis of specific enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives has been a subject of interest, highlighting their importance as building blocks for pharmaceuticals targeting lipid and carbohydrate metabolism[1].

Analog Class Key Structural Feature Impact on Biological Activity Supporting Data/Observations
Cis-analogs Hydroxyl and Carboxyl groups on the same face of the ringOften exhibit distinct biological profiles compared to trans-isomers. Can act as precursors for specific drug candidates.Utilized as building blocks for therapeutic agents modulating lipid and carbohydrate metabolism[1].
Trans-analogs Hydroxyl and Carboxyl groups on opposite faces of the ringDifferent spatial arrangement can lead to altered binding modes and potencies.The preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives is highlighted for their use in synthesizing Janus kinase inhibitors[2].
Ring Saturation and Unsaturation

The introduction of double bonds into the cyclohexane ring can significantly alter the molecule's conformation and electronic properties, leading to changes in biological activity.

Analog Class Key Structural Feature Impact on Biological Activity Supporting Data/Observations
Cyclohexanecarboxylic Acid Derivatives Saturated cyclohexane ringExhibit a wide range of activities including anti-inflammatory and antinociceptive effects[3].Amidrazone derivatives with a saturated ring showed potent biological activities[3].
Cyclohexene Carboxylic Acid Derivatives Presence of a double bond in the ringCan enhance certain biological activities. For example, amidrazone derivatives with a cyclohex-1-ene-1-carboxylic acid moiety showed notable antiproliferative and anti-inflammatory effects[3].Compounds with a double bond were effective against S. aureus and M. smegmatis and inhibited TNF-α secretion[3].
Substitution on the Cyclohexane Ring

Adding substituents to the cyclohexane ring is a common strategy to explore the SAR and optimize the pharmacological properties of the analogs.

Analog Class Key Structural Feature Impact on Biological Activity Supporting Data/Observations
Amidrazone Derivatives N-substituted amidrazones attached to the carboxylic acidThe nature of the substituent on the amidrazone moiety significantly influences antimicrobial and anti-inflammatory activity[3].A 4-methylphenyl group enhanced antibacterial activity against S. aureus and K. pneumoniae[3].
Thiazole and Isoxazole Analogs Carboxylic acid head group with isoxazole and thiazole moietiesLed to the identification of potent inhibitors of Diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment[4].A 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold yielded a potent DGAT1 inhibitor with an IC50 of 14.8 nM[4].

Experimental Protocols: A Guide to Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are representative protocols for evaluating the biological activities discussed in this guide.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of the target microorganism. The MIC is determined by visual inspection for turbidity.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Culture the target bacterial or fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate growth medium.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Enzyme Inhibition Assay (e.g., DGAT1 Inhibition)

This protocol measures the ability of a compound to inhibit the activity of a specific enzyme.

Principle: The activity of the enzyme is measured in the presence and absence of the test compound. The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., DGAT1) and its substrate in an appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Reaction: In a suitable assay plate, add the enzyme, the test compound (or vehicle control), and initiate the reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture for a specific period at a controlled temperature.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing Structure-Activity Relationships and Workflows

To better understand the complex relationships between chemical structure and biological activity, as well as the experimental processes, visual representations are invaluable.

Key SAR Insights for this compound Analogs

SAR_Insights Scaffold This compound Scaffold Stereochem Stereochemistry (cis/trans) Scaffold->Stereochem Influences 3D shape Unsaturation Ring Unsaturation Scaffold->Unsaturation Modifies conformation Substitution Ring/Carboxyl Substitutions Scaffold->Substitution Explores binding pockets Activity Biological Activity (e.g., Potency, Selectivity) Stereochem->Activity Unsaturation->Activity Substitution->Activity Experimental_Workflow A Analog Design (Based on SAR) B Chemical Synthesis A->B C Primary Screening (e.g., Enzyme Assay) B->C D Secondary Screening (e.g., Cell-based Assay) C->D Active Compounds E SAR Analysis D->E F ADME/Tox Profiling E->F G In Vivo Efficacy Studies F->G

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Hydroxycyclohexanecarboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity. Our commitment is to furnish you with value beyond the product, establishing a foundation of deep trust through technical expertise and field-proven insights.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before any procedural discussion, it is paramount to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

These classifications are the cornerstone of our personal protective equipment (PPE) selection. The primary routes of exposure are dermal contact, ocular contact, and inhalation of dust particles. Therefore, our PPE strategy is designed to create a robust barrier against these entry points.

Engineering and Administrative Controls: Your First Line of Defense

Personal protective equipment is the last line of defense.[1] Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.

  • Engineering Controls:

    • Ventilation: All handling of this compound in its solid, powdered form should be conducted in a certified chemical fume hood.[2] This is crucial to control airborne dust and prevent respiratory irritation.

    • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for handling irritant chemicals should be developed and strictly followed.[2][3]

    • Training: All personnel must be trained on the specific hazards of this compound, the correct use of PPE, and emergency procedures.

    • Restricted Access: Designate specific areas for handling this compound and limit access to authorized personnel.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Approach

The selection of PPE must be based on a thorough hazard assessment of the specific tasks to be performed.[1][4][5] The following table summarizes the recommended PPE for various operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile or Neoprene glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile or Neoprene glovesLaboratory coatN95 or P100 dust mask/respirator
Dissolution and Solution Handling Chemical splash goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a laboratory coatOrganic Vapor/Acid Gas (OV/AG) cartridge respirator if not in a fume hood or if vapors are anticipated
Spill Cleanup (Solid) Chemical splash goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant suit or apron over a laboratory coatP100 respirator or OV/AG cartridge respirator
Waste Disposal Chemical splash gogglesNitrile or Neoprene glovesLaboratory coatAs required by the specific disposal procedure
  • Eye and Face Protection:

    • Safety Glasses with Side Shields: Provide basic protection against accidental splashes during low-risk operations like moving sealed containers.

    • Chemical Splash Goggles: Essential for any task involving open handling of the solid or its solutions to protect against dust particles and liquid splashes.[2] Standard safety glasses are not sufficient.

    • Face Shield: To be worn in conjunction with goggles during procedures with a higher risk of splashing, such as dissolution or spill cleanup.[2]

  • Hand Protection:

    • Nitrile or Neoprene Gloves: These materials offer good resistance to a range of organic acids.[6] Nitrile gloves are a good general-use option, providing resistance to some acids and solvents, and they are a suitable alternative for individuals with latex allergies.[7] For prolonged contact or when handling solutions, a thicker, chemical-resistant glove is recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times.[8]

    • Double Gloving: Consider wearing two pairs of gloves when handling the concentrated solid to provide an extra layer of protection.

  • Body Protection:

    • Laboratory Coat: A standard requirement to protect skin and personal clothing from minor spills and contamination.

    • Chemical-Resistant Apron: Provides an additional barrier against splashes of solutions, particularly during dissolution and spill cleanup.

  • Respiratory Protection:

    • N95 or P100 Dust Mask/Respirator: Necessary when weighing or transferring the solid material to prevent the inhalation of irritating dust particles. A P100 filter provides a higher level of filtration efficiency.

    • Organic Vapor/Acid Gas (OV/AG) Cartridge Respirator: Recommended if handling the substance outside of a fume hood where vapors may be generated, or during a large spill. The yellow-coded cartridge is suitable for both organic vapors and acid gases.[9] All respirator use must comply with a comprehensive respiratory protection program as outlined by OSHA in 29 CFR 1910.134.

Step-by-Step Operational and Disposal Plans
  • Preparation:

    • Don the appropriate PPE as specified in the table above for the intended task.

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Have all necessary equipment and reagents readily available.

  • Weighing the Solid Compound:

    • Perform this task in a chemical fume hood or a designated containment area.

    • Wear an N95 or P100 respirator, chemical splash goggles, a lab coat, and nitrile or neoprene gloves.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared container.

    • Avoid creating dust clouds.

    • Clean any residual powder from the spatula and weighing area with a damp cloth, which should then be disposed of as chemical waste.

  • Dissolution:

    • In a chemical fume hood, add the weighed solid to the chosen solvent slowly and with stirring.

    • Be aware of any potential exothermic reactions.

    • Wear chemical splash goggles, a face shield, a lab coat, a chemical-resistant apron, and nitrile or neoprene gloves.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or involves other hazardous materials, contact your institution's emergency response team.

  • Cleanup of a Small Solid Spill:

    • Don appropriate PPE, including a P100 respirator, chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10][11]

    • Carefully scoop the mixture into a labeled, sealable container for hazardous waste.[12]

    • Decontaminate the spill area with soap and water.

  • Cleanup of a Small Liquid Spill (Solution):

    • Wearing the same PPE as for a solid spill, contain the spill with an appropriate absorbent material.

    • Neutralize the spill by slowly applying a weak base, such as sodium bicarbonate, until the fizzing stops.[12]

    • Collect the absorbed, neutralized material into a labeled hazardous waste container.

    • Wash the spill area with soap and water.

  • Waste Collection:

    • All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • For aqueous solutions, neutralization with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH between 6 and 8 may be a viable pre-treatment step, provided no other hazardous materials are present.[13] This should be done slowly and in a well-ventilated area.

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain without proper neutralization and authorization.[14]

Visualization of PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Task Involving This compound AssessTask Assess Task: - Weighing/Handling Solid? - Handling Solution? - Spill Cleanup? Start->AssessTask EyeFace Eye/Face Protection: - Goggles (mandatory) - Face shield (if splash risk) AssessTask->EyeFace All Tasks Hand Hand Protection: - Nitrile or Neoprene Gloves AssessTask->Hand All Tasks Body Body Protection: - Lab Coat - Chemical-Resistant Apron (if splash risk) AssessTask->Body All Tasks Respiratory Respiratory Protection: - N95/P100 (for solid) - OV/AG Cartridge (for vapors/spill) AssessTask->Respiratory If Solid or Spill/Vapor Risk SpillResponse Initiate Spill Response AssessTask->SpillResponse If Spill Occurs Proceed Proceed with Task EyeFace->Proceed Hand->Proceed Body->Proceed Respiratory->Proceed Dispose Follow Waste Disposal Protocol Proceed->Dispose Task Complete

Caption: PPE selection workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.